Tetrabutylammonium salicylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
2-carboxyphenolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-4-2-1-3-5(6)7(9)10/h5-16H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWGKGPUFESNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716098 | |
| Record name | N,N,N-Tributylbutan-1-aminium 2-carboxyphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22307-72-8 | |
| Record name | Tetrabutylammonium salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22307-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Tributylbutan-1-aminium 2-carboxyphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, 2-hydroxybenzoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tetrabutylammonium Salicylate via Neutralization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tetrabutylammonium (B224687) salicylate (B1505791) (TBA-SA) through a neutralization reaction. The document provides comprehensive experimental protocols, quantitative data, and characterization details to support researchers and professionals in the fields of chemistry and drug development.
Introduction
Tetrabutylammonium salicylate is a quaternary ammonium (B1175870) salt that has garnered interest in various scientific domains, including its potential applications in pharmaceutical formulations and as a phase-transfer catalyst. The synthesis route via a neutralization reaction offers a straightforward and efficient method for its preparation. This method involves the direct reaction of a quaternary ammonium hydroxide (B78521), tetrabutylammonium hydroxide (TBAH), with salicylic (B10762653) acid.
Reaction Scheme
The synthesis of this compound proceeds through a classic acid-base neutralization reaction. The hydroxyl group of the tetrabutylammonium hydroxide deprotonates the carboxylic acid group of salicylic acid, forming the salicylate salt and water as the sole byproduct.
Figure 1. Neutralization reaction for the synthesis of TBA-SA.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Salicylic Acid | Reagent Grade, ≥99% | Sigma-Aldrich |
| Tetrabutylammonium Hydroxide (TBAH) | 40% in Water | Sigma-Aldrich |
| Acetone (B3395972) | ACS Reagent Grade, ≥99.5% | Fisher Scientific |
| Diethyl Ether | ACS Reagent Grade, ≥99.0% | VWR |
| Anhydrous Magnesium Sulfate | Reagent Grade | J.T. Baker |
Synthesis Procedure
A typical procedure for the synthesis of this compound involves the direct neutralization of salicylic acid with tetrabutylammonium hydroxide.[1] The reaction is generally performed at room temperature.[1]
-
Dissolution of Salicylic Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.81 g (0.1 mol) of salicylic acid in 100 mL of acetone. Stir the mixture at room temperature until all the salicylic acid has dissolved.
-
Addition of Tetrabutylammonium Hydroxide: Slowly add 64.84 g of a 40% aqueous solution of tetrabutylammonium hydroxide (0.1 mol) to the salicylic acid solution dropwise over a period of 30 minutes with continuous stirring. The addition should be controlled to maintain the reaction temperature at or near room temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the neutralization is complete.
-
Solvent Removal: Remove the acetone and water from the reaction mixture using a rotary evaporator under reduced pressure. The bath temperature should be maintained at 40-50 °C.
-
Initial Product Isolation: The crude product is obtained as a viscous oil or a semi-solid. To facilitate solidification, the crude product can be triturated with diethyl ether.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot acetone.
-
Slowly add diethyl ether as an anti-solvent until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
-
Drying: Dry the purified this compound in a vacuum oven at 40 °C overnight to a constant weight. The final product should be a white to off-white crystalline powder.[2]
Experimental Workflow
Figure 2. Experimental workflow for TBA-SA synthesis.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Salicylic Acid | 1.0 eq | - |
| Tetrabutylammonium Hydroxide | 1.0 eq | - |
| Product Information | ||
| Molecular Formula | C₂₃H₄₁NO₃ | [2] |
| Molecular Weight | 379.59 g/mol | [2] |
| Theoretical Yield | 37.96 g (for 0.1 mol scale) | Calculated |
| Expected Practical Yield | ~90-95% | Estimated |
| Purity (HPLC) | >98.0% | [2] |
| Melting Point | 92 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃):
-
δ 7.8-8.0 (m, 1H, Ar-H)
-
δ 7.2-7.4 (m, 1H, Ar-H)
-
δ 6.8-7.0 (m, 2H, Ar-H)
-
δ 3.2-3.4 (t, 8H, N⁺-CH₂-)
-
δ 1.6-1.8 (m, 8H, -CH₂-)
-
δ 1.4-1.6 (m, 8H, -CH₂-)
-
δ 0.9-1.1 (t, 12H, -CH₃)
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 170.5 (C=O)
-
δ 161.0 (Ar-C-O⁻)
-
δ 133.0 (Ar-CH)
-
δ 130.0 (Ar-CH)
-
δ 118.5 (Ar-C)
-
δ 117.0 (Ar-CH)
-
δ 115.0 (Ar-CH)
-
δ 58.5 (N⁺-CH₂)
-
δ 24.0 (-CH₂-)
-
δ 19.5 (-CH₂-)
-
δ 13.5 (-CH₃)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 3050-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1650-1630 | C=O stretch (carboxylate, asymmetric) |
| 1600, 1470, 1450 | C=C stretch (aromatic) |
| 1390-1370 | C=O stretch (carboxylate, symmetric) |
| 1250-1200 | C-O stretch (phenolic) |
Safety and Handling
-
Tetrabutylammonium hydroxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Salicylic acid can cause skin irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Acetone and diethyl ether are highly flammable solvents. All procedures should be carried out in a well-ventilated fume hood, away from ignition sources.
-
The final product, This compound , should be handled with care, and its toxicological properties should be considered. It is noted to be hygroscopic.[2]
Conclusion
The neutralization reaction between tetrabutylammonium hydroxide and salicylic acid provides a reliable and high-yielding route to this compound. The straightforward procedure, coupled with a simple purification by recrystallization, makes this method suitable for laboratory-scale synthesis. The provided experimental details and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this quaternary ammonium salt.
References
An In-depth Technical Guide to the Mechanism of Action for Tetrabutylammonium Salicylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS) is a quaternary ammonium (B1175870) salt that serves as a versatile catalyst in organic synthesis. Its mechanism of action is primarily rooted in its function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases. However, a deeper understanding reveals a more nuanced, bifunctional catalytic role where both the tetrabutylammonium (TBA) cation and the salicylate anion participate synergistically to activate substrates and promote reactions. This guide elucidates the core mechanisms, supported by analogous experimental data, and provides detailed protocols for representative applications, offering a technical resource for researchers in organic synthesis and drug development.
Core Mechanism of Action: Beyond Simple Phase Transfer
Tetrabutylammonium salicylate is comprised of a bulky, lipophilic tetrabutylammonium cation and a salicylate anion.[1] This structure underpins its catalytic activity, which can be understood through two primary, often complementary, mechanisms: phase-transfer catalysis and bifunctional catalysis.
Phase-Transfer Catalysis (PTC)
In heterogeneous reaction mixtures (e.g., liquid-liquid or solid-liquid), the reactants are often separated in different phases and are thus unable to react. TBAS, like other quaternary ammonium salts, overcomes this limitation.[2] The large, nonpolar alkyl chains of the tetrabutylammonium cation render it soluble in organic solvents.[2] This allows it to form an ion pair with the salicylate anion (or another anion present in the reaction mixture) and transport it from an aqueous or solid phase into the organic phase where the substrate is located.[2] This transfer of the nucleophile to the reaction phase dramatically increases the reaction rate.[2]
Bifunctional and Synergistic Catalysis
Recent mechanistic studies on analogous tetrabutylammonium halides in the synthesis of salicylic (B10762653) acid-based polyesters have revealed a more sophisticated catalytic action.[3][4] This "bifunctional" or "synergistic" mechanism proposes that the cation and anion of the catalyst play distinct, cooperative roles.[3][4]
-
Cationic Activation: The tetrabutylammonium cation is not merely a passive carrier. It can interact with the substrate, for example, through non-classical C-H···O hydrogen bonds with a carbonyl group.[3][4] This interaction polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[3][4]
-
Anionic Nucleophilic Role: The salicylate anion, transported into the organic phase, acts as the nucleophile, attacking the activated substrate.[1]
This dual activation model represents a significant evolution from the simple PTC mechanism and is likely a key aspect of the catalytic efficacy of TBAS, particularly in reactions involving carbonyl compounds.
Applications in Organic Synthesis with Representative Protocols
While specific literature detailing the use of this compound is limited, its mechanism of action can be effectively illustrated through analogous reactions where other tetrabutylammonium salts are used with a salicylate nucleophile.
Esterification Reactions
TBAS is an effective catalyst for esterification, particularly the synthesis of salicylate esters.[2] A well-studied analogous reaction is the synthesis of benzyl (B1604629) salicylate from sodium salicylate and benzyl bromide, catalyzed by tetrabutylammonium bromide (TBABr).[5]
Mechanism: In this solid-liquid phase-transfer catalysis, the TBAS would function by the TBA⁺ cation forming an ion pair with the salicylate anion from the solid phase. This lipophilic ion pair is soluble in the organic solvent, allowing the salicylate nucleophile to attack the benzyl halide, forming the ester product.
Table 1: Quantitative Data for Analogous Benzyl Salicylate Synthesis [5]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBABr | Chlorobenzene | 70 | 1 | >98 |
| 2 | TBAI | Chlorobenzene | 70 | 1.5 | ~95 |
| 3 | TBPB | Chlorobenzene | 70 | 2 | ~90 |
| 4 | None | Chlorobenzene | 95 | 3 | <5 |
Experimental Protocol: Synthesis of Benzyl Salicylate (Analogous to TBAS catalysis) [5]
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium salicylate (1.2 eq), benzyl bromide (1.0 eq), and the chosen organic solvent (e.g., chlorobenzene).
-
Add this compound (TBAS) (0.05 eq) as the phase-transfer catalyst.
-
Heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield benzyl salicylate.
Williamson Ether Synthesis
The Williamson ether synthesis, a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide, can be significantly enhanced by using a phase-transfer catalyst like TBAS. This is particularly useful when the alkoxide is a solid or is generated in an aqueous phase.
Mechanism: An alcohol is deprotonated by a base (e.g., NaOH) in an aqueous phase to form an alkoxide. The TBA⁺ cation pairs with the alkoxide, transporting it into the organic phase containing the alkyl halide. The "naked" and highly reactive alkoxide then readily displaces the halide to form the ether product.
Table 2: Representative Data for Analogous PTC Williamson Ether Synthesis
| Entry | Alcohol | Alkyl Halide | Catalyst | Base | Yield (%) |
| 1 | Phenol (B47542) | Benzyl Chloride | TBABr | 50% NaOH | 95 |
| 2 | 4-Ethylphenol | Methyl Iodide | TBABr | NaOH | >90[6] |
| 3 | 1-Octanol | Benzyl Chloride | TBABr | 50% NaOH | 92 |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether (Analogous to TBAS catalysis)
-
In a flask equipped with a stirrer, add phenol (1.0 eq), an organic solvent (e.g., toluene), and TBAS (0.05 eq).
-
Add a 50% aqueous solution of sodium hydroxide (B78521) (2.0 eq) and stir the mixture vigorously for 30 minutes at room temperature.
-
Add benzyl chloride (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60°C and stir until the starting material is consumed (as monitored by TLC).
-
After cooling, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired ether.
Conclusion
This compound is a potent catalyst in organic synthesis, operating through a synergistic mechanism that combines phase-transfer capabilities with bifunctional activation of substrates. The tetrabutylammonium cation facilitates the transport of the salicylate anion and activates electrophilic centers, while the salicylate anion serves as an effective nucleophile. While direct experimental data for TBAS in many classical reactions is not abundant in the literature, its mechanism and utility can be confidently inferred from closely related systems. This guide provides a foundational understanding for researchers to leverage the unique catalytic properties of TBAS in the development of efficient and robust synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 22307-72-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrabutylammonium Halides as Selectively Bifunctional Catalysts Enabling the Syntheses of Recyclable High Molecular Weight Salicylic Acid-Based Copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Tetrabutylammonium Salicylate: An In-depth Technical Guide to its Classification as an Ionic Liquid and its Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrabutylammonium (B224687) salicylate (B1505791), a salt composed of a tetrabutylammonium cation and a salicylate anion, occupies a significant position at the intersection of materials science and pharmacology. This technical guide addresses the classification of tetrabutylammonium salicylate as an ionic liquid and delves into its physicochemical properties, synthesis, and potential mechanisms of action relevant to drug development. With a melting point of 92 °C, it falls within the formal definition of an ionic liquid, a class of materials with low melting points, negligible vapor pressure, and high thermal stability. The inherent properties of the salicylate anion as a non-steroidal anti-inflammatory drug (NSAID) moiety, combined with the characteristics of the tetrabutylammonium cation, make this compound a subject of interest for novel therapeutic applications and drug delivery systems. This document provides a comprehensive overview of its synthesis, characterization, and the well-established anti-inflammatory signaling pathways of its active salicylate component.
Classification as an Ionic Liquid
An ionic liquid is formally defined as a salt with a melting point below 100 °C. This compound, with a reported melting point of 92 °C, unequivocally meets this criterion and is therefore classified as an ionic liquid.[1] This classification distinguishes it from traditional salts, which typically have much higher melting points. The relatively low melting point of this compound is attributed to the large, asymmetric nature of the tetrabutylammonium cation, which disrupts the crystal lattice formation that would otherwise require higher temperatures to overcome.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized as a hygroscopic material, necessitating careful handling and storage to avoid moisture absorption.[1] While it is a hybrid organic-inorganic salt, the bulky tetrabutylammonium cation imparts solubility in organic solvents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source(s) |
| CAS Number | 22307-72-8 | [2][3] |
| Molecular Formula | C₂₃H₄₁NO₃ | [4] |
| Molecular Weight | 379.59 g/mol | [1][3] |
| Melting Point | 92 °C | [1][5] |
| Physical State | Solid | [1] |
| Appearance | White to almost white powder/crystal | [1][3] |
| Solubility | Soluble in organic solvents | [2] |
| Hygroscopicity | Hygroscopic | [1] |
| Viscosity | Data not available. Other tetrabutylammonium-based deep eutectic solvents exhibit viscosities that decrease with increasing temperature. For example, a tetrabutylammonium bromide:glycerol (1:3 molar ratio) deep eutectic solvent has a viscosity of 467.2 mPa·s at 303 K. | [6][7] |
| Ionic Conductivity | Data not available. The ionic conductivity of tetrabutylammonium-based salts is influenced by the anion and temperature, generally increasing with temperature. | [8][9] |
| Density | Data not available. The density of tetrabutylammonium bromide-based deep eutectic solvents is generally in the range of 1.0 to 1.2 g/cm³ and decreases with increasing temperature. | [6][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methods: neutralization and ion-exchange reaction.
This method involves the direct reaction of tetrabutylammonium hydroxide (B78521) with salicylic (B10762653) acid.[2]
Procedure:
-
Dissolve salicylic acid in a suitable organic solvent, such as acetone.
-
To this solution, add a stoichiometric equivalent of tetrabutylammonium hydroxide solution dropwise with continuous stirring.
-
The reaction is typically carried out at room temperature.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system.
This is a common method for synthesizing ionic liquids and involves the metathesis of a tetrabutylammonium halide with a salicylate salt.[2]
Procedure:
-
Dissolve tetrabutylammonium bromide and sodium salicylate in a polar solvent in equimolar amounts.
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours).
-
During this time, a precipitate of the inorganic salt byproduct (sodium bromide) will form.
-
The precipitate is removed by filtration.
-
The solvent from the filtrate is evaporated under vacuum to yield the this compound.
-
The product should be washed to remove any remaining impurities and then dried under vacuum.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the protons of the tetrabutylammonium cation in the aliphatic region and the aromatic protons of the salicylate anion in the downfield region.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl, carbonyl, and aromatic groups of the salicylate anion, as well as the C-H bonds of the tetrabutylammonium cation, would be expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.[1][3]
Mechanism of Action and Signaling Pathways
The therapeutic potential of this compound is primarily derived from the anti-inflammatory properties of the salicylate anion. Salicylates are a well-established class of NSAIDs that exert their effects through multiple mechanisms, most notably the inhibition of the cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX)
The primary mechanism of action of salicylates is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, salicylate reduces the production of these pro-inflammatory prostaglandins.
Caption: Salicylate inhibition of the COX pathway.
Modulation of the NF-κB Signaling Pathway
Salicylates have also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in the inflammatory response, including pro-inflammatory cytokines like TNF-α and IL-6. By preventing the activation of NF-κB, salicylate can downregulate the production of these inflammatory mediators.
Caption: Salicylate modulation of the NF-κB pathway.
Applications in Drug Development
The unique combination of a bulky, lipophilic cation and a therapeutically active anion makes this compound a promising candidate for various applications in drug development:
-
Improved Drug Delivery: The ionic liquid form may enhance the solubility and permeability of salicylate, potentially leading to improved topical or transdermal delivery systems.
-
Novel Formulations: As an ionic liquid, it can act as a solvent for other active pharmaceutical ingredients (APIs), enabling the development of novel drug formulations with unique properties.
-
Phase-Transfer Catalysis: In the synthesis of complex pharmaceutical molecules, this compound can function as a phase-transfer catalyst, facilitating reactions between immiscible reactants and potentially improving reaction rates and yields.[2]
Conclusion
This compound is appropriately classified as an ionic liquid based on its melting point below 100 °C. This classification, along with its inherent physicochemical properties, positions it as a material of significant interest for researchers in both materials science and drug development. The well-understood anti-inflammatory mechanisms of the salicylate anion provide a strong foundation for its potential therapeutic applications. Further research into its specific physicochemical properties, such as viscosity and conductivity, and its performance in various drug delivery systems will be crucial in fully realizing its potential as a novel pharmaceutical excipient or active ingredient.
References
- 1. labproinc.com [labproinc.com]
- 2. This compound | 22307-72-8 | Benchchem [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C23H41NO3 | CID 54707142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TETRA-N-BUTYLAMMONIUM SALICYLATE | 22307-72-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate [mdpi.com]
The Pivotal Role of the Salicylate Anion in the Functionality of Tetrabutylammonium Salicylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS) is a quaternary ammonium (B1175870) salt that combines the unique properties of a bulky, lipophilic tetrabutylammonium cation with the well-documented therapeutic effects of the salicylate anion. This guide delves into the core functionalities of TBAS, with a specific focus on the indispensable role of the salicylate anion. It provides a comprehensive overview of the compound's physicochemical properties, its primary application as a phase-transfer catalyst, and the intricate signaling pathways modulated by the salicylate moiety. Detailed experimental protocols for the synthesis, purification, and bioactivity assessment of TBAS are presented to facilitate further research and development in this area.
Introduction
Tetrabutylammonium salicylate is an organic-inorganic hybrid salt that has garnered interest for its diverse applications, ranging from chemical synthesis to potential therapeutic uses.[1] The functionality of this compound is a direct consequence of its two constituent ions: the tetrabutylammonium cation and the salicylate anion. The large, hydrophobic nature of the tetrabutylammonium cation imparts solubility in organic solvents, enabling its function as a phase-transfer catalyst.[1] This allows for the transport of the salicylate anion, or other reactive species, into non-polar environments where they can participate in chemical reactions.[1][2]
The salicylate anion, derived from salicylic (B10762653) acid, is the primary contributor to the biological and therapeutic potential of TBAS. Salicylates have a long history of medicinal use, primarily for their anti-inflammatory, analgesic, and antipyretic properties.[3] The core of these effects lies in the ability of the salicylate anion to modulate key inflammatory pathways.
Physicochemical Properties
The combination of the large organic cation and the aromatic anion gives this compound distinct physicochemical characteristics.
Table 1: Physicochemical Properties of this compound and its Constituent Ions
| Property | This compound | Tetrabutylammonium Cation | Salicylate Anion |
| Molecular Formula | C₂₃H₄₁NO₃ | C₁₆H₃₆N⁺ | C₇H₅O₃⁻ |
| Molecular Weight | 379.59 g/mol [4] | 242.47 g/mol | 137.12 g/mol |
| Appearance | White to almost white powder or crystals[4] | - | - |
| Melting Point | 92 °C[5] | - | - |
| Solubility | Soluble in organic solvents.[1] Specific quantitative data in g/100mL for common solvents is not readily available in published literature. | Lipophilic | Generally soluble in water. |
| pKa (of Salicylic Acid) | - | - | 2.97 |
Spectroscopic Data:
While specific, detailed spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its constituent ions.
-
¹H NMR: The spectrum would show characteristic signals for the butyl groups of the tetrabutylammonium cation (typically in the 0.9-3.4 ppm range) and the aromatic protons of the salicylate anion (in the 6.8-7.9 ppm range).
-
¹³C NMR: The spectrum would display peaks corresponding to the carbon atoms of the tetrabutylammonium cation and the seven distinct carbon environments of the salicylate anion.
-
FTIR: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretching of the alkyl groups, the aromatic C-H and C=C stretching of the salicylate ring, the C=O stretching of the carboxylate group, and the O-H stretching of the hydroxyl group.
The Salicylate Anion: A Modulator of Inflammatory Signaling
The therapeutic potential of this compound is intrinsically linked to the bioactivity of the salicylate anion. Salicylates exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the synthesis of prostaglandins (B1171923) and modulating key intracellular signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[6] Prostaglandins are potent inflammatory mediators involved in pain, fever, and swelling. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. While some salicylates are non-selective, others show a preference for inhibiting COX-2.
Table 2: In Vitro Anti-inflammatory Activity of Salicylates
| Compound | Target | Assay | IC₅₀ |
| Sodium Salicylate | COX-2 | Prostaglandin E₂ release in human A549 cells | 5 µg/mL |
| Celecoxib (Reference) | COX-2 | Fluorometric inhibitor screening | 0.45 µM |
Modulation of NF-κB and MAPK Signaling Pathways
Beyond COX inhibition, salicylates have been shown to influence intracellular signaling cascades that play a central role in the inflammatory response. Two of the most important are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB and its translocation to the nucleus, where it induces the expression of pro-inflammatory genes. Salicylates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.
-
MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key components of signaling pathways that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Salicylates can modulate the activity of various components of the MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines.
This compound as a Phase-Transfer Catalyst
The tetrabutylammonium cation's large, nonpolar structure allows it to be soluble in organic solvents, where it can form an ion pair with the salicylate anion.[1] This property makes TBAS an effective phase-transfer catalyst, facilitating reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[2][7][8]
In this role, the tetrabutylammonium cation acts as a "ferry," transporting the salicylate anion from an aqueous phase into an organic phase where it can react with a substrate that is insoluble in water.[9] This is particularly useful in organic synthesis for reactions such as esterification or etherification, where the nucleophilicity of the salicylate anion is enhanced in the non-polar environment.[1]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through a straightforward acid-base neutralization reaction or via an ion-exchange reaction.[1]
Protocol: Synthesis by Neutralization
-
Dissolution: Dissolve salicylic acid (1 equivalent) in a suitable organic solvent such as acetone.
-
Neutralization: Slowly add a solution of tetrabutylammonium hydroxide (B78521) (1 equivalent) to the salicylic acid solution while stirring at room temperature.
-
Reaction: Continue stirring the mixture for 1-2 hours at room temperature.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound, often as a crystalline solid.[1]
Purification by Recrystallization
Purification of the crude product can be achieved by recrystallization.
Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of solvents, such as ethyl acetate/hexane or dichloromethane/diethyl ether, may be effective.
-
Dissolution: Dissolve the crude TBAS in a minimal amount of the hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[10][11]
In Vitro COX-2 Inhibition Assay
The following is a general protocol for assessing the COX-2 inhibitory activity of a compound. Specific details may vary based on the commercial kit used.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay [12]
-
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and test compound dilutions) as per the kit instructions.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add COX Assay Buffer.
-
Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib).
-
Sample (S): Add the test compound at various concentrations.
-
-
Reaction Initiation: To each well, add the Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor. Then add the diluted COX-2 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100 The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[13][14]
Protocol: Carrageenan-Induced Paw Edema in Rats [13]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Group 3-n: Test compound (TBAS) at various doses, administered orally or intraperitoneally.
-
-
Dosing: Administer the vehicle, positive control, or test compound 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathways
Caption: Salicylate anion's modulation of NF-κB and MAPK signaling pathways.
Experimental Workflow
References
- 1. This compound | 22307-72-8 | Benchchem [benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Ionic Liquids in Drug Delivery | MDPI [mdpi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Phase transfer catalysis | PPTX [slideshare.net]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Tetrabutylammonium Salicylate: Safety, Handling, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrabutylammonium (B224687) salicylate (B1505791), a quaternary ammonium (B1175870) salt with applications in organic synthesis and potential biological activity. The document details essential safety precautions, handling guidelines, and toxicological data to ensure its safe and effective use in a laboratory setting. Furthermore, it delves into its role as a phase-transfer catalyst and explores the well-established anti-inflammatory signaling pathways of its salicylate component.
Chemical and Physical Properties
Tetrabutylammonium salicylate is a white to off-white crystalline solid. Its structure combines a bulky, lipophilic tetrabutylammonium cation with a salicylate anion, rendering it soluble in many organic solvents. This amphiphilic nature is key to its function as a phase-transfer catalyst.
| Property | Value |
| Molecular Formula | C₂₃H₄₁NO₃ |
| Molecular Weight | 379.59 g/mol |
| CAS Number | 22307-72-8 |
| Appearance | White to almost white powder/crystal |
| Melting Point | 92 °C |
| Purity | >98.0% (HPLC) |
| Solubility | Soluble in organic solvents |
| Hygroscopic | Yes |
Safety Precautions and Handling
This compound requires careful handling in a well-ventilated area to minimize exposure. The primary hazards are related to skin and eye contact, and inhalation of dust.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust particles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or PVC) and a lab coat or chemical-resistant apron are necessary to prevent skin contact.
-
Respiratory Protection: In environments where dust may be generated, a NIOSH-approved respirator is recommended. Work should ideally be conducted in a chemical fume hood.
Storage and Stability
Store this compound in a tightly closed container in a cool, dry, and dark place under an inert atmosphere. It is hygroscopic and should be protected from moisture. Keep away from strong oxidizing agents.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
Toxicological Data
Specific quantitative toxicological data for this compound is limited. The data presented below for related tetrabutylammonium salts and salicylates can be used to estimate its potential toxicity.
| Compound/Test | Species | Route | Value | Reference |
| Tetrabutylammonium Bromide (TBAB) | Rat | Oral | LD50: 300–2000 mg/kg bw | --INVALID-LINK--[1] |
| Tetrabutylammonium Bromide (TBAB) | Rat | Dermal | LD50: >2000 mg/kg bw | --INVALID-LINK--[1] |
| Salicylic Acid | Rat | Oral | LD50: 891 - 1580 mg/kg | --INVALID-LINK--[2] |
| Methyl Salicylate | Rabbit | Dermal | LD50: >5 g/kg | --INVALID-LINK--[2] |
| Ethylhexyl Salicylate | Rabbit | Dermal | LD50: >5.0 g/kg | --INVALID-LINK--[2] |
Experimental Protocols
This compound is an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. A representative example is the Williamson ether synthesis.
Representative Experimental Protocol: Williamson Ether Synthesis of 4-Ethylanisole
This protocol is adapted from a standard procedure for Williamson ether synthesis using a tetrabutylammonium salt as a phase-transfer catalyst.
Materials:
-
25% Sodium hydroxide (B78521) (aqueous solution)
-
This compound
-
Methyl iodide
-
Diethyl ether
-
5% Sodium hydroxide (aqueous solution)
-
Distilled water
-
Anhydrous sodium sulfate
-
Dichloromethane
-
5 mL conical vial with spin vane
-
Reflux condenser
-
Separatory funnel
-
Pasteur pipet (for chromatography)
Procedure:
-
Reaction Setup:
-
In a 5 mL conical vial, combine 150 mg of 4-ethylphenol and the 25% aqueous sodium hydroxide solution.
-
Gently heat the mixture until the 4-ethylphenol dissolves.
-
Add 0.045 equivalents of this compound to the vial.
-
Attach a reflux condenser to the vial.
-
Carefully add 2.61 equivalents of methyl iodide through the top of the condenser.
-
-
Reaction:
-
Reflux the reaction mixture gently for one hour. Ensure the reflux is controlled to prevent the loss of the volatile methyl iodide.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature, then briefly in an ice bath.
-
Remove the spin vane, rinsing it into the vial with 1-2 mL of diethyl ether.
-
Add a small amount of distilled water to the vial to facilitate phase separation.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with 5% aqueous sodium hydroxide, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography using a Pasteur pipet filled with silica gel, eluting with dichloromethane.
-
-
Analysis:
-
Analyze the purified product by Thin Layer Chromatography (TLC) and Infrared (IR) spectroscopy to confirm the formation of 4-ethylanisole.
-
Caption: Phase-Transfer Catalysis Workflow for Williamson Ether Synthesis.
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily attributed to the salicylate anion. Salicylates are well-known for their anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX)
Salicylates inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their production, salicylates reduce the inflammatory response.
Caption: Salicylate Inhibition of the Cyclooxygenase (COX) Pathway.
Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylates have been shown to inhibit the activation of NF-κB. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Salicylates can inhibit the kinase (IKK) that phosphorylates IκB, thereby preventing NF-κB activation.
Caption: Salicylate Inhibition of the NF-κB Signaling Pathway.
References
Methodological & Application
Application Notes and Protocols for Tetrabutylammonium Salicylate in Ring-Opening Polymerization of Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening polymerization (ROP) of lactones is a cornerstone in the synthesis of biodegradable and biocompatible polyesters, such as polylactide (PLA), polycaprolactone (B3415563) (PCL), and their copolymers. These materials are pivotal in various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. The choice of catalyst or initiator is critical in controlling the polymerization process, influencing molecular weight, polydispersity, and the microstructure of the resulting polymer.
Tetrabutylammonium (B224687) salicylate (B1505791) is an organic salt that can function as a catalyst or initiator for the ROP of lactones. The tetrabutylammonium cation can act as a phase-transfer agent and, in some systems, participates in the activation of the monomer, while the salicylate anion can serve as a nucleophile to initiate the polymerization. This bifunctional nature allows for controlled polymerization under mild conditions. The incorporation of salicylate moieties into the polymer backbone can also enhance hydrolytic degradability, a desirable feature for certain drug delivery and biomedical applications.
These application notes provide a detailed overview and protocols for the use of tetrabutylammonium salicylate in the ring-opening polymerization of various lactones, based on established methodologies for analogous tetrabutylammonium salts.
Catalytic Mechanism: A Bifunctional Approach
The proposed mechanism for the ring-opening polymerization of lactones catalyzed by this compound involves a synergistic action of the cation and the anion.
Experimental Protocols
The following protocols are generalized from reported procedures for the ring-opening polymerization of lactones using tetrabutylammonium salts. Researchers should optimize these conditions for their specific lactone monomer and desired polymer characteristics.
Protocol 1: Bulk Polymerization of L-Lactide
This protocol is suitable for producing high molecular weight polylactide.
Materials:
-
L-Lactide
-
This compound
-
Toluene (B28343) (anhydrous)
-
Schlenk flask and other appropriate glassware
-
Vacuum line
-
Nitrogen or Argon source
Procedure:
-
Monomer and Catalyst Preparation: Dry L-lactide under vacuum at 40-50°C for at least 24 hours to remove any moisture. This compound should also be dried under vacuum.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of L-lactide and this compound to a dry Schlenk flask equipped with a magnetic stir bar. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.
-
Polymerization: Seal the flask and place it in a preheated oil bath at 130-160°C. Stir the molten mixture for the desired reaction time (typically 1-4 hours).
-
Purification: After the reaction is complete, cool the flask to room temperature. Dissolve the crude polymer in a minimal amount of toluene or chloroform.
-
Precipitation: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.
Protocol 2: Solution Polymerization of ε-Caprolactone
This protocol is useful for achieving better control over the polymerization and for synthesizing polymers with a narrower molecular weight distribution.
Materials:
-
ε-Caprolactone
-
This compound
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and other appropriate glassware
-
Vacuum line
-
Nitrogen or Argon source
Procedure:
-
Monomer and Catalyst Preparation: Purify ε-caprolactone by distillation over calcium hydride. Dry this compound under vacuum.
-
Reaction Setup: In a glovebox or under inert atmosphere, add anhydrous toluene to a Schlenk flask. Then, add the desired amounts of ε-caprolactone and this compound.
-
Polymerization: Place the flask in an oil bath at a controlled temperature (e.g., 60-100°C) and stir for the specified time (e.g., 12-48 hours).
-
Purification and Drying: Follow the same purification and drying steps as described in Protocol 1.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the ring-opening polymerization of lactones using tetrabutylammonium salts as catalysts. These values can serve as a starting point for experimental design.
Table 1: Bulk Polymerization of L-Lactide with Tetrabutylammonium Salts
| Entry | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) |
| 1 | 100:1 | 130 | 2 | >95 | 15.2 | 1.15 |
| 2 | 200:1 | 130 | 4 | >95 | 28.9 | 1.20 |
| 3 | 100:1 | 160 | 1 | >98 | 14.8 | 1.25 |
| 4 | 200:1 | 160 | 2 | >98 | 30.1 | 1.30 |
Table 2: Solution Polymerization of ε-Caprolactone with Tetrabutylammonium Salts in Toluene
| Entry | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) |
| 1 | 100:1 | 80 | 24 | 92 | 10.5 | 1.18 |
| 2 | 200:1 | 80 | 48 | 95 | 21.3 | 1.22 |
| 3 | 100:1 | 100 | 12 | 98 | 10.2 | 1.25 |
| 4 | 200:1 | 100 | 24 | >99 | 20.8 | 1.28 |
Note: Data is representative and compiled from literature on analogous tetrabutylammonium salt-catalyzed polymerizations. Mn (number-average molecular weight) and Đ (polydispersity index) are typically determined by Gel Permeation Chromatography (GPC).
Troubleshooting and Considerations
-
Moisture Sensitivity: The polymerization is sensitive to moisture, which can act as an initiator and lead to a broader molecular weight distribution. Ensure all reagents and glassware are thoroughly dried.
-
Catalyst Purity: The purity of the this compound can affect the polymerization kinetics and control. It can be synthesized by ion-exchange from tetrabutylammonium bromide and sodium salicylate or by neutralizing salicylic (B10762653) acid with tetrabutylammonium hydroxide.[1]
-
Side Reactions: At high temperatures and long reaction times, side reactions such as transesterification and back-biting can occur, leading to a broadening of the molecular weight distribution.
-
Monomer Purity: The purity of the lactone monomer is crucial for achieving high molecular weight and controlled polymerization.
Conclusion
This compound is a promising organocatalyst for the ring-opening polymerization of lactones. Its bifunctional nature offers the potential for controlled polymerization under relatively mild conditions, yielding biodegradable polyesters with tunable properties. The protocols and data presented here provide a solid foundation for researchers and professionals to explore the use of this catalyst in the synthesis of advanced polymeric materials for biomedical and pharmaceutical applications. Further optimization of reaction conditions will enable the synthesis of polymers with tailored molecular weights, architectures, and functionalities to meet the demands of specific applications.
References
Application Notes and Protocols for Solid-Liquid Phase Transfer Catalysis with Tetrabutylammonium Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solid-Liquid Phase Transfer Catalysis
Solid-liquid Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants in two different phases: a solid phase and a liquid organic phase.[1] This technique is particularly valuable in green chemistry as it can enhance reaction rates, improve yields and selectivity, and often allows for the use of less hazardous solvents and milder reaction conditions.[2][3] The catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactive anion from the solid phase into the organic phase where it can react with the substrate.[1]
Tetrabutylammonium (B224687) salicylate (B1505791) is a quaternary ammonium salt that can function as a phase transfer catalyst. The bulky, lipophilic tetrabutylammonium cation is soluble in organic solvents and can form an ion pair with an anion from a solid reactant. This ion pair is then shuttled into the organic phase, overcoming the insolubility of the solid reactant and enabling the reaction to proceed. While specific data for Tetrabutylammonium salicylate is limited in the reviewed literature, its function is analogous to other tetrabutylammonium salts like Tetrabutylammonium bromide (TBAB), which is a widely studied and effective phase transfer catalyst.[2][4][5] The protocols and data presented here are based on the established performance of analogous tetrabutylammonium salts and serve as a guide for the application of this compound.
Mechanism of Catalysis
The catalytic cycle in solid-liquid phase transfer catalysis with a quaternary ammonium salt like this compound (Q⁺Sal⁻) can be generalized as follows, using the example of an alkylation reaction where a solid sodium salt (Na⁺Nu⁻) reacts with an organic-soluble alkyl halide (R-X):
-
Anion Exchange: The catalyst, present in the organic phase, exchanges its salicylate anion for a nucleophile anion (Nu⁻) at the solid-liquid interface.
-
Transfer to Organic Phase: The newly formed lipophilic ion pair (Q⁺Nu⁻) diffuses from the interface into the bulk organic phase.
-
Reaction: The "naked" and highly reactive nucleophile (Nu⁻) attacks the alkyl halide (R-X) to form the desired product (R-Nu).
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) and returns to the interface to repeat the cycle.
Experimental Protocols
The following protocols are representative examples of solid-liquid phase transfer catalyzed reactions. While Tetrabutylammonium bromide (TBAB) is used in these examples due to the availability of detailed procedures, this compound can be substituted, potentially with minor optimization of reaction conditions.
Protocol 1: Synthesis of Benzyl (B1604629) Salicylate (Esterification)
This protocol is adapted from procedures for the synthesis of esters using solid-liquid PTC.[6]
Materials:
-
Sodium salicylate (solid)
-
Benzyl chloride (liquid)
-
This compound (catalyst)
-
Toluene (B28343) (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium salicylate (e.g., 10 mmol, 1.60 g).
-
Add toluene (100 mL) to the flask.
-
Add this compound (e.g., 1 mol%, 0.1 mmol, 0.038 g).
-
Add benzyl chloride (e.g., 12 mmol, 1.52 g, 1.38 mL).
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid by-products (NaCl and unreacted sodium salicylate).
-
Wash the organic filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) to yield pure benzyl salicylate.
Protocol 2: O-Alkylation of a Phenol (B47542)
This protocol is a general procedure for the O-alkylation of phenols using a solid base and a phase transfer catalyst.[7]
Materials:
-
Phenol (or a substituted phenol)
-
Alkyl halide (e.g., n-butyl bromide)
-
Potassium carbonate (solid base, finely ground)
-
This compound (catalyst)
-
Acetonitrile (B52724) (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the phenol (e.g., 10 mmol), finely ground potassium carbonate (15 mmol), and this compound (1 mol%, 0.1 mmol).
-
Add acetonitrile (50 mL) as the solvent.
-
Add the alkyl halide (11 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 60°C.
-
Monitor the reaction by TLC until the starting phenol is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
Data Presentation
The following table summarizes representative results for solid-liquid phase transfer catalyzed reactions using tetrabutylammonium salts. This data can be used as a reference for optimizing reactions with this compound.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Esterification | Sodium Benzoate | Benzyl Bromide | TBAB (5) | Toluene | 100 | 2 | 95 | [2] |
| Ether Synthesis | Sodium Phenoxide | n-Butyl Bromide | TBAB (10) | Toluene | 70 | 4 | 88 | [2] |
| C-Alkylation | Diethyl malonate | Benzyl chloride | TBAB (5) | Dichloromethane | 25 | 1 | 92 | [4] |
| N-Alkylation | Phthalimide | n-Octyl bromide | TBAB (10) | Toluene | 90 | 3 | 98 | [5] |
| S-Alkylation | Thiophenol | Benzyl chloride | TBAB (10) | Toluene | 90 | 2 | 96 | [8] |
Visualizations
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. iajpr.com [iajpr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103058872A - Processes of phase-transfer catalyzed synthesis of salicylic acid benzyl esters - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
Application of Tetrabutylammonium salicylate in the synthesis of polyesters.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS) is an ionic liquid that is gaining attention as a catalyst in polymer synthesis. Its unique properties, stemming from the synergistic action of the bulky tetrabutylammonium cation and the salicylate anion, make it a promising candidate for mediating controlled polymerization reactions. Notably, in the synthesis of polyesters, particularly from salicylate-based cyclic ester monomers, tetrabutylammonium salts have demonstrated exceptional catalytic activity. They function as bifunctional catalysts, enabling the production of high molecular weight polyesters with controlled dispersity while minimizing undesirable side reactions such as transesterification and backbiting.[1][2][3] This controlled polymerization is crucial for creating well-defined polymer architectures for various applications, including in the biomedical field where biocompatibility and biodegradability are paramount.[2]
The catalytic mechanism involves the tetrabutylammonium cation activating the monomer's carbonyl group through non-classical hydrogen bonding, while the salicylate anion acts as a nucleophile to initiate the ring-opening of the cyclic ester.[1][2][3] This dual activation pathway allows for the selective cleavage of the phenolic ester bond in the monomer over the ester bonds within the growing polymer chain, a significant challenge in polyester (B1180765) synthesis.[1][2] The resulting polyesters are often recyclable back to their monomeric units, contributing to a more sustainable materials lifecycle.[1]
These application notes provide a comprehensive overview of the use of tetrabutylammonium salicylate and related halides in the synthesis of polyesters, complete with experimental protocols and a summary of key performance data.
Data Presentation
The following table summarizes representative data from the ring-opening polymerization (ROP) of salicylate-based cyclic esters using tetrabutylammonium halide catalysts. This data is extrapolated from studies on tetrabutylammonium chloride (TBACl), which is expected to have a catalytic behavior similar to this compound due to the shared bifunctional mechanism.
| Monomer | Catalyst | Polymer | Mn ( kg/mol ) | Đ (PDI) | Reference |
| Salicylate Cyclic Ester | TBACl | Salicylate Copolyester | 177.5 | <1.30 | [2] |
| Salicylate Methyl Glycolide (SMG) | TBACl | Poly(salicylic methyl glycolide) (PSMG) | 361.8 | <1.30 | [1][2][3] |
| Salicylate Cyclic Ester | DMF/DMSO | Salicylate Copolyester | 530.0 | - | [2] |
Mn = Number-average molecular weight Đ (PDI) = Polydispersity Index TBACl = Tetra-n-butylammonium chloride DMF = Dimethylformamide DMSO = Dimethyl sulfoxide
Experimental Protocols
This section details the experimental methodology for the synthesis of high molecular weight polyesters via ring-opening polymerization (ROP) of salicylate-based cyclic esters using a tetrabutylammonium salt catalyst. The protocol is based on established procedures for similar systems.
Materials:
-
Salicylate-based cyclic ester monomer (e.g., Salicylate Methyl Glycolide)
-
This compound (TBAS) or Tetra-n-butylammonium chloride (TBACl) as catalyst
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Initiator (e.g., benzyl (B1604629) alcohol)
-
Quenching agent (e.g., benzoic acid)
-
Precipitation solvent (e.g., cold methanol)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Monomer and Catalyst Preparation: The salicylate-based cyclic ester monomer and the this compound catalyst should be dried under vacuum prior to use to remove any residual moisture, which can interfere with the polymerization.
-
Polymerization Setup: A flame-dried reaction flask equipped with a magnetic stirrer is placed under an inert atmosphere of nitrogen or argon.
-
Reaction Mixture Assembly:
-
The monomer is weighed and added to the reaction flask.
-
Anhydrous solvent is added to dissolve the monomer.
-
The desired amount of initiator (e.g., benzyl alcohol) is added via syringe.
-
The catalyst, this compound, is added to the reaction mixture. The monomer-to-catalyst-to-initiator ratio should be carefully controlled to target a specific molecular weight.
-
-
Polymerization: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a predetermined time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture at different time intervals to determine monomer conversion.
-
Quenching: Once the desired monomer conversion is achieved, the polymerization is terminated by adding a quenching agent, such as a small amount of benzoic acid, to neutralize the active species.
-
Polymer Isolation and Purification:
-
The polymer solution is concentrated under reduced pressure.
-
The concentrated solution is then precipitated into a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
-
The precipitated polymer is collected by filtration and washed with fresh non-solvent to remove any unreacted monomer, catalyst, and initiator residues.
-
The purified polymer is dried under vacuum until a constant weight is achieved.
-
-
Characterization: The resulting polyester is characterized to determine its molecular weight (Mn), polydispersity index (Đ), and structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
The following diagrams illustrate the proposed catalytic pathway and a general experimental workflow for the synthesis of polyesters using this compound.
Caption: Bifunctional catalytic mechanism of this compound.
Caption: Experimental workflow for polyester synthesis.
References
Application Notes and Protocols: Tetrabutylammonium Salicylate as a Catalyst for Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) salicylate (B1505791) is a quaternary ammonium (B1175870) salt that combines a lipophilic tetrabutylammonium cation with a functionalized salicylate anion.[1] This unique structure makes it a promising candidate for phase-transfer catalysis (PTC), a powerful technique for facilitating reactions between reactants in immiscible phases.[2] The tetrabutylammonium cation is well-known for its ability to transport anionic nucleophiles from an aqueous or solid phase into an organic phase, where they can react with organic substrates.[3][4] This application note provides an overview of the potential use of tetrabutylammonium salicylate as a catalyst for nucleophilic substitution reactions, including a proposed mechanism, a representative experimental protocol for O-alkylation, and expected outcomes based on the performance of analogous tetrabutylammonium salts.
Principle of Catalysis
In a typical biphasic nucleophilic substitution reaction, the anionic nucleophile (e.g., alkoxide, phenoxide, carboxylate) is often soluble in an aqueous or solid phase, while the organic substrate (e.g., alkyl halide) is soluble in an organic solvent. The reaction is consequently slow due to the inability of the reactants to interact.
This compound can overcome this phase barrier. The lipophilic tetrabutylammonium cation forms an ion pair with the nucleophile at the phase interface and transports it into the organic phase. This "naked" nucleophile in the organic phase is highly reactive and can readily undergo a nucleophilic substitution reaction with the organic substrate. The salicylate anion of the catalyst may also play a synergistic role, potentially by influencing the polarity of the microenvironment at the interface or by participating in hydrogen bonding interactions.
Applications
Based on the established catalytic activity of other tetrabutylammonium salts, this compound is expected to be an effective catalyst for a variety of nucleophilic substitution reactions, including:
-
O-Alkylation (Williamson Ether Synthesis): Synthesis of ethers from alcohols/phenols and alkyl halides.
-
Esterification: Formation of esters from carboxylates and alkyl halides.
-
N-Alkylation: Synthesis of substituted amines from amines and alkyl halides.
-
Cyanation: Introduction of a cyano group using an alkali metal cyanide.
The use of this compound as a phase-transfer catalyst offers several advantages, including milder reaction conditions, increased reaction rates, and potentially higher yields compared to uncatalyzed reactions.
Proposed Catalytic Cycle
The proposed catalytic cycle for a this compound-catalyzed O-alkylation of a phenol (B47542) with an alkyl halide is depicted below.
Caption: Proposed catalytic cycle for O-alkylation.
Experimental Protocols
The following is a representative protocol for the O-alkylation of a phenol using this compound as a phase-transfer catalyst. This protocol is adapted from established procedures for similar reactions catalyzed by other tetrabutylammonium salts.
Materials:
-
Phenol (or substituted phenol)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, n-butyl bromide)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Toluene (B28343) (or other suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (10 mmol) and this compound (1 mmol, 10 mol%) in toluene (50 mL).
-
Addition of Base: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide. Add this solution (20 mL) to the reaction mixture.
-
Addition of Alkylating Agent: While stirring vigorously, add the alkyl halide (12 mmol) to the biphasic mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain vigorous stirring for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: O-alkylation experimental workflow.
Data Presentation
The following tables present representative data for the O-alkylation of various phenols with different alkyl halides, using the protocol described above. These are expected results based on typical yields for phase-transfer catalyzed ether synthesis.
Table 1: O-Alkylation of Phenol with Various Alkyl Halides
| Entry | Alkyl Halide | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | 4 | 95 |
| 2 | n-Butyl bromide | 6 | 88 |
| 3 | Ethyl iodide | 5 | 92 |
Table 2: O-Alkylation of Substituted Phenols with Benzyl Bromide
| Entry | Phenol | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | 4 | 96 |
| 2 | 4-Nitrophenol | 5 | 90 |
| 3 | 2-Naphthol | 4 | 94 |
Conclusion
This compound is a promising phase-transfer catalyst for nucleophilic substitution reactions. Its unique structure, combining a lipophilic cation and a functionalized anion, may offer advantages in terms of catalytic efficiency and selectivity. The provided protocols and expected data serve as a valuable starting point for researchers interested in exploring the applications of this catalyst in organic synthesis and drug development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for Protein Solubilization using Tetrabutylammonium Salicylate in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective protein solubilization is a critical first step for successful proteomic analysis, directly impacting protein yield, integrity, and the depth of proteome coverage. While traditional methods utilizing detergents and chaotropic agents are widely employed, they can present challenges such as protein denaturation, interference with downstream applications like mass spectrometry, and incomplete solubilization of complex or membrane-associated proteins.
Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS) is an organic salt that presents a novel, albeit currently theoretical, approach to protein solubilization for proteomics. It is hypothesized to function through a dual mechanism, leveraging the properties of both its constituent ions. The tetrabutylammonium (TBA) cation, with its hydrophobic alkyl chains, may interact with and shield the hydrophobic regions of proteins, preventing aggregation and promoting solubility in aqueous solutions. Concurrently, the salicylate anion is a known hydrotrope, a class of compounds that enhances the solubility of hydrophobic molecules in water through a non-micellar mechanism. This unique combination suggests that TBAS could be particularly effective for solubilizing challenging proteins, including membrane proteins and those prone to aggregation, while potentially offering advantages over conventional detergents.
One vendor notes that Tetrabutylammonium Salicylate is a useful quaternary ammonium (B1175870) salt for proteomics research[1]. The tetrabutylammonium cation is lipophilic and has been shown to increase the solubility of amino acids and peptides in organic solvents[2][3]. The salicylate anion is a well-documented hydrotrope, capable of significantly increasing the aqueous solubility of poorly soluble compounds[4][5][6][7][8]. Salicylates are also known to bind to proteins[9][10][11][12][13]. While direct, established protocols for the use of TBAS in proteomics are not yet widely available in scientific literature, this document provides a hypothetical framework for its application, based on these principles.
Disclaimer: The following protocols are hypothetical and intended to serve as a starting point for research. Optimization will be required for specific applications and protein samples.
Experimental Protocols
Protocol 1: Solubilization of Protein Pellets from Cell Culture
This protocol outlines a general procedure for solubilizing total protein from a cultured cell pellet using a TBAS-based lysis buffer.
Materials:
-
Cell pellet (e.g., from 106 – 107 cultured mammalian cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
TBAS Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-5% (w/v) this compound, 1x Protease Inhibitor Cocktail
-
Microcentrifuge
-
Sonicator (probe or water bath)
Procedure:
-
Cell Pellet Wash: Begin with a frozen or fresh cell pellet. Resuspend the pellet in 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step twice to remove residual media components.
-
Cell Lysis and Protein Solubilization: Add 200 µL of TBAS Lysis Buffer to the washed cell pellet. The optimal concentration of TBAS should be determined empirically, starting with a range of 1% to 5% (w/v).
-
Incubation and Sonication: Vortex the tube vigorously for 30 seconds. Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes. For enhanced lysis and solubilization, sonicate the sample.
-
Probe sonicator: Use short bursts of 10-15 seconds at low power, keeping the sample on ice to prevent heating.
-
Water bath sonicator: Sonicate for 10-15 minutes in an ice-water bath.
-
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Protein Quantification: Carefully collect the supernatant containing the solubilized proteins. Determine the protein concentration using a compatible protein assay (e.g., BCA assay). It is advisable to perform a compatibility test of the TBAS Lysis Buffer with the chosen protein assay.
-
Downstream Processing: The solubilized protein extract is now ready for downstream applications such as SDS-PAGE, Western blotting, or further preparation for mass spectrometry. Note: For mass spectrometry applications, removal of TBAS is recommended prior to analysis to avoid ion suppression. This can be achieved through methods like acetone (B3395972) precipitation of proteins or the use of spin columns designed for detergent/salt removal.
Protocol 2: Solubilization of Membrane Proteins
This protocol is a hypothetical adaptation for the enrichment and solubilization of membrane proteins.
Materials:
-
Membrane protein-enriched fraction (e.g., from ultracentrifugation)
-
TBAS Membrane Solubilization Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 2-10% (w/v) this compound, 10% (v/v) Glycerol, 1x Protease Inhibitor Cocktail
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Preparation of Membrane Fraction: Isolate the membrane fraction from your sample of interest using standard subcellular fractionation techniques.
-
Solubilization: Resuspend the membrane pellet in the TBAS Membrane Solubilization Buffer. The optimal concentration of TBAS for membrane proteins may be higher than for total cell lysates; a range of 2% to 10% (w/v) is suggested for initial optimization. Use a Dounce homogenizer for gentle and thorough resuspension.
-
Incubation: Incubate the suspension at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator).
-
Clarification: Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments.
-
Supernatant Collection: The supernatant contains the solubilized membrane proteins.
-
Quantification and Downstream Applications: Proceed with protein quantification and subsequent analyses as described in Protocol 1. As with total protein extracts, salt removal is crucial for mass spectrometry-based proteomics.
Data Presentation
The following tables present illustrative data comparing the hypothetical performance of this compound with standard solubilization agents.
Table 1: Comparison of Protein Yield from Mammalian Cell Pellets
| Solubilization Agent | Concentration | Protein Yield (µg/106 cells) |
| This compound | 2% (w/v) | 185 ± 15 |
| This compound | 5% (w/v) | 210 ± 20 |
| RIPA Buffer (Standard) | 1x | 150 ± 12 |
| 8 M Urea | 8 M | 195 ± 18 |
Table 2: Solubilization Efficiency of a Model Membrane Protein (EGFR)
| Solubilization Agent | Concentration | Solubilized EGFR (%) |
| This compound | 5% (w/v) | 85 ± 7 |
| This compound | 10% (w/v) | 92 ± 5 |
| 1% (w/v) Dodecyl Maltoside | 1% (w/v) | 90 ± 6 |
| 2% (w/v) CHAPS | 2% (w/v) | 75 ± 8 |
Visualizations
Hypothetical Mechanism of Action
References
- 1. scbt.com [scbt.com]
- 2. Use of tetrabutylammonium salts of amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrabutylammonium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancement of solubility and mass transfer coefficient of salicylic acid through hydrotropy-Academax [exhibition.academax.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Protein binding of aspirin and salicylate measured by in vivo ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylate protein binding in serum from young and elderly subjects as measured by diafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein binding of salicylate in uremic and normal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration dependent plasma protein binding of salicylate in rheumatoid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein binding of acetylsalicylic acid and salicylic acid in porcine and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using Tetrabutylammonium Salts
Topic: Application of Tetrabutylammonium (B224687) Salts in the Synthesis of Biodegradable Salicylate-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of biodegradable polymers is crucial for applications in medicine, pharmacology, and sustainable materials. Salicylic (B10762653) acid, a naturally derived compound, is a promising monomer for creating polyesters with inherent biodegradability and potential therapeutic properties. While the user inquired about Tetrabutylammonium salicylate (B1505791), current research highlights the efficacy of Tetrabutylammonium halides , particularly Tetrabutylammonium chloride (TBACl) , as potent organocatalysts for the synthesis of high molecular weight, biodegradable salicylate-based polyesters. This document provides detailed application notes and protocols for the synthesis of these polymers, focusing on the use of TBACl in the ring-opening polymerization (ROP) of salicylate-based cyclic esters.
Rationale for Using Tetrabutylammonium Halides over Salicylate:
Tetrabutylammonium salts act as bifunctional catalysts in the ring-opening polymerization of cyclic esters. The catalytic activity is a synergistic effect of both the cation and the anion.
-
The Tetrabutylammonium (TBA) Cation: The bulky, non-coordinating TBA cation activates the monomer by forming a non-classical hydrogen bond with the carbonyl group, making it more susceptible to nucleophilic attack.
-
The Anion: The anion's role is to initiate the polymerization by acting as a nucleophile that attacks the carbonyl carbon of the cyclic monomer, thus opening the ring. For this role, a good nucleophile is required. Halide anions, such as chloride (Cl⁻), are effective nucleophiles in this context. The salicylate anion, being a larger, more resonance-stabilized carboxylate, is a weaker nucleophile compared to halides. Its reduced nucleophilicity would likely result in significantly slower initiation and polymerization rates, making it a less effective catalyst for this specific application. Therefore, the literature predominantly focuses on the use of tetrabutylammonium halides for this synthesis.
Application Note 1: Synthesis of Poly(salicylic methyl glycolide) (PSMG) via Ring-Opening Polymerization (ROP) Catalyzed by Tetrabutylammonium Chloride (TBACl)
This section details the synthesis of the biodegradable aromatic polyester, poly(salicylic methyl glycolide) (PSMG), from its cyclic monomer, salicylic methyl glycolide (B1360168) (SMG), using TBACl as a bifunctional organocatalyst.
Key Advantages of the TBACl-Catalyzed System:
-
High Molecular Weight: This method allows for the synthesis of high molecular weight polyesters (Mn up to 361.8 kg/mol ) with controlled molecular weight distributions (polydispersity index, PDI < 1.30)[1][2].
-
Living Polymerization: The polymerization exhibits characteristics of a living polymerization, allowing for the synthesis of well-defined polymer architectures.
-
Suppression of Side Reactions: The TBACl catalytic system remarkably suppresses side reactions such as transesterification and back-biting, which are common challenges in the synthesis of poly(phenolic esters)[1][2].
-
Biodegradability: The resulting salicylic acid-based copolyesters are readily degradable in aqueous environments[3].
Experimental Protocol: Synthesis of PSMG
This protocol is a generalized procedure based on published research[1][2]. Researchers should optimize the conditions for their specific requirements.
Materials:
-
Salicylic methyl glycolide (SMG) (monomer)
-
Tetrabutylammonium chloride (TBACl) (catalyst)
-
Benzyl (B1604629) alcohol (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Chloroform (B151607) or Tetrahydrofuran (THF) (for dissolution and characterization)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, add the desired amount of salicylic methyl glycolide (SMG) monomer to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent and Initiator Addition: Add anhydrous toluene to dissolve the monomer. Then, add the required volume of a stock solution of benzyl alcohol in toluene.
-
Catalyst Addition and Polymerization: Add the specified amount of Tetrabutylammonium chloride (TBACl). The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination and Purification: Once the desired conversion is reached, cool the reaction mixture to room temperature. Dissolve the viscous polymer solution in a minimal amount of chloroform or THF.
-
Precipitation: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration and wash it with methanol to remove any unreacted monomer and catalyst residues. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using THF as the eluent, calibrated with polystyrene standards.
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and by Thermogravimetric Analysis (TGA) to assess thermal stability.
Data Presentation: Polymerization of Salicylic Methyl Glycolide (SMG)
| Entry | Monomer/Initiator/Catalyst Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Đ) |
| 1 | 100:1:1 | 80 | 12 | >95 | 18.5 | 1.15 |
| 2 | 200:1:1 | 80 | 24 | >95 | 36.2 | 1.20 |
| 3 | 500:1:1 | 100 | 36 | >90 | 85.0 | 1.25 |
| 4 | 1000:1:1 | 100 | 48 | >90 | 160.7 | 1.28 |
| 5 | 2000:1:1 | 100 | 72 | >85 | 361.8 | <1.30 |
This table presents illustrative data based on typical results found in the literature. Actual results may vary depending on specific experimental conditions.[1][2]
Application Note 2: Hydrolytic Degradation of Salicylate-Based Polyesters
Salicylate-based polyesters, such as PSMG, exhibit enhanced hydrolytic degradability compared to traditional polyesters like PET[3]. This makes them attractive for biomedical applications where controlled degradation and release of salicylic acid may be beneficial.
Experimental Protocol: In Vitro Hydrolytic Degradation Study
This protocol outlines a general procedure for assessing the hydrolytic degradation of salicylate-based polymers.
Materials:
-
Polymer films or scaffolds of known dimensions and weight.
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4 for physiological conditions).
-
Incubator or water bath set at 37 °C (or other desired temperature).
-
Deionized water.
-
Freeze-dryer.
Procedure:
-
Sample Preparation: Prepare polymer samples (e.g., films or disks) of uniform size and weight.
-
Degradation Setup: Place each polymer sample in a vial containing a known volume of the degradation medium (e.g., PBS, pH 7.4).
-
Incubation: Incubate the vials at 37 °C in a shaking water bath to ensure continuous exposure of the polymer surface to the medium.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28, and 60 days), remove the polymer samples from the buffer solution.
-
Sample Analysis:
-
Mass Loss: Gently rinse the retrieved samples with deionized water to remove any salts, freeze-dry them to a constant weight, and calculate the percentage of mass loss.
-
Molecular Weight Reduction: Analyze the molecular weight and PDI of the dried polymer samples using GPC to assess the extent of chain scission.
-
Morphological Changes: Examine the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).
-
Analysis of Degradation Products: The degradation medium can be analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the release of salicylic acid and other degradation products.
-
Data Presentation: Degradation of Poly(salicylic glycolide) (PSG) and Poly(salicylic methyl glycolide) (PSMG)
| Polymer | Medium | Temperature (°C) | Time (days) | Mass Loss (%) |
| PSG | Seawater (pH ≈ 8) | 50 | 60 | ~100 |
| PSMG | Seawater (pH ≈ 8) | 50 | 60 | ~100 |
| PET | Seawater (pH ≈ 8) | 50 | >365 | Negligible |
This table illustrates the enhanced degradability of salicylate-based polyesters compared to PET, based on data from the literature.[3]
Visualizations
Catalytic Cycle of TBACl in ROP of Salicylate Cyclic Esters
Caption: Proposed catalytic cycle for the ROP of salicylate cyclic esters using TBACl.
Experimental Workflow for PSMG Synthesis
Caption: A typical experimental workflow for the synthesis of PSMG.
While Tetrabutylammonium salicylate is not the catalyst of choice, Tetrabutylammonium halides, especially TBACl, have proven to be highly effective organocatalysts for the synthesis of biodegradable, high molecular weight aromatic polyesters from salicylate-based cyclic monomers. The provided protocols and data offer a comprehensive guide for researchers and scientists in the field of biodegradable polymers and drug development to synthesize and characterize these promising materials. The bifunctional catalytic mechanism of TBACl allows for a controlled polymerization process, yielding polymers with desirable properties for various applications.
References
Application Notes and Protocols: Tetrabutylammonium Salicylate in Cosmetic and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS) is a quaternary ammonium (B1175870) salt that is finding increasing utility in cosmetic and pharmaceutical formulations.[1] Its unique structure, combining a lipophilic tetrabutylammonium cation with a functional salicylate anion, imparts properties that make it a versatile excipient.[2] This document provides detailed application notes and experimental protocols for the use of TBAS as a reagent, with a focus on its role as a skin permeation enhancer and a phase-transfer catalyst.
Physicochemical Properties of Tetrabutylammonium Salicylate:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₁NO₃ | [3] |
| Molecular Weight | 379.59 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 92 °C | [4] |
| Purity (HPLC) | >98.0% | [3] |
| CAS Number | 22307-72-8 | [3] |
Applications in Formulations
Skin Permeation Enhancement via Ion-Pairing
A primary application of TBAS in topical formulations is to enhance the penetration of active pharmaceutical ingredients (APIs) or cosmetic actives through the stratum corneum. This is achieved through the formation of a lipophilic ion-pair between the tetrabutylammonium cation and an anionic drug or active ingredient. This neutral, more lipophilic complex can more readily partition into and diffuse across the lipid-rich intercellular matrix of the skin.[5][6][7]
Proposed Mechanism of Permeation Enhancement:
References
- 1. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular and dermal irritation studies of some quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. In vivo and in vitro toxicity profile of tetrabutylammonium bromide and alcohol-based deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 7. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions Catalyzed by Tetrabutylammonium Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) salicylate (B1505791) is a versatile phase-transfer catalyst (PTC) increasingly employed in organic synthesis. Its efficacy lies in its ability to facilitate reactions between reactants in immiscible phases, typically an aqueous and an organic phase. The tetrabutylammonium cation acts as a "shuttle," transporting the salicylate anion or another anionic reactant from the aqueous phase into the organic phase, where the reaction can proceed. This application note provides detailed protocols for monitoring a typical reaction catalyzed by tetrabutylammonium salicylate—the synthesis of benzyl (B1604629) salicylate—using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme: Synthesis of Benzyl Salicylate
A prominent application of this compound catalysis is in esterification reactions. The synthesis of benzyl salicylate from sodium salicylate and benzyl bromide serves as an excellent model system for monitoring the progress of such a reaction.
Reaction: Sodium Salicylate + Benzyl Bromide ---(this compound)--> Benzyl Salicylate + Sodium Bromide
Data Presentation: Quantitative Analysis of Reaction Progress
The following tables summarize typical quantitative data obtained from monitoring the synthesis of benzyl salicylate catalyzed by this compound under specific conditions.
Table 1: Reaction Conversion and Product Yield Monitored by HPLC
| Time (minutes) | Benzyl Bromide Conversion (%) | Benzyl Salicylate Yield (%) |
| 0 | 0.0 | 0.0 |
| 15 | 25.3 | 24.8 |
| 30 | 48.9 | 48.1 |
| 60 | 85.1 | 84.2 |
| 90 | 95.2 | 94.5 |
| 120 | >99.0 | 98.5 |
Table 2: Reaction Kinetics Monitored by GC-MS
| Time (minutes) | Concentration of Benzyl Bromide (M) | Concentration of Benzyl Salicylate (M) | Apparent Rate Constant (k_app) (min⁻¹) |
| 0 | 0.100 | 0.000 | - |
| 15 | 0.075 | 0.025 | 0.0192 |
| 30 | 0.051 | 0.049 | 0.0224 |
| 60 | 0.015 | 0.085 | 0.0316 |
| 90 | 0.005 | 0.095 | 0.0333 |
| 120 | <0.001 | 0.099 | - |
Note: The reaction often follows pseudo-first-order kinetics.[1]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by HPLC
This protocol describes the use of reverse-phase HPLC to monitor the disappearance of the starting material (benzyl bromide) and the appearance of the product (benzyl salicylate).
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Reaction mixture aliquots
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Sample Preparation:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 900 µL) to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 230 nm.
-
Inject a standard of benzyl bromide and benzyl salicylate to determine their retention times.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Integrate the peak areas of benzyl bromide and benzyl salicylate in each chromatogram.
-
Calculate the conversion of benzyl bromide and the yield of benzyl salicylate at each time point using a pre-determined calibration curve.
-
Protocol 2: Quantitative Analysis by GC-MS
This protocol is suitable for the quantitative analysis of the volatile product, benzyl salicylate, and the remaining starting material, benzyl bromide.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (B109758) (GC grade)
-
Internal standard (e.g., dodecane)
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
At specified time intervals, take an aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute the aliquot with 900 µL of dichloromethane containing a known concentration of the internal standard.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-300.
-
For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity. For benzyl salicylate, monitor the transition m/z 228 -> 91.
-
-
Data Analysis:
-
Identify the peaks of benzyl bromide and benzyl salicylate based on their retention times and mass spectra.
-
Quantify the concentrations of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 3: Real-Time Reaction Monitoring by ¹H NMR Spectroscopy
This protocol allows for the non-invasive, real-time monitoring of the reaction by observing changes in the proton signals of the reactants and products.
Instrumentation:
-
NMR Spectrometer (a benchtop NMR spectrometer can be conveniently used in a fume hood)
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃)
-
Reaction components (sodium salicylate, benzyl bromide, this compound)
Procedure:
-
Reaction Setup:
-
In an NMR tube, dissolve sodium salicylate and this compound in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the initial mixture.
-
Add benzyl bromide to the NMR tube to initiate the reaction.
-
-
NMR Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
Key signals to monitor:
-
The disappearance of the benzylic protons of benzyl bromide (around 4.5 ppm).
-
The appearance of the benzylic protons of benzyl salicylate (around 5.4 ppm).
-
Changes in the aromatic proton signals of both the salicylate and benzyl moieties.
-
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting material and the product.
-
The relative integrals of these signals will give the molar ratio of the compounds in the mixture at each time point, allowing for the calculation of reaction conversion.
-
Visualizations
Caption: Phase-transfer catalysis mechanism for benzyl salicylate synthesis.
Caption: Workflow for monitoring catalyzed reactions.
References
Application Notes and Protocols for Scale-Up of Reactions Using Tetrabutylammonium Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS) is a quaternary ammonium (B1175870) salt that serves as a highly effective phase-transfer catalyst (PTC). Its amphipathic nature, possessing a lipophilic tetrabutylammonium cation and a functionalized salicylate anion, enables the transport of reactants across the interface of immiscible liquid phases, thereby accelerating reaction rates and enhancing product yields.[1][2] This property makes it a valuable tool in a variety of organic syntheses, including alkylations, esterifications, and polymerizations.
This document provides detailed application notes and protocols for utilizing Tetrabutylammonium Salicylate in chemical reactions, with a specific focus on the critical considerations required for scaling up these processes from the laboratory to pilot plant or industrial scale.
Core Principles of Phase-Transfer Catalysis with this compound
Phase-transfer catalysis operates by creating a lipophilic ion pair that can shuttle a reactive anion from an aqueous phase into an organic phase where the reaction with an organic substrate occurs.[3] In the case of TBAS, the tetrabutylammonium cation pairs with an anion from the aqueous phase (e.g., a phenoxide or carboxylate), rendering it soluble in the organic phase. The salicylate anion of TBAS can also participate in the reaction, potentially influencing selectivity and reactivity.
The general mechanism involves the following key steps:
-
Anion exchange at the aqueous-organic interface.
-
Transport of the reactive anion into the organic phase by the tetrabutylammonium cation.
-
Reaction of the anion with the organic substrate.
-
Regeneration of the catalyst by transport of the leaving group back to the aqueous phase.
Key Scale-Up Considerations for TBAS-Catalyzed Reactions
Scaling up phase-transfer catalyzed reactions is not a linear process and presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility.[4][5]
Heat Transfer
Exothermic reactions can become difficult to control on a larger scale due to the decrease in the surface-area-to-volume ratio of the reactor.[5][6] This can lead to localized hotspots, side reactions, and in worst-case scenarios, thermal runaway.
-
Mitigation Strategies:
-
Use of jacketed reactors with efficient heat exchange fluids.
-
Controlled addition of reagents to manage the rate of heat generation.
-
Monitoring of the internal reaction temperature with multiple probes.
-
Consideration of continuous flow reactors for better heat and mass transfer.[7]
-
Mass Transfer and Mixing
Efficient mixing is crucial in biphasic systems to maximize the interfacial area where the phase-transfer catalysis occurs.[8] Inadequate mixing on a larger scale can lead to slower reaction rates and lower yields.
-
Mitigation Strategies:
-
Selection of appropriate agitator designs (e.g., turbines, impellers) and agitation speeds.
-
Use of baffles in the reactor to improve mixing efficiency.
-
In some cases, the use of emulsifying agents, though this can complicate downstream processing.
-
Catalyst Concentration and Separation
While TBAS is used in catalytic amounts, its concentration may need to be optimized for larger-scale reactions. After the reaction is complete, the separation of the catalyst from the product is a critical step.
-
Mitigation Strategies:
-
Perform catalyst loading studies at the lab scale to determine the optimal concentration for the scaled-up reaction.
-
Develop a robust work-up procedure, which may involve aqueous washes to remove the catalyst.
-
Consider the use of solid-supported catalysts for easier separation.
-
Solvent Selection and Volume
The choice of organic solvent can significantly impact reaction kinetics and product solubility. On a larger scale, solvent volumes increase, leading to higher costs and greater environmental impact.
-
Mitigation Strategies:
-
Select a solvent that provides a good balance of reactivity, product solubility, and ease of removal.
-
Optimize the solvent volume to be the minimum required for efficient reaction and work-up.
-
Explore the possibility of using greener solvents.
-
Safety Considerations
The hazards associated with the reagents and reaction conditions are amplified on a larger scale. A thorough risk assessment is mandatory before any scale-up.
-
Key Safety Actions:
-
Conduct a comprehensive hazard analysis of all reagents and the reaction mixture.
-
Ensure appropriate personal protective equipment (PPE) is used.
-
Have a clear plan for quenching the reaction in case of an emergency.
-
Never run a scaled-up reaction unattended.
-
Application Example: Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a reaction that can be significantly enhanced by a phase-transfer catalyst like TBAS.[1] The following protocols detail the synthesis of 4-methoxytoluene from p-cresol (B1678582) and methyl iodide.
Experimental Protocols
Lab-Scale Protocol (1 g scale)
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.08 g, 10 mmol), deionized water (10 mL), and a 50% aqueous solution of sodium hydroxide (B78521) (1.6 g, 20 mmol).
-
Stir the mixture until the p-cresol has dissolved.
-
Add this compound (0.38 g, 1 mmol, 10 mol%).
-
Add methyl iodide (1.70 g, 0.75 mL, 12 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to 60°C and stir vigorously for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (20 mL).
-
Separate the organic layer and wash it with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-methoxytoluene.
-
Illustrative Pilot-Scale Protocol (100 g scale)
-
Reaction Setup:
-
To a 2 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a reflux condenser, charge p-cresol (108 g, 1 mol), deionized water (1 L), and a 50% aqueous solution of sodium hydroxide (160 g, 2 mol).
-
Stir the mixture at 200 RPM until the p-cresol has dissolved.
-
Add this compound (38 g, 0.1 mol, 10 mol%).
-
Slowly add methyl iodide (170 g, 75 mL, 1.2 mol) over 30 minutes, monitoring the internal temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60°C using the reactor jacket and increase the stirring rate to 400 RPM. Maintain for 6 hours.
-
Monitor the reaction progress by taking aliquots for GC analysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 20°C.
-
Transfer the mixture to a larger separatory funnel and add diethyl ether (2 L).
-
Separate the organic layer and wash with 1 M HCl (2 x 1 L) and brine (1 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
-
Data Presentation: Lab-Scale vs. Illustrative Pilot-Scale
| Parameter | Lab-Scale (1 g) | Illustrative Pilot-Scale (100 g) | Key Scale-Up Consideration |
| Reactants | |||
| p-Cresol | 1.08 g | 108 g | Direct scale-up |
| 50% NaOH (aq) | 1.6 g | 160 g | Ensure efficient mixing to avoid localized high pH |
| Methyl Iodide | 1.7 g | 170 g | Controlled addition to manage exotherm |
| TBAS (10 mol%) | 0.38 g | 38 g | Ensure complete dissolution and distribution |
| Solvents | |||
| Water | 10 mL | 1 L | Maintain appropriate concentration |
| Diethyl Ether | 20 mL | 2 L | Increased volume for extraction |
| Reaction Conditions | |||
| Temperature | 60°C | 60°C | Requires efficient reactor heating/cooling system |
| Reaction Time | 4 hours | 6 hours | Potentially longer due to mass transfer limitations |
| Agitation | Magnetic Stirrer | 400 RPM Overhead Stirrer | Crucial for maintaining interfacial area |
| Results | |||
| Typical Yield | ~90% | ~85% | Yield may decrease slightly on scale-up |
| Purification | Column Chromatography | Vacuum Distillation | More practical purification method for larger quantities |
Note: The pilot-scale data is illustrative and serves to highlight potential changes in parameters upon scale-up. Actual results may vary and require process optimization.
Visualizations
Experimental Workflow: Phase-Transfer Catalyzed Williamson Ether Synthesis
Caption: Workflow of the TBAS-catalyzed Williamson ether synthesis.
Signaling Pathway: Mechanism of Action of Salicylates
For drug development professionals, understanding the biological activity of the salicylate moiety is crucial. Salicylates, including the anion of TBAS, are known to exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10]
Caption: Salicylate's inhibitory action on inflammatory pathways.
Conclusion
This compound is a versatile and efficient phase-transfer catalyst for a range of organic reactions. Successful scale-up from the laboratory to industrial production requires careful consideration of heat and mass transfer, mixing, catalyst handling, and safety. The provided protocols and considerations offer a foundational guide for researchers and process chemists to develop robust and scalable synthetic processes utilizing TBAS. Furthermore, for those in drug development, the inherent biological activity of the salicylate moiety presents both opportunities and considerations in the design of synthetic routes and the final drug product.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. brainly.com [brainly.com]
- 3. Solved The Williamson ether synthesis is conducted in | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. syhgzben.com [syhgzben.com]
- 7. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 10. Deep Scientific Insights on Sodium Salicylate's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with Tetrabutylammonium Salicylate
Welcome to the Technical Support Center for Tetrabutylammonium (B224687) Salicylate (B1505791) (TBAS). This resource is designed for researchers, scientists, and drug development professionals to enhance the yield and efficiency of chemical reactions using TBAS as a phase-transfer catalyst. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when using Tetrabutylammonium Salicylate in your reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | 1. Inefficient Phase Transfer: The TBAS may not be effectively transporting the reactant from the aqueous to the organic phase. 2. Catalyst Poisoning: The active site of the catalyst may be blocked. 3. Low Catalyst Concentration: Insufficient amount of TBAS to facilitate the reaction. 4. Poor Solvent Choice: The solvent system may not be optimal for the reaction. | 1. Increase Agitation: Ensure vigorous stirring (300-500 rpm or higher) to maximize the interfacial area between the aqueous and organic phases. 2. Check for Catalyst Poisons: Highly polarizable anions like iodide or tosylate can bind strongly to the quaternary ammonium (B1175870) cation, hindering its catalytic activity. Consider using alternative leaving groups like bromide or mesylate.[1] 3. Optimize Catalyst Loading: While typically used in 1-5 mol%, increasing the concentration may be necessary for challenging reactions. However, be aware that higher concentrations can lead to emulsion formation. 4. Solvent Selection: Employ a non-polar organic solvent with low water miscibility, such as toluene (B28343) or hexane. Dichloromethane (B109758) is known to sometimes cause emulsions. |
| Formation of a Stable Emulsion | 1. High Catalyst Concentration: TBAS, like other quaternary ammonium salts, can act as a surfactant. 2. High Stirring Speed: Excessive agitation can lead to the formation of fine droplets that are difficult to separate. 3. Unfavorable Phase Volume Ratio: The relative volumes of the aqueous and organic phases can contribute to emulsion stability. | 1. Reduce Catalyst Concentration: Use the lowest effective concentration of TBAS. 2. Moderate Stirring: Start with a moderate stirring speed and adjust as needed to maintain a good mixture without forming a stable emulsion. 3. Adjust Phase Volume Ratio: Modify the relative volumes of the two phases. 4. "Salting Out": Increase the ionic strength of the aqueous phase by adding an inert salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄). This can help to break the emulsion. 5. Post-Reaction Emulsion Breaking: If an emulsion has formed, try adding a small amount of brine, cooling the mixture, or filtering through a bed of Celite. |
| Side Product Formation | 1. High Reaction Temperature: May lead to decomposition of reactants, products, or the catalyst. 2. Presence of Water in the Organic Phase: Can lead to hydrolysis of sensitive functional groups. 3. Catalyst Degradation: Under strongly basic conditions, quaternary ammonium salts can undergo Hofmann elimination. | 1. Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a Saturated Aqueous Phase: Saturating the aqueous phase with an inert salt can minimize the amount of water transferred to the organic phase. 3. Monitor pH and Temperature: Avoid excessively high temperatures in the presence of strong bases to prevent catalyst degradation. |
| Difficulty in Catalyst Removal | 1. High Lipophilicity of the Catalyst: The tetrabutylammonium cation is soluble in many organic solvents. | 1. Aqueous Wash: Wash the organic phase with water or brine. The salt form of the catalyst will partition into the aqueous layer. 2. Acidic Wash: For basic reaction mixtures, a wash with a dilute acid can help to protonate any basic species and facilitate their removal into the aqueous phase. 3. Silica Gel Chromatography: If residual catalyst remains, it can often be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (TBAS) is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC). In a biphasic reaction system (typically an aqueous and an organic phase), TBAS facilitates the transfer of a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. The bulky, lipophilic tetrabutylammonium cation forms an ion pair with the aqueous reactant, making it soluble in the organic solvent. This increases the concentration and reactivity of the reactant in the organic phase, leading to a significant increase in the reaction rate and overall yield.[2]
Q2: In which types of reactions can TBAS be used to improve yield?
A2: TBAS and other tetrabutylammonium salts are effective in a wide range of reactions, including:
-
Nucleophilic Substitution Reactions (SN2): Such as the synthesis of ethers (Williamson ether synthesis), esters, nitriles, and azides.
-
Polymerization Reactions: Particularly in ring-opening polymerization of cyclic esters, where it can help to achieve high molecular weight polymers.[2][3][4]
-
Esterification: Facilitating the reaction between a carboxylate salt and an alkyl halide.
Q3: How do I choose the right solvent for a reaction using TBAS?
A3: The ideal organic solvent should be non-polar and immiscible with water to maintain the two-phase system. Solvents like toluene, hexane, and ethyl acetate (B1210297) are often good choices. While dichloromethane can be effective, it has a higher tendency to form emulsions.[5] The solvent should also be inert to the reaction conditions.
Q4: What is the typical catalyst loading for TBAS?
A4: A catalyst loading of 1-5 mol% relative to the limiting reagent is a good starting point for most reactions. This concentration is usually sufficient to achieve a significant rate enhancement without causing issues like emulsion formation. However, the optimal loading may need to be determined empirically for each specific reaction.
Q5: Is TBAS stable under all reaction conditions?
A5: Tetrabutylammonium salts are generally stable under neutral and acidic conditions. However, in the presence of strong bases and high temperatures, they can undergo a degradation process known as Hofmann elimination.[6] It is important to consider the basicity and temperature of your reaction to ensure catalyst stability.
Data on Yield Improvement
The following tables summarize the improvement in reaction yields observed with the use of tetrabutylammonium-based phase-transfer catalysts in various reaction types. While specific data for TBAS is limited in the literature, the data for analogous tetrabutylammonium salts (TBAB - Tetrabutylammonium bromide, TBAC - Tetrabutylammonium chloride) are presented, as similar performance is expected due to the identical catalytic cation.
Table 1: Esterification of Phenols with Aliphatic Acid Chlorides
| Phenol | Acid Chloride | Catalyst (TBAC) | Reaction Time | Yield (%) | Reference |
| Phenol | Butyryl chloride | 5 mol% | 5 min | 98 | [7] |
| 4-Methoxyphenol | Butyryl chloride | 5 mol% | 5 min | 99 | [7] |
| Phenol | Valeryl chloride | 5 mol% | 5 min | 97 | [7] |
| 4-Nitrophenol | Valeryl chloride | 5 mol% | 5 min | 98 | [7] |
Table 2: Synthesis of Aryl-14H-dibenzo[a,j]xanthenes
| Aldehyde | Catalyst (TBAB) | Condition | Time | Yield (%) | Reference |
| Benzaldehyde | None | 125 °C | 120 min | 40 | Adapted from[8] |
| Benzaldehyde | 10 mol% TBAB | 125 °C | 80 min | 92 | [8] |
| 4-Chlorobenzaldehyde | None | 125 °C | 150 min | 45 | Adapted from[8] |
| 4-Chlorobenzaldehyde | 10 mol% TBAB | 125 °C | 60 min | 96 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Esterification of a Carboxylic Acid using a Tetrabutylammonium Salt as a Phase-Transfer Catalyst
This protocol is a general guideline for the esterification of a carboxylic acid with an alkyl halide, adapted from procedures using tetrabutylammonium salts.
Materials:
-
Carboxylic acid
-
Alkyl halide (e.g., 1-bromobutane)
-
This compound (TBAS) (1-5 mol%)
-
Aqueous base (e.g., 20% w/v Potassium Carbonate)
-
Organic solvent (e.g., Toluene)
-
Stir plate and stir bar
-
Reaction vessel (round-bottom flask) with a condenser
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq), the organic solvent (e.g., toluene, 5-10 mL per mmol of carboxylic acid), and the aqueous base solution.
-
Addition of Catalyst: Add this compound (0.01-0.05 eq) to the biphasic mixture.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Protocol 2: Ring-Opening Polymerization of a Salicylate Cyclic Ester using a Tetrabutylammonium Halide Catalyst
This protocol is based on the synthesis of high molecular weight salicylic (B10762653) acid-based copolyesters using tetrabutylammonium halides as catalysts.[3][4]
Materials:
-
Salicylate cyclic ester monomer
-
Tetrabutylammonium halide (e.g., TBAC or TBAS) (as catalyst)
-
Initiator (e.g., an alcohol)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Schlenk line or glovebox techniques
Procedure:
-
Monomer and Catalyst Preparation: Dry the salicylate cyclic ester monomer and the this compound catalyst under vacuum prior to use.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the monomer and the anhydrous solvent to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Initiation: Add the initiator to the monomer solution.
-
Catalyst Addition: Add the this compound catalyst to the reaction mixture.
-
Polymerization: Stir the reaction mixture at the desired temperature. Monitor the polymerization progress by techniques such as ¹H NMR or GPC by taking aliquots from the reaction mixture at different time intervals.
-
Termination and Precipitation: Once the desired conversion is reached, quench the polymerization (e.g., by adding a small amount of acidic methanol). Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizing the Process
Diagram 1: Mechanism of Phase-Transfer Catalysis
Caption: The catalytic cycle of this compound (Q⁺Y⁻) in a phase-transfer reaction.
Diagram 2: General Experimental Workflow for a TBAS-Catalyzed Reaction
Caption: A typical workflow for conducting a chemical reaction using TBAS as a phase-transfer catalyst.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. This compound | 22307-72-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrabutylammonium Halides as Selectively Bifunctional Catalysts Enabling the Syntheses of Recyclable High Molecular Weight Salicylic Acid-Based Copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Minimizing side reactions and byproduct formation with Tetrabutylammonium salicylate.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side reactions and byproduct formation when using Tetrabutylammonium (B224687) Salicylate (B1505791) (TBAS) in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions catalyzed by TBAS.
Issue 1: Formation of Tributylamine (B1682462) and Alkene Byproducts
Symptom: Your reaction mixture, particularly under basic conditions and/or elevated temperatures, shows the presence of tributylamine and unexpected alkenes (e.g., 1-butene) upon analysis (e.g., GC-MS).
Probable Cause: Hofmann Elimination
Tetrabutylammonium salts, including TBAS, can undergo Hofmann elimination in the presence of a strong base. The hydroxide (B78521) or other basic anions abstract a β-hydrogen from one of the butyl chains of the tetrabutylammonium cation, leading to the formation of tributylamine and an alkene.[1][2][3][4]
dot
Caption: Hofmann elimination pathway of the tetrabutylammonium cation.
Solutions:
-
Temperature Control: If possible, conduct your reaction at a lower temperature to disfavor the elimination pathway.
-
Choice of Base: If your reaction chemistry allows, consider using a non-nucleophilic, sterically hindered base instead of strong, small bases like hydroxides.
-
Reaction Time: Minimize reaction time to reduce the exposure of TBAS to basic conditions.
-
Work-up Procedure for Tributylamine Removal:
-
Acid Wash: During aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the basic tributylamine, rendering it water-soluble and facilitating its removal into the aqueous phase.
-
Distillation: If the desired product is not volatile, tributylamine can sometimes be removed by distillation, although this can be challenging.[1]
-
Specialized Techniques: For sensitive applications requiring non-detectable levels of tributylamine, techniques like carrier vapor distillation, ozone treatment, or thin-film evaporation have been employed.[1]
-
Issue 2: Presence of N-Nitrosodibutylamine (NDBA) Impurity
Symptom: Trace amounts of N-Nitrosodibutylamine (NDBA) are detected in your final product, a significant concern in pharmaceutical applications due to the genotoxic potential of nitrosamines.[5][6]
Probable Cause: Nitrosamine (B1359907) Formation
The tetrabutylammonium cation can be a source of dibutylamine, which can then react with a nitrosating agent (e.g., nitrous acid formed from nitrites under acidic conditions) to form NDBA.[7][8] This is a critical consideration in multi-step syntheses where nitrosating agents might be used or present as impurities.
dot
Caption: Potential pathway for N-Nitrosodibutylamine (NDBA) formation from TBAS.
Solutions:
-
Source Control: Scrutinize all starting materials, reagents, and solvents for potential nitrite (B80452) or other nitrosating agent contamination.
-
pH Control: Avoid strongly acidic conditions where the formation of nitrous acid is favored, especially in the presence of nitrite sources.
-
Quenching Agents: Consider the use of nitrosamine scavengers, such as ascorbic acid or alpha-tocoferol, in the reaction or work-up if nitrosamine formation is a concern.
-
Analytical Monitoring: Employ sensitive analytical techniques like LC-MS/MS to monitor for the presence of NDBA in your product.
Frequently Asked Questions (FAQs)
Q1: My reaction is forming a stable emulsion during work-up. What can I do?
A1: Emulsion formation is a common issue with phase-transfer catalysts like TBAS due to their surfactant-like properties. Here are some strategies to break the emulsion:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change in pH: Cautiously adjust the pH of the aqueous layer. Sometimes a small change can destabilize the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate phase separation.
-
Solvent Addition: Adding a small amount of a different organic solvent might alter the phase properties and break the emulsion.
Q2: How can I efficiently remove TBAS from my final product?
A2: Since TBAS is a salt, the most common method for its removal is through an aqueous work-up.
-
Aqueous Extraction: Perform multiple washes with water or brine. The salt will partition into the aqueous layer.
-
Precipitation: If your product is soluble in a non-polar solvent (e.g., diethyl ether, hexanes) and TBAS is not, you may be able to precipitate your product, leaving the catalyst in solution, or vice versa.
-
Silica (B1680970) Gel Chromatography: TBAS is quite polar and will generally have a low retention factor (Rf) on silica gel. Flash chromatography can be an effective purification method.
-
Ion-Exchange Resin: For polar products that are difficult to separate from TBAS by extraction, using a cation exchange resin (e.g., DOWEX® 50WX8) can be an effective method to sequester the tetrabutylammonium cation.[9]
Q3: Can the salicylate anion participate in side reactions?
A3: Yes, the salicylate anion has its own reactivity. For example, in the presence of strong acids like sulfuric acid, the aromatic ring of the salicylate can undergo sulfonation.[10] Also, both the carboxylic acid and the hydroxyl group of salicylate can potentially react under certain conditions, for instance, undergoing esterification.[11][12][13] It is important to consider the compatibility of the salicylate anion with the reagents and conditions of your reaction.
Quantitative Data on Side Reactions
While specific quantitative data for side reactions with TBAS is not extensively available in the literature, the following table provides illustrative data on Hofmann elimination from a related tetrabutylammonium salt to demonstrate the effect of reaction conditions.
| Base | Temperature (°C) | Reaction Time (h) | Alkene Yield (%) |
| NaOH | 80 | 24 | 15 |
| NaOH | 120 | 6 | 45 |
| KOtBu | 80 | 6 | 65 |
| KOtBu | 120 | 2 | 85 |
This data is illustrative and based on typical trends for Hofmann elimination reactions.
Experimental Protocols
Protocol: General Procedure for Minimizing Hofmann Elimination
-
Reaction Setup: To a solution of your substrate in an appropriate organic solvent, add the reactant and this compound (TBAS, 1-10 mol%).
-
Temperature Control: Cool the reaction mixture to the lowest effective temperature for your desired transformation (e.g., 0 °C or room temperature).
-
Base Addition: If a base is required, add it portion-wise or via syringe pump to maintain a low instantaneous concentration. If possible, use a sterically hindered, non-nucleophilic base.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base and the tributylamine byproduct.
-
Work-up: Proceed with a standard aqueous work-up, including the acid wash as described in the troubleshooting section.
Protocol: Screening for and Mitigating Nitrosamine Formation
-
Risk Assessment: Evaluate your synthetic route for any reagents or conditions that could introduce nitrite or other nitrosating agents.
-
Reagent Purity: Use high-purity reagents and solvents. If a solvent like dimethylformamide (DMF) is used, be aware that it can contain dimethylamine (B145610) as an impurity, which is a precursor to the nitrosamine NDMA.
-
Spiking Study (Optional): To assess the propensity of your process to form nitrosamines, a spiking study can be performed by intentionally adding a small amount of a nitrite source and analyzing for the corresponding nitrosamine.
-
Analytical Method: Develop and validate a sensitive LC-MS/MS method for the detection and quantification of potential nitrosamine impurities, such as NDBA.
-
Mitigation: If nitrosamine formation is detected, implement mitigation strategies such as using a scavenger (e.g., ascorbic acid), adjusting the pH, or purifying the starting materials to remove amine or nitrite impurities.
dot
Caption: A logical workflow for troubleshooting side reactions in TBAS-catalyzed processes.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. Ch22: Hofmann elimination [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. orgsyn.org [orgsyn.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylat.. [askfilo.com]
- 12. ivypanda.com [ivypanda.com]
- 13. homework.study.com [homework.study.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Tetrabutylammonium Salicylate (TBAS) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered in reactions catalyzed by Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS). The content is structured in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
Low conversion rates in a Tetrabutylammonium salicylate (TBAS) catalyzed reaction can be attributed to several factors, ranging from catalyst quality and reaction conditions to the presence of impurities. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My reaction is showing low or no conversion. Where should I start troubleshooting?
When facing low conversion, a systematic evaluation of the reaction components and parameters is crucial. Begin by assessing the catalyst's integrity, followed by a review of the reaction setup and conditions.
A recommended troubleshooting workflow is as follows:
Q2: How does the purity of this compound (TBAS) affect the reaction?
The purity of TBAS is critical for its catalytic activity. Impurities can significantly hinder the reaction, leading to low yields.
-
Potential Impurities in TBAS and their Effects:
-
Unreacted Starting Materials: Residual tributylamine (B1682462) or salicylic (B10762653) acid from the synthesis of TBAS can alter the reaction's pH or compete for active sites.
-
Inorganic Salts: Salts like sodium or potassium halides, if present from an ion-exchange synthesis, can interfere with the phase-transfer process.
-
Water Content: TBAS is hygroscopic, and excess water can be detrimental in many phase-transfer catalysis (PTC) reactions by overly hydrating the anion and reducing its nucleophilicity.[1][2] Conversely, in some solid-liquid PTC reactions, a trace amount of water is essential for catalytic activity.[1]
-
Other Quaternary Ammonium (B1175870) Salts: Cross-contamination with other quaternary ammonium salts can lead to unpredictable reaction outcomes.
-
Recommendation: If catalyst impurity is suspected, purification by recrystallization is recommended. A general procedure is provided in the Experimental Protocols section.
Q3: My conversion rate is still low after verifying catalyst and reagent purity. What reaction parameters should I investigate?
Optimizing reaction conditions is the next critical step. The interplay between temperature, solvent, and agitation can have a profound impact on the reaction rate and final conversion.
Key Parameters to Optimize:
| Parameter | Effect on Reaction | Troubleshooting Steps |
| Temperature | Reaction rates generally increase with temperature. However, excessively high temperatures can lead to catalyst decomposition or the formation of side products. | - Run the reaction at a slightly elevated temperature (e.g., increase by 10-20 °C) and monitor for improvement in conversion and any increase in side products.- If catalyst decomposition is suspected, try lowering the reaction temperature. |
| Solvent | The solvent polarity and its ability to dissolve the reactants and the catalyst-anion pair are crucial. Aprotic, non-polar, or weakly polar solvents are often preferred in phase-transfer catalysis to minimize solvation of the nucleophile. | - Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane (B109758), acetonitrile).- For reactions involving a solid phase, ensure the organic solvent does not excessively dehydrate the solid reactant, which can deactivate the catalyst.[1] |
| Stirring Rate | In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the two phases, thereby increasing the rate of transfer of the catalyst-anion pair. | - Increase the stirring speed and observe the effect on the reaction rate. For reactions limited by mass transfer, a significant increase in rate should be observed.- Ensure the stirring is efficient enough to create a fine emulsion. |
| Catalyst Loading | Increasing the catalyst concentration generally increases the reaction rate. However, beyond a certain point, the rate may plateau or even decrease in some solid-liquid systems. | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the conversion. |
| Water Content | The optimal amount of water is reaction-dependent. While excess water is generally detrimental, trace amounts can be beneficial. | - For liquid-liquid PTC, ensure the aqueous phase is saturated with the inorganic salt to minimize water in the organic phase.- For solid-liquid PTC, if the reaction is sluggish, consider adding a very small, controlled amount of water. |
Example Data: Effect of Solvent on Yield in a Phase-Transfer Catalyzed Reaction
The following table illustrates the impact of different solvents on the yield of a typical phase-transfer catalyzed butylation of sodium benzoate. While this example uses Tetrabutylammonium Bromide (TBAB), similar trends can be expected for TBAS.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 91 |
| Dichloromethane | 9.1 | 85 |
| Acetonitrile | 37.5 | 65 |
| Water | 80.1 | No Reaction |
Data adapted from representative phase-transfer catalysis literature. Actual yields will vary depending on specific reaction conditions.
Frequently Asked Questions (FAQs)
Q4: I am observing unexpected side products. What are the common side reactions in TBAS-catalyzed reactions?
Side reactions can compete with the desired transformation, leading to lower yields and purification challenges. The nature of these side reactions is often dependent on the specific substrates and reaction conditions.
-
Cannizzaro Reaction (for Aldehydes Lacking α-Hydrogens): In the presence of a base, aldehydes like benzaldehyde (B42025) can undergo disproportionation to form the corresponding alcohol and carboxylic acid. This can be a significant side reaction in the benzoin (B196080) condensation if the conditions are too basic or the reaction is run for an extended period at high temperatures.
-
Oxidation of the Aldehyde: If the reaction is not performed under an inert atmosphere, the aldehyde starting material can be oxidized to the corresponding carboxylic acid.
-
Catalyst "Poisoning": Certain species can react with the quaternary ammonium cation, rendering it inactive. For example, highly polarizable anions like iodide or tosylate can form very tight ion pairs with the tetrabutylammonium cation, hindering its ability to transport the desired nucleophile.
Recommendation: To identify side products, it is advisable to analyze the crude reaction mixture by techniques such as ¹H NMR and GC-MS.
Q5: How can I monitor the progress of my TBAS-catalyzed reaction?
Monitoring the reaction progress is essential for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques allow for quantitative monitoring of the reaction by taking aliquots at regular intervals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in real-time or by analyzing aliquots. The appearance of characteristic product peaks and the disappearance of starting material signals can provide quantitative data on the reaction's progress. For example, in a benzoin condensation, one could monitor the disappearance of the aldehyde proton signal of benzaldehyde (around 10 ppm) and the appearance of the methine proton of benzoin (around 6 ppm).[3][4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound (TBAS)
This protocol describes the synthesis of TBAS via the neutralization of tetrabutylammonium hydroxide (B78521) with salicylic acid.[6]
Materials:
-
Tetrabutylammonium hydroxide (40% in water)
-
Salicylic acid
-
Rotary evaporator
-
Stir plate and stir bar
Procedure:
-
Dissolve a stoichiometric amount of salicylic acid in a minimal amount of acetone in a round-bottom flask.
-
While stirring, slowly add an equimolar amount of tetrabutylammonium hydroxide solution to the salicylic acid solution at room temperature.
-
Continue stirring the mixture for 1-2 hours at room temperature.
-
Remove the acetone and water under reduced pressure using a rotary evaporator to yield TBAS, often as colorless crystals.
-
The purity of the product can be checked by ¹H NMR and melting point analysis. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Purification of Tetrabutylammonium Salts by Recrystallization
This general procedure can be adapted for the purification of TBAS and other tetrabutylammonium salts.[7][8]
Materials:
-
Crude tetrabutylammonium salt
-
Recrystallization solvent (e.g., a mixture of a good solvent like methanol (B129727) or acetone and a poor solvent like diethyl ether or hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In an Erlenmeyer flask, dissolve the crude tetrabutylammonium salt in a minimum amount of the hot "good" solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize crystal formation, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 3: Model Reaction - Benzoin Condensation using a Tetrabutylammonium Salt Catalyst
This protocol is adapted from procedures for the benzoin condensation using a phase-transfer catalyst.[9][10] While many literature examples use TBAB, the principle is directly applicable to TBAS.
Materials:
-
Benzaldehyde
-
This compound (TBAS) or Tetrabutylammonium bromide (TBAB)
-
Sodium cyanide (NaCN) or another suitable cyanide source (use with extreme caution in a well-ventilated fume hood)
-
Water
-
Reflux condenser
-
Heating mantle
-
Stir plate and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, dissolve the tetrabutylammonium salt (e.g., 5 mol%) in a mixture of ethanol and water.
-
Add benzaldehyde to the flask.
-
Carefully add the cyanide catalyst to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the benzoin product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude benzoin from ethanol to obtain the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point.
Expected ¹H NMR Data for Benzoin (in CDCl₃):
-
δ ~7.9 (d, 2H, aromatic protons ortho to the carbonyl)
-
δ ~7.2-7.5 (m, 8H, other aromatic protons)
-
δ ~6.0 (s, 1H, methine proton -CH(OH)-)
-
δ ~4.5 (s, 1H, hydroxyl proton -OH)
Protocol 4: GC-MS Analysis of Benzoin Condensation Reaction
GC-MS can be used to identify the product, unreacted starting material, and potential side products in the crude reaction mixture.
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the diluted sample through a small plug of silica (B1680970) gel or a syringe filter to remove any solid particles.
GC-MS Parameters (Illustrative):
-
Column: A non-polar column (e.g., HP-5MS) is suitable for separating benzaldehyde and benzoin.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
Expected Fragmentation Patterns:
-
Benzaldehyde (MW=106): Molecular ion at m/z 106, and major fragments at m/z 105 (loss of H), and 77 (phenyl cation).[11][12][13]
-
Benzoin (MW=212): Major fragments at m/z 105 (benzoyl cation) and 77 (phenyl cation). The molecular ion at m/z 212 may be weak or absent.
References
- 1. homework.study.com [homework.study.com]
- 2. rsc.org [rsc.org]
- 3. Solved Assign the ?1H-NMR spectra of benzaldehyde and | Chegg.com [chegg.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 6. This compound | 22307-72-8 | Benchchem [benchchem.com]
- 7. mt.com [mt.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. scribd.com [scribd.com]
- 13. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
Optimizing catalyst concentration of Tetrabutylammonium salicylate for specific reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS) as a phase-transfer catalyst in specific reactions.
General Troubleshooting Guide
Low yields, slow reaction rates, and the formation of byproducts are common challenges when optimizing reactions involving phase-transfer catalysts like Tetrabutylammonium salicylate. This guide provides a structured approach to troubleshoot these issues.
dot
Caption: General troubleshooting workflow for optimizing reactions catalyzed by this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Insufficient catalyst concentration. | Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Poor phase transfer. | Ensure vigorous stirring to maximize the interfacial area between phases. Consider a solvent that better solubilizes the catalyst-reactant ion pair. | |
| Catalyst poisoning. | Ensure all reagents and solvents are pure and free from water or other impurities that could deactivate the catalyst. | |
| Side reactions consuming starting material. | Analyze the crude reaction mixture to identify byproducts. Adjust reaction conditions (e.g., lower temperature) to disfavor side reactions. | |
| Slow Reaction Rate | Low catalyst concentration. | Increase the catalyst concentration. Note that beyond a certain point, the rate may plateau. |
| Inefficient phase transfer. | Increase agitation speed. The use of ultrasound can also enhance the transfer between phases.[1][2] | |
| Low reaction temperature. | Increase the temperature in increments of 5-10°C. Be mindful of potential side reactions at higher temperatures. | |
| Inappropriate solvent. | The solvent can significantly influence the intrinsic reaction rate.[2] Screen a range of solvents with varying polarities. | |
| Formation of Byproducts | High reaction temperature. | Lower the reaction temperature to improve selectivity. |
| Incorrect catalyst concentration. | Both too low and too high catalyst concentrations can sometimes lead to byproduct formation. Optimization is key. | |
| Presence of impurities. | Purify all starting materials and ensure the solvent is dry. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary role of this compound (TBAS) in organic reactions?
A1: this compound is primarily used as a phase-transfer catalyst (PTC).[3][4][5] Its main function is to transport a reactant, typically an anion, from one phase (e.g., aqueous or solid) into another phase (e.g., organic) where the reaction can proceed.[3] This enhances reaction rates and improves yields by enabling reactions between otherwise immiscible reactants.[3]
Q2: How does the structure of TBAS contribute to its catalytic activity?
A2: The catalytic activity of TBAS is due to its bifunctional nature. The bulky, lipophilic tetrabutylammonium cation provides solubility in organic solvents, allowing it to form an ion pair with an anionic reactant.[3] The salicylate anion can also participate in the reaction, potentially through hydrogen bonding or by acting as a nucleophile itself.
dot
Caption: Mechanism of this compound (TBAS) as a phase-transfer catalyst.
Esterification Reactions
Q3: How can I optimize the concentration of TBAS for an esterification reaction?
A3: The optimal concentration of TBAS for esterification depends on the specific substrates and reaction conditions. A good starting point is typically 1-2 mol%. You can then screen concentrations up to 10 mol%. It's important to monitor the reaction progress (e.g., by TLC or GC) to find the concentration that gives the best balance of reaction rate and yield without promoting side reactions.
Q4: I am observing a low yield in my TBAS-catalyzed esterification of a carboxylic acid with an alkyl halide. What should I check first?
A4: First, ensure that your reagents and solvent are anhydrous. Water can hydrolyze the alkyl halide and compete with the carboxylate anion, reducing the yield. Second, verify that you are using a sufficient excess of the alkyl halide and that the base (if used to generate the carboxylate) is strong enough and present in stoichiometric amounts. Finally, check if the TBAS concentration is optimal; too little catalyst will result in a slow and incomplete reaction.
Illustrative Data for Esterification of Salicylic Acid with Benzyl Bromide
The following data is for illustrative purposes to demonstrate the effect of catalyst concentration.
| TBAS (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 6 | 75 |
| 2.5 | 60 | 6 | 92 |
| 5 | 60 | 6 | 95 |
| 7.5 | 60 | 6 | 95 |
Polymerization Reactions
Q5: I am using TBAS for the ring-opening polymerization (ROP) of a cyclic ester and observing a broad molecular weight distribution. What could be the cause?
A5: A broad molecular weight distribution in ROP can be caused by side reactions such as transesterification and backbiting.[6][7][8] These side reactions are often promoted by high temperatures and high catalyst concentrations. Try reducing both the reaction temperature and the TBAS concentration. The purity of the monomer is also critical; any impurities can act as chain-transfer agents, leading to a broader distribution.
Q6: Can the salicylate anion of TBAS interfere with the polymerization?
A6: Yes, the salicylate anion can act as a nucleophile and potentially initiate polymerization itself or participate in side reactions. This is a key aspect of the bifunctional nature of this catalyst.[7] The extent of its participation will depend on the specific monomer and reaction conditions. If you suspect interference, you might consider using a tetrabutylammonium salt with a less nucleophilic anion, such as a halide, for comparison.[6][7][8]
dot
Caption: Simplified signaling pathway for the ring-opening polymerization (ROP) catalyzed by TBAS.
Experimental Protocols
Protocol 1: General Procedure for TBAS-Catalyzed Esterification
This protocol describes a general method for the esterification of a carboxylic acid with an alkyl halide using TBAS as a phase-transfer catalyst.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 equiv.) in a suitable organic solvent (e.g., toluene (B28343), acetonitrile).
-
Add a base (e.g., K₂CO₃, 1.5 equiv.) to the solution to form the carboxylate salt in situ.
-
-
Reaction Setup:
-
To the stirred suspension, add this compound (TBAS) (1-5 mol%).
-
Add the alkyl halide (1.1 equiv.) dropwise to the mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C).
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for TBAS-Catalyzed Ring-Opening Polymerization (ROP)
This protocol is adapted from procedures using tetrabutylammonium halides for the ROP of salicylate-based cyclic esters and should be optimized for TBAS.[6][7][8]
-
Monomer and Catalyst Preparation:
-
Ensure the cyclic ester monomer is of high purity, as impurities can affect the polymerization.
-
Dry the this compound (TBAS) under vacuum before use.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclic ester monomer in a dry, aprotic solvent (e.g., anhydrous toluene or THF).
-
Add the desired amount of TBAS (e.g., 0.1-1 mol% relative to the monomer).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C).
-
-
Monitoring and Termination:
-
Monitor the polymerization by taking aliquots at different time points and analyzing the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved or monomer conversion is complete, terminate the polymerization by precipitating the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane).
-
-
Purification:
-
Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
-
References
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. This compound | 22307-72-8 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tetrabutylammonium salicylate_TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrabutylammonium Halides as Selectively Bifunctional Catalysts Enabling the Syntheses of Recyclable High Molecular Weight Salicylic Acid-Based Copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Effect of solvent choice on the efficiency of Tetrabutylammonium salicylate catalysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetrabutylammonium (B224687) salicylate (B1505791) and related quaternary ammonium (B1175870) salts in catalysis. The content focuses on the critical influence of solvent choice on reaction efficiency, drawing from established methodologies for reactions involving salicylate-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tetrabutylammonium salicylate in catalysis?
This compound is a quaternary ammonium salt that can function as a phase-transfer catalyst (PTC). In this role, it facilitates the transfer of a reactant (in this case, the salicylate anion or another anion) from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs. The bulky tetrabutylammonium cation enhances solubility in organic solvents.[1][2]
Q2: How does the choice of solvent impact the efficiency of catalysis with tetrabutylammonium salts?
Solvent selection is critical and influences several factors:
-
Solubility: The solvent must solubilize the tetrabutylammonium salt and the organic substrate.
-
Ion Pair Separation: Polar aprotic solvents can help separate the tetrabutylammonium cation and the active anion, making the anion more "naked" and nucleophilic, which can increase the reaction rate.
-
Catalyst Stability: The catalyst must be stable under the reaction conditions in the chosen solvent. Some quaternary ammonium salts can undergo Hofmann degradation in the presence of a strong base, which can be influenced by the solvent.[3]
-
Catalytic Activity of the Solvent: In some cases, the solvent itself can act as a catalyst. For instance, in the ring-opening polymerization (ROP) of salicylate cyclic esters, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective catalysts.[4][5][6]
Q3: Can this compound be used in polymerization reactions?
While specific studies on this compound are limited, closely related tetrabutylammonium halides (like TBACl) are effective catalysts for the synthesis of high molecular weight salicylic (B10762653) acid-based copolyesters through the ring-opening polymerization (ROP) of salicylate cyclic esters.[5][7][8] It is plausible that this compound could also exhibit catalytic activity in similar systems.
Q4: What are the advantages of using tetrabutylammonium salts as catalysts?
Key advantages include:
-
Mild Reaction Conditions: They often allow reactions to proceed at lower temperatures and with less aggressive reagents.
-
Increased Reaction Rates: By bringing reactants together in a single phase, they can significantly speed up heterogeneous reactions.
-
Versatility: They are used in a wide range of organic reactions, including substitutions, alkylations, and polymerizations.[1][9]
-
Cost-Effectiveness: Many tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB), are relatively inexpensive and commercially available.[10]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Poor Catalyst Solubility | Select a solvent that readily dissolves both the tetrabutylammonium salt and the organic substrate. For non-polar substrates, a more lipophilic solvent may be required. |
| Insufficient Catalyst Activity | Increase the catalyst loading. For phase-transfer catalysis, ensure the tetrabutylammonium cation is lipophilic enough to partition into the organic phase. Very short alkyl chains on the ammonium salt are less effective.[11] |
| Catalyst Degradation | If the reaction is conducted at high temperatures with a strong base, the catalyst may be undergoing Hofmann elimination.[3] Consider lowering the reaction temperature or using a milder base. |
| Incorrect Solvent Polarity | The solvent polarity can significantly affect the reactivity of the anionic species. Experiment with a range of solvents with varying polarities (e.g., toluene (B28343), acetonitrile, DMF, DMSO) to find the optimal conditions. |
Issue 2: Formation of Byproducts or Side Reactions
| Potential Cause | Troubleshooting Step |
| Side Reactions with the Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, in the ROP of salicylate esters, the solvent (DMF/DMSO) can also act as a catalyst.[4][5][6] |
| Transesterification or Backbiting (in Polymerization) | In the synthesis of polyesters, side reactions can limit molecular weight. The choice of catalyst and solvent is crucial to suppress these reactions. Tetrabutylammonium halides have been shown to be selective in this regard.[5][7][8] |
| Non-selective Reaction | The nature of the anion on the tetrabutylammonium salt can influence selectivity. If using this compound, consider if the salicylate anion could be participating in undesired reactions. A comparison with a salt containing a more inert anion (e.g., tosylate) might be informative.[12] |
Data Presentation
The following table summarizes data from a study on the ring-opening polymerization of a salicylate cyclic ester (SMG), highlighting the effect of the catalyst/solvent system on the molecular weight (Mn) and dispersity (Đ) of the resulting polymer.
Table 1: Effect of Catalyst/Solvent on the Ring-Opening Polymerization of Salicylate Cyclic Ester (SMG)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ |
| TBACl | Toluene | 100 | 24 | 95 | 361.8 | 1.28 |
| DMF | - | 100 | 24 | 93 | 530.0 | 1.25 |
| DMSO | - | 100 | 24 | 96 | 489.2 | 1.26 |
Data extracted from a study on the synthesis of high molecular weight salicylic acid-based copolyesters.[5][7]
Experimental Protocols
Detailed Methodology for Tetrabutylammonium Chloride-Catalyzed Ring-Opening Polymerization of Salicylate Cyclic Esters
This protocol is adapted from literature on the synthesis of high molecular weight salicylic acid-based copolyesters using tetrabutylammonium chloride (TBACl) as a catalyst.[7][8] This serves as a foundational method for experiments with this compound.
Materials:
-
Salicylate cyclic ester monomer (e.g., (S)-3-methyl-1,5-dioxepane-2,6-dione, SMG)
-
Tetrabutylammonium chloride (TBACl)
-
Anhydrous toluene
-
Initiator (e.g., benzyl (B1604629) alcohol)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the salicylate cyclic ester monomer, TBACl (as per the desired monomer-to-catalyst ratio), and anhydrous toluene to a reaction flask equipped with a magnetic stir bar.
-
Initiation: Add the initiator (e.g., benzyl alcohol) to the reaction mixture.
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 24 hours).
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination and Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
-
Isolation: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer for its molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DMF/DMSO-catalyzed selective ring-opening polymerization of salicylate cyclic esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Tetrabutylammonium Halides as Selectively Bifunctional Catalysts Enabling the Syntheses of Recyclable High Molecular Weight Salicylic Acid-Based Copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Mixtures Containing Tetrabutylammonium Salicylate
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the removal of residual tetrabutylammonium (B224687) salicylate (B1505791) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove tetrabutylammonium salicylate using standard purification methods?
This compound is an ionic liquid-like salt that exhibits solubility in a wide range of organic solvents due to the lipophilic nature of the tetrabutylammonium cation.[1] This high solubility can make its removal by standard aqueous extraction and flash column chromatography challenging, as it may co-elute with the desired product or be difficult to partition effectively between aqueous and organic phases.[2][3]
Q2: What are the most common methods for removing tetrabutylammonium salts?
The most effective methods for removing tetrabutylammonium salts from a reaction mixture include:
-
Aqueous Extraction: A straightforward method suitable for non-polar products.
-
Ion-Exchange Chromatography: Utilizes a cation exchange resin to capture the tetrabutylammonium cation.[4][5]
-
Precipitation: Involves converting the salt to a less soluble form.
-
Solid-Phase Extraction (SPE): Employs specialized cartridges, such as reverse-phase C8, for more polar compounds.[2]
-
Adsorption: Uses adsorbents like activated carbon to remove the quaternary ammonium (B1175870) salt.[6][7]
-
Scavenger Resins: Employs functionalized polymers to react with and remove the impurity.[8][9]
Q3: Can I remove this compound by washing the organic layer with water?
An aqueous workup can be effective, particularly if your desired product is non-polar.[4][5] However, for more polar products, this method can lead to loss of material into the aqueous layer or the formation of emulsions, making separation difficult.[4][5]
Q4: My product is polar. What is the best method to remove this compound in this case?
For polar products, ion-exchange chromatography using a cation exchange resin like Dowex® 50WX8 is a highly effective method that avoids aqueous extraction.[4][5] Another viable option is solid-phase extraction (SPE) with a reverse-phase (e.g., C8) cartridge.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound remains after aqueous workup. | The product is too polar, leading to poor partitioning. | Use the ion-exchange resin method or solid-phase extraction. For less polar products, try multiple extractions with brine to reduce the solubility of the salt in the organic phase. |
| The salt co-elutes with my product during flash chromatography. | The salt has a similar polarity to the product under the chromatography conditions. | Consider using a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, employ the ion-exchange resin method prior to chromatography. For polar compounds, reverse-phase SPE may be more effective.[2] |
| Formation of an emulsion during aqueous extraction. | The tetrabutylammonium salt is acting as a phase-transfer catalyst. | Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. To avoid this, consider non-extractive methods like ion-exchange resin treatment. |
| The ion-exchange resin is not effectively removing the salt. | The resin capacity is exceeded, or the equilibrium is not driven to completion. | Ensure a sufficient excess of the ion-exchange resin is used. The addition of a mild base like calcium carbonate can help to drive the cation exchange process forward.[4][5] |
Experimental Protocols
Method 1: Removal using Cation Exchange Resin
This protocol is adapted from a procedure for removing tetrabutylammonium fluoride (B91410) (TBAF) and is highly effective for sequestering the tetrabutylammonium cation.[4][5]
Materials:
-
Reaction mixture in an organic solvent (e.g., THF, Methanol)
-
Dowex® 50WX8 ion-exchange resin (200-400 mesh)
-
Calcium carbonate (CaCO₃)
-
Methanol
-
Filter funnel and flask
-
Celite® or a similar filter aid
Procedure:
-
Following the completion of the reaction, add calcium carbonate (approx. 5 equivalents relative to the this compound) to the reaction mixture.
-
In a separate flask, pre-swell the Dowex® 50WX8 resin in methanol.
-
Add the swollen resin (a significant excess, e.g., 5-10 g per mmol of the salt) to the reaction mixture.
-
Stir the resulting suspension vigorously at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the resin and calcium carbonate.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, now free of the tetrabutylammonium salt.
Method 2: Aqueous Extraction with Ion Exchange
This method is suitable for products that are not water-soluble and aims to convert the tetrabutylammonium salt into a form that is more readily extracted into the aqueous phase.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Separatory funnel
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl solution (3 times). This exchanges the salicylate anion for chloride, and the resulting tetrabutylammonium chloride has different solubility properties.
-
Deionized water (2 times).
-
Brine (1 time).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Visualizing the Workflow
Below are diagrams illustrating the logical steps of the described purification methods.
Caption: Workflow for removing this compound using ion-exchange resin.
Caption: Workflow for removing this compound via aqueous extraction.
References
- 1. This compound | 22307-72-8 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6214235B1 - Process for removal of quaternary ammonium salt - Google Patents [patents.google.com]
- 7. CN1296462A - The method of removing quaternary ammonium salt - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Scavenger resin - Wikipedia [en.wikipedia.org]
Addressing catalyst deactivation of Tetrabutylammonium salicylate in prolonged reactions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the deactivation of Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS) as a catalyst in prolonged reactions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium salicylate (TBAS) and why is it used as a catalyst?
A1: this compound is a quaternary ammonium (B1175870) salt that functions as a phase-transfer catalyst (PTC). Its structure combines a bulky, lipophilic tetrabutylammonium cation with a salicylate anion. This unique combination allows it to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other. It is valued for its ability to increase reaction rates, improve yields, and enable reactions that would otherwise be very slow or require harsh conditions.
Q2: What are the primary mechanisms of TBAS deactivation in prolonged reactions?
A2: The deactivation of TBAS in prolonged reactions, particularly at elevated temperatures, primarily occurs through two distinct pathways, one for each ionic component:
-
Cation Degradation (Hofmann Elimination): The tetrabutylammonium cation is susceptible to thermal degradation via a process known as Hofmann elimination.[1][2] In this E2 elimination reaction, a hydroxide (B78521) ion (or another strong base) abstracts a beta-hydrogen from one of the butyl groups, leading to the formation of tributylamine (B1682462) (a tertiary amine) and 1-butene.[3][4] This decomposition pathway is a common issue for quaternary ammonium salts, especially at temperatures exceeding 100-120°C.[3]
-
Anion Degradation (Decarboxylation): The salicylate anion can undergo thermal decarboxylation, particularly at temperatures around 200-230°C, to yield phenol (B47542) and carbon dioxide.[5][6] The presence of certain solvents and other reagents can influence the rate of this decomposition.[5]
Q3: What are the observable signs of TBAS deactivation during my reaction?
A3: You may observe one or more of the following signs, indicating potential catalyst deactivation:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to initial rates is a primary indicator.
-
Incomplete Conversion: The reaction fails to reach the expected level of completion, even with extended reaction times.
-
Formation of Impurities: The appearance of unexpected byproducts in your reaction mixture, which may include tributylamine, phenol, or their subsequent reaction products.
-
Phase Separation Issues (Emulsion Formation): While not a direct chemical deactivation, the formation of a stable emulsion between the aqueous and organic phases can be exacerbated by the degradation products or high catalyst concentrations.[7] This can make product isolation and catalyst recovery difficult, effectively "deactivating" the catalyst's utility in the process.
Q4: Can I regenerate the deactivated TBAS catalyst?
A4: Regeneration of TBAS after it has undergone Hofmann elimination is challenging and often not practical in a standard laboratory setting. The process would require the re-alkylation of the resulting tributylamine with a suitable butylating agent, which is essentially a new synthetic step. A patented industrial process describes a method for preparing tributylamine from tetrabutylammonium bromide crystallization mother liquor, which involves a catalyzed decomposition, but not a regeneration to the quaternary salt.[8] For the salicylate anion, once decarboxylation occurs, it is irreversible. Therefore, the focus should be on preventing deactivation rather than regeneration.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to TBAS catalyst deactivation.
Problem: Decreased Reaction Rate or Incomplete Conversion
Logical Flowchart for Troubleshooting
Problem: Emulsion Formation During Workup
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| High Catalyst Concentration | TBAS acts as a surfactant, and high concentrations can stabilize emulsions. | Use the lowest effective catalyst loading (typically 1-5 mol%). |
| Intense Agitation | High shear forces can create very fine droplets that are difficult to separate. | Reduce the stirring speed during the reaction and workup. |
| Unfavorable Phase Volume Ratio | Certain ratios of aqueous to organic phase volumes can promote stable emulsions. | Adjust the volume of either the aqueous or organic phase during workup. |
| Formation of Surfactant Byproducts | Degradation products or side reactions may generate species that act as emulsifiers. | If possible, adjust reaction conditions to minimize byproduct formation. Consider adding a small amount of a different, immiscible solvent to alter the phase properties. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the thermal stability of TBAS and its components.
Table 1: Thermal Decomposition Temperatures of TBAS Components
| Component | Decomposition Pathway | Onset Temperature (°C) | Products | Reference(s) |
| Tetrabutylammonium Cation | Hofmann Elimination | > 100 | Tributylamine, 1-Butene | [3] |
| Salicylate Anion | Decarboxylation | ~200 - 230 | Phenol, CO₂ | [5] |
| Ammonium salicylate | Thermal Decomposition | ~204 | Ammonia, Salicylic Acid |
Table 2: Activation Energies for Salicylate Decarboxylation
| System | Activation Energy (kcal/mol) | Reference(s) |
| Salicylic Acid (computational) | ~16.6 | [9] |
Note: The rate of decomposition is highly dependent on the specific reaction conditions, including solvent, presence of other reagents, and pressure.
Experimental Protocols
Protocol 1: Monitoring TBAS Deactivation by ¹H NMR Spectroscopy
This protocol allows for the quantitative monitoring of the degradation of the tetrabutylammonium cation over time.
Workflow Diagram
Methodology:
-
Reaction Setup: Assemble the reaction as you normally would, including the TBAS catalyst.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a small, representative aliquot from the organic phase of the reaction mixture.
-
Sample Preparation for NMR:
-
Carefully evaporate the solvent from the aliquot under reduced pressure.
-
Dissolve the residue in a known volume of a deuterated solvent suitable for your product (e.g., CDCl₃).
-
Add a known amount of an internal standard that does not react with the components of your mixture and has a distinct, well-resolved peak in the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 of the signals of interest) to obtain accurate integrations.
-
Identify and integrate the characteristic signals for the tetrabutylammonium cation (e.g., the protons on the carbons alpha to the nitrogen), the tributylamine byproduct, and the internal standard.
-
-
Quantification:
-
Calculate the molar ratio of TBAS to the internal standard and tributylamine to the internal standard at each time point.
-
Plot the concentration of TBAS and the formation of tributylamine as a function of time to determine the deactivation kinetics.
-
Protocol 2: Analysis of Salicylate Decarboxylation by HPLC
This protocol is designed to quantify the degradation of the salicylate anion to phenol.
Methodology:
-
Reaction Sampling: As in Protocol 1, collect aliquots of the reaction mixture at various time points.
-
Sample Preparation for HPLC:
-
Dilute the aliquot with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a concentration within the linear range of your HPLC method.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile or methanol (B129727) is often effective.
-
Detection: UV detection at a wavelength where both salicylate and phenol have significant absorbance (e.g., around 270-280 nm).
-
Quantification: Create calibration curves for both authentic this compound and phenol to accurately quantify their concentrations in the reaction samples.
-
-
Data Analysis: Plot the concentration of TBAS and the formation of phenol over time to assess the rate of salicylate decarboxylation.
By implementing these troubleshooting strategies and analytical protocols, researchers can gain a deeper understanding of the stability of this compound in their specific reaction systems and take proactive steps to minimize its deactivation, leading to more robust and successful outcomes.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Regeneration and Reuse of Tetrabutylammonium Salicylate (TBAS)
Welcome to the technical support center for Tetrabutylammonium (B224687) Salicylate (B1505791) (TBAS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective regeneration and reuse of TBAS in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium Salicylate (TBAS) and where is it commonly used?
This compound is an organic-inorganic hybrid salt that combines the bulky, lipophilic tetrabutyylammonium cation with the functionalized aromatic salicylate anion.[1] This unique structure makes it soluble in many organic solvents and allows it to act as a phase-transfer catalyst, accelerating reactions between immiscible reactants.[1] It is commonly employed as a catalyst and chemical reagent in pharmaceuticals, cosmetics, and for the synthesis of surfactants.[2]
Q2: Why is the regeneration and reuse of TBAS important?
The regeneration and reuse of TBAS are crucial for both economic and environmental reasons. As with many ionic liquids and catalysts, TBAS can be a significant cost factor in large-scale reactions. Efficient recovery and reuse minimize the need for fresh catalyst, reducing overall process costs. From an environmental perspective, recycling TBAS reduces chemical waste and the associated environmental impact of its disposal and synthesis.
Q3: What are the general principles behind TBAS regeneration?
The regeneration of TBAS typically involves separating it from the reaction products, byproducts, and solvents. Common strategies exploit the physicochemical properties of TBAS, such as its low solubility in certain organic solvents and its ionic nature. Key methods include liquid-liquid extraction, evaporation of volatile components, and ion-exchange chromatography.
Q4: Is TBAS stable under typical reaction conditions?
The thermal stability of ammonium (B1175870) carboxylate salts is influenced by their molecular weight, with heavier salts generally being more stable.[1] While specific data for TBAS is limited, studies on similar compounds suggest it possesses good thermal stability for many organic reactions. However, like other quaternary ammonium salts, it can be susceptible to degradation at elevated temperatures. It is also known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its performance.[3] Therefore, it is recommended to handle and store TBAS under a dry, inert atmosphere.
Troubleshooting Guide
This guide addresses common problems encountered during the regeneration and reuse of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of TBAS After Reaction | 1. High solubility of TBAS in the extraction solvent: The chosen organic solvent for product extraction may also be a good solvent for TBAS. 2. Formation of emulsions during liquid-liquid extraction: This can trap TBAS in the interfacial layer, leading to loss. 3. Adsorption onto solid byproducts or purification media: TBAS may adhere to solid materials in the reaction mixture. | 1. Optimize the extraction solvent: Screen different anti-solvents for TBAS (e.g., diethyl ether, hexane) to precipitate it from the reaction mixture before product extraction. Alternatively, use a solvent for extraction that has low solubility for TBAS. 2. Break emulsions: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Wash solid materials: Wash any solid byproducts or filtration aids with a solvent that dissolves TBAS but not the solid material to recover the adsorbed catalyst. |
| Decreased Catalytic Activity of Recycled TBAS | 1. Presence of impurities: Residual reactants, products, or byproducts can poison the catalyst. Water contamination from hygroscopic absorption can also inhibit certain reactions. 2. Thermal degradation: Exposure to high temperatures during the reaction or workup can lead to the decomposition of the tetrabutylammonium cation. 3. Ion exchange with other species: The salicylate anion may be replaced by other anions present in the reaction mixture, altering the catalytic properties. | 1. Implement a thorough purification step: After initial recovery, purify the TBAS by recrystallization, washing with a non-solvent, or using ion-exchange chromatography to remove ionic impurities. Ensure the recycled TBAS is thoroughly dried under vacuum. 2. Monitor reaction and workup temperatures: Avoid excessive temperatures. If high temperatures are necessary, consider using a more thermally stable catalyst or shortening the reaction time. 3. Analyze the recycled TBAS: Use techniques like NMR or IR spectroscopy to check for structural integrity and the presence of the salicylate anion. If anion exchange is suspected, regeneration of the salicylate form may be possible through appropriate ion-exchange procedures. |
| Color Change in Recycled TBAS | 1. Presence of colored impurities from the reaction mixture: Highly conjugated byproducts can be difficult to remove. 2. Degradation of the salicylate anion: Under certain oxidative or high-temperature conditions, the salicylate moiety may decompose. | 1. Use activated carbon: Treatment with activated carbon can be effective in removing colored impurities. 2. Recrystallization: Multiple recrystallizations may be necessary to obtain a colorless product. 3. Analyze for degradation products: Use analytical techniques like HPLC or mass spectrometry to identify potential degradation products and adjust reaction/regeneration conditions to avoid their formation. |
| Difficulty in Handling Recycled TBAS (e.g., viscous oil instead of solid) | 1. Presence of residual solvent: Incomplete removal of solvents can result in an oily product. 2. Hygroscopicity: Absorption of atmospheric moisture can lower the melting point and lead to a viscous liquid. | 1. Thorough drying: Dry the recovered TBAS under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent. 2. Handle under inert atmosphere: Perform the final stages of purification and storage in a glovebox or under a stream of dry nitrogen or argon to prevent moisture uptake. |
Quantitative Data on Regeneration and Reuse
While specific quantitative data for the regeneration and reuse of this compound is not extensively reported in the literature, data from analogous systems using other tetrabutylammonium salts as phase-transfer catalysts or in ionic liquid applications can provide valuable insights.
| Regeneration Method | Analogous System | Reported Recovery/Reuse Efficiency | Reference |
| Liquid-Liquid Extraction & Evaporation | Copper-catalyzed reaction in [Bmim]PF6 / Ethyl Acetate | Catalyst recycled 21 times with 93-98% product yield maintained. | [4] |
| Organic Solvent Nanofiltration | Photocatalytic reaction with tetrabutylammonium decatungstate (TBADT) | Catalyst recovery can be achieved, increasing sustainability of the process. | N/A |
| Evaporation of Volatiles | General ionic liquid applications | Water and organic solvents can be removed under reduced pressure. Further purification by washing with organic solvents may be needed after several cycles. | N/A |
Experimental Protocols
Below are detailed methodologies for key experiments related to the regeneration and reuse of TBAS. These are generalized protocols and may require optimization for your specific application.
Protocol 1: Regeneration of TBAS by Liquid-Liquid Extraction and Precipitation
This protocol is suitable for reactions where TBAS is used in a solvent that is immiscible with a non-polar organic solvent.
Materials:
-
Reaction mixture containing TBAS, product, and solvent (e.g., acetonitrile, DMF).
-
Anti-solvent for TBAS (e.g., diethyl ether, hexane).
-
Extraction solvent for the product (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum oven.
Procedure:
-
Product Extraction (Optional): If the product is soluble in a solvent in which TBAS is not, extract the product first. Add the extraction solvent to the reaction mixture, shake vigorously, and separate the organic layer. Repeat the extraction 2-3 times.
-
TBAS Precipitation: To the remaining phase containing TBAS, add an excess of the anti-solvent (e.g., 5-10 volumes of diethyl ether) with vigorous stirring.
-
Isolation: The precipitated TBAS can be collected by filtration or by decanting the supernatant.
-
Washing: Wash the isolated TBAS with fresh portions of the anti-solvent to remove any residual impurities.
-
Drying: Dry the recovered TBAS under high vacuum to remove all traces of solvent. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used.
-
Purity Check: Analyze the purity of the regenerated TBAS using techniques like NMR, HPLC, or by measuring its melting point.
Protocol 2: Purification of Recycled TBAS by Recrystallization
This protocol is for purifying recovered TBAS that may contain non-volatile impurities.
Materials:
-
Crude, recycled TBAS.
-
Suitable solvent for recrystallization (e.g., a mixture of a good solvent like acetone (B3395972) or isopropanol (B130326) and an anti-solvent like diethyl ether or hexane).
-
Erlenmeyer flask.
-
Hot plate with stirring.
-
Ice bath.
-
Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude TBAS in a minimum amount of the hot "good" solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Hot filter the solution to remove the activated carbon.
-
Crystallization: Slowly add the "anti-solvent" to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified TBAS crystals in a vacuum oven.
-
Analysis: Confirm the purity of the recrystallized TBAS.
Visualizations
Caption: Workflow for TBAS Regeneration by Extraction and Precipitation.
Caption: Troubleshooting Logic for Recycled TBAS.
References
Managing reaction temperature to prevent degradation of Tetrabutylammonium salicylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrabutylammonium salicylate (B1505791) (TBAS). The focus is on managing reaction temperature to prevent thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum operating temperature for reactions involving Tetrabutylammonium salicylate?
A1: While specific thermogravimetric analysis (TGA) data for this compound is not widely published, data from related compounds can provide guidance. For instance, ammonium (B1175870) salicylate shows a peak decomposition temperature around 204°C.[1] Generally, the thermal stability of ammonium salts increases with molecular weight, suggesting that TBAS is likely more stable.[1] However, to minimize the risk of degradation, it is advisable to keep reaction temperatures below 150°C. For sensitive applications, conducting preliminary thermal stability tests, such as TGA, is recommended to determine the precise decomposition onset temperature for your specific reaction conditions.
Q2: What are the likely degradation products of this compound at elevated temperatures?
A2: The thermal decomposition of quaternary ammonium salts can proceed through several pathways, primarily Hofmann elimination and nucleophilic substitution.[2] For this compound, the expected degradation products would likely include tributylamine (B1682462), butene (from the butyl chains), and salicylic (B10762653) acid or its derivatives. The exact composition of degradation products can be influenced by the reaction solvent and other present chemical species.
Q3: How can I visually detect if my this compound has started to degrade due to excessive heat?
A3: Visual signs of degradation can include a change in color, often to a yellowish or brownish hue, and a change in the material's consistency, potentially becoming a sticky solid.[3] The appearance of an amine-like odor (due to the formation of tributylamine) is also a strong indicator of decomposition.
Q4: Are there any specific handling precautions I should take when working with this compound at elevated temperatures?
A4: Yes. Always work in a well-ventilated area, preferably within a fume hood, especially when heating the compound.[4][5][6] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] It is also important to note that this compound is hygroscopic, meaning it absorbs moisture from the air. This moisture can potentially influence its thermal stability. Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to use dry solvents.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield
Possible Cause: Thermal degradation of this compound.
Troubleshooting Steps:
-
Review Reaction Temperature: Confirm the set reaction temperature and monitor it closely throughout the experiment. Localized overheating can occur, so ensure uniform heating.
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature in increments of 10-20°C to see if the formation of side products decreases and the yield of the desired product improves.
-
Analyze for Degradation Products: If you have the analytical capability (e.g., GC-MS, LC-MS), analyze your crude reaction mixture for the presence of expected degradation products like tributylamine or butene.
-
Consider Alternative Catalysts: If lowering the temperature is not feasible for your reaction, you may need to consider a more thermally stable catalyst.
Issue 2: Discoloration of the Reaction Mixture
Possible Cause: Onset of thermal degradation.
Troubleshooting Steps:
-
Immediate Temperature Reduction: As soon as discoloration is observed, immediately reduce the heat source.
-
Inert Atmosphere: If not already doing so, ensure the reaction is running under an inert atmosphere to minimize oxidative degradation, which can be exacerbated by heat.
-
Time-Course Study: Run small-scale reactions and take aliquots at different time points to determine when the discoloration begins. This can help you optimize the reaction time to maximize product formation before significant degradation occurs.
Quantitative Data on Thermal Stability
While specific TGA/DSC data for this compound is limited in publicly available literature, the following table provides an illustrative overview based on related compounds.
| Compound | Onset of Decomposition (Tonset) | Peak Decomposition Temperature | Key Observations |
| Ammonium Salicylate | Not specified | ~204°C | Heavier ammonium carboxylate salts are likely more thermally stable.[1] |
| Illustrative Quaternary Ammonium Salts | ~200°C | Varies | Degradation can occur via Hofmann elimination or nucleophilic substitution.[2] |
| Tetrabutylammonium Cation (in other salts) | >300°C | 300-410°C | The cation itself is relatively stable at higher temperatures.[3] |
Note: This data is for illustrative purposes. It is highly recommended to perform your own thermal analysis (TGA/DSC) on this compound under your specific experimental conditions for accurate data.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Determining Decomposition Temperature
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into a TGA pan (platinum or alumina).
-
Instrument Setup:
-
Purge the instrument with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
Equilibrate the sample at a starting temperature of 30°C.
-
-
Thermal Program: Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
The onset of decomposition (Tonset) is the temperature at which a significant deviation from the baseline mass is observed.
-
The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG curve), which shows the maximum rate of mass loss.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions and Decomposition Enthalpy
Objective: To identify melting point, any other phase transitions, and the enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition temperature (e.g., 350°C).
-
-
Data Analysis:
-
The DSC thermogram will show peaks corresponding to thermal events.
-
An endothermic peak typically represents melting.
-
An exothermic peak usually indicates decomposition.
-
The onset temperature and the peak temperature of these transitions can be determined. The area under the peak corresponds to the enthalpy change of the process.
-
Visualizations
Caption: Logical relationship of thermal degradation.
Caption: Troubleshooting workflow for temperature issues.
References
Identifying and characterizing unexpected byproducts in Tetrabutylammonium salicylate reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Tetrabutylammonium salicylate (TBAS)?
A1: The two primary methods for synthesizing TBAS are:
-
Ion-Exchange: This widely used method involves the reaction of a tetrabutylammonium salt, such as tetrabutylammonium bromide (TBAB), with a salicylate salt, like sodium salicylate.[1] The reaction is typically carried out in a polar solvent, leading to the precipitation of the inorganic byproduct (e.g., sodium bromide), which can be filtered off.
-
Neutralization: This approach involves the direct reaction of tetrabutylammonium hydroxide (B78521) (TBAOH) with salicylic (B10762653) acid.[1] The reaction is often performed at room temperature in a suitable solvent like acetone, followed by solvent evaporation to yield the product.[1]
Q2: What are the potential sources of unexpected byproducts in my TBAS reaction?
A2: Unexpected byproducts can originate from three main sources:
-
Impurities in the Tetrabutylammonium (TBA) Source: The starting tetrabutylammonium salt (e.g., TBAB) can contain unreacted starting materials like tributylamine (B1682462) and butyl bromide, or byproducts from its own synthesis, such as other alkylated amines.[2] Oxidation of the TBA salt is also a possibility.[2]
-
Degradation of the Salicylate Anion: Salicylic acid can undergo degradation, especially under certain conditions like the presence of oxidizing agents or specific catalysts. Degradation products can include dihydroxybenzoic acids, maleic acid, and fumaric acid.[3]
-
Side Reactions During TBAS Synthesis: During the synthesis, side reactions can occur. For example, if residual amines are present, they could potentially react with salicylic acid or its derivatives.
Q3: My NMR spectrum shows an excess of TBA cation signals relative to the salicylate anion, even when using a 1:1 stoichiometry. What could be the cause?
A3: This is a common issue when working with large molecules like the tetrabutylammonium cation in ¹H NMR. The integration can be inaccurate due to differences in the relaxation times of the TBA cation and the salicylate anion. The TBA cation's protons may relax at a different rate than the aromatic protons of the salicylate, leading to skewed integration values. To address this, it is recommended to increase the delay time between scans in your NMR acquisition parameters to allow for complete relaxation of all nuclei.
Q4: I observe a persistent impurity in my final TBAS product. What are the recommended purification methods?
A4: To achieve high purity, especially greater than 99% for research-grade applications, several advanced purification techniques can be employed:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial and depends on the solubility profile of TBAS and the impurities.
-
Column Chromatography: For separating TBAS from non-ionic or less polar impurities, silica (B1680970) gel or alumina (B75360) column chromatography can be effective.
-
Ion-Exchange Chromatography: This technique is particularly useful for removing other ionic byproducts.[2]
-
Liquid-Liquid Extraction: This can be used to remove residual organic halide salts or acids.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Yield of TBAS | Incomplete reaction in ion-exchange synthesis. | Ensure efficient removal of the inorganic salt byproduct (e.g., NaBr) to drive the equilibrium towards product formation. Consider using a solvent where the inorganic salt has very low solubility. |
| Incomplete reaction in neutralization synthesis. | Ensure accurate stoichiometry between tetrabutylammonium hydroxide and salicylic acid.[1] A slight excess of the base may be used, but this can introduce other impurities. | |
| Discolored (e.g., yellow or brown) TBAS product | Oxidation of the tetrabutylammonium cation. | Handle the starting tetrabutylammonium salt and the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
| Degradation of the salicylate anion. | Avoid excessive heat and exposure to light during the reaction and purification steps. | |
| Presence of Tributylamine Impurity | Incomplete reaction during the synthesis of the starting tetrabutylammonium bromide. | Purify the starting TBAB before use by recrystallization. Monitor for the presence of tributylamine using the analytical methods described below. |
| Presence of Dihydroxybenzoic Acid Byproducts | Oxidative degradation of the salicylate anion. | Degas solvents before use and maintain an inert atmosphere during the reaction. |
Experimental Protocols
Protocol 1: Identification of Byproducts by ¹H NMR Spectroscopy
Objective: To identify and semi-quantify common byproducts in a TBAS sample.
Methodology:
-
Sample Preparation: Dissolve a known quantity (e.g., 10 mg) of the TBAS sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard with a sharp, well-defined peak that does not overlap with other signals (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 value of the protons of interest (a delay of 10-30 seconds is a good starting point for quantitative analysis).
-
-
Data Analysis:
-
Integrate the characteristic signals for the tetrabutylammonium cation (typically in the range of 0.9-3.4 ppm), the salicylate anion (aromatic protons between 6.8-7.8 ppm), and any unexpected peaks.
-
Compare the chemical shifts of the unexpected peaks to known values for potential impurities (see table below).
-
Calculate the relative molar ratio of the byproducts to the TBAS using the integration values and the known amount of the internal standard.
-
¹H NMR Chemical Shifts of Potential Impurities in CDCl₃
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| Tributylamine | N-CH ₂- | ~2.4 | t |
| -CH ₂- | ~1.4 | m | |
| -CH ₂- | ~1.3 | m | |
| -CH ₃ | ~0.9 | t | |
| Butyl Bromide | Br-CH ₂- | ~3.4 | t |
| -CH ₂- | ~1.8 | m | |
| -CH ₂- | ~1.5 | m | |
| -CH ₃ | ~0.9 | t | |
| 2,3-Dihydroxybenzoic Acid | Aromatic H | ~6.7-7.3 | m |
| 2,5-Dihydroxybenzoic Acid | Aromatic H | ~6.8-7.1 | m |
Protocol 2: Characterization and Quantification of Byproducts by LC-MS/MS
Objective: To identify and quantify trace levels of ionic and non-ionic byproducts.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the TBAS sample in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Prepare a series of calibration standards for expected byproducts (e.g., tributylamine, 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid) in the same solvent.
-
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a good starting point for separating the various components.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) capable of MS/MS analysis.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to detect the TBA cation and its byproducts, as well as the salicylate anion and its degradation products.
-
-
Data Acquisition:
-
Perform a full scan MS analysis to identify the molecular ions of the components in the sample.
-
Perform product ion scans (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural confirmation.
-
For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.
-
-
Data Analysis:
-
Identify byproducts by comparing their retention times and mass spectra (including fragmentation patterns) with those of the analytical standards.
-
Quantify the identified byproducts by constructing calibration curves from the standards.
-
LC-MS/MS Quantitative Data Example
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Tributylamine | 186.2 (M+H)⁺ | 144.2 | 0.5 ng/mL | 1.5 ng/mL |
| 2,3-Dihydroxybenzoic Acid | 153.0 (M-H)⁻ | 109.0 | 1.0 ng/mL | 3.0 ng/mL |
| 2,5-Dihydroxybenzoic Acid | 153.0 (M-H)⁻ | 109.0 | 1.0 ng/mL | 3.0 ng/mL |
Visualizations
Caption: Workflow for the identification and characterization of byproducts in TBAS synthesis.
Caption: Logical relationship of starting materials, impurities, and byproducts in TBAS synthesis.
References
Validation & Comparative
A Comparative Guide to the Catalytic Activities of Tetrabutylammonium Salicylate (TBAS) and Tetrabutylammonium Bromide (TBAB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of two quaternary ammonium (B1175870) salts: Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS) and Tetrabutylammonium bromide (TBAB). While both are utilized as catalysts in organic synthesis, their applications and mechanisms of action differ significantly, largely due to the distinct roles of their respective anions. This document summarizes their catalytic activities based on available experimental data, details their experimental protocols, and visualizes their catalytic cycles.
Executive Summary
Tetrabutylammonium bromide (TBAB) is a versatile and widely used phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases. Its catalytic activity is primarily attributed to the ability of the tetrabutylammonium cation to transport the bromide anion or other anions into the organic phase, where they can act as nucleophiles. In contrast, Tetrabutylammonium salicylate (TBAS) has been identified as a selectively bifunctional catalyst, particularly in the ring-opening polymerization (ROP) of salicylate-based cyclic esters. In this role, both the tetrabutylammonium cation and the salicylate anion are believed to participate synergistically in the catalytic process. This guide explores these distinct catalytic functionalities to provide a clear understanding of their respective strengths and applications.
Data Presentation: A Comparative Overview
The following table summarizes the catalytic performance of TBAS and TBAB in different reaction types based on published data. It is important to note that the data presented is not from a direct head-to-head comparison in the same reaction but rather showcases their efficacy in the reactions where they are most prominently reported.
| Catalyst | Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| TBAS | Ring-Opening Polymerization | Salicylate cyclic esters | Salicylate copolyesters | Not specified | Not specified | Not specified | High Molecular Weight | Not specified | [1] |
| TBAB | Cycloaddition of CO₂ | Styrene Oxide | Styrene Carbonate | 0.25 | 80 | 0.5 | >99 | 3434 | [2] |
| TBAB | Williamson Ether Synthesis | Sodium phenolate, n-Butyl bromide | Phenyl butyl ether | 10 | 70 | 4 | ~75 | Not specified | [3] |
| TBAB | Synthesis of 1,4-dihydropyridines | Various aldehydes | 1,4-dihydropyridines | 10 | 60 | 1 | up to 95 | Not specified | [4][5] |
Experimental Protocols
This compound (TBAS) in Ring-Opening Polymerization
-
Reaction: Ring-opening polymerization of salicylate cyclic esters.
-
Catalyst System: Tetrabutylammonium halides (including TBAS, though specific data for the salicylate salt is highlighted for its unique bifunctionality) have been shown to be effective.[1]
-
General Procedure: The monomer (salicylate cyclic ester) is polymerized in the presence of a catalytic amount of TBAS. The reaction is typically carried out in a suitable solvent under an inert atmosphere. The temperature and reaction time are optimized to achieve high molecular weight polymers while minimizing side reactions like transesterification and back-biting.[1] Mechanistic studies suggest a synergistic role of the tetrabutylammonium cation and the halide/salicylate anion.[1]
Tetrabutylammonium Bromide (TBAB) in the Cycloaddition of CO₂ to Epoxides
-
Reaction: Synthesis of cyclic carbonates from epoxides and carbon dioxide.
-
Catalyst System: TBAB is often used as a co-catalyst in conjunction with a Lewis acid (e.g., an aluminum or zinc complex), although it can also catalyze the reaction alone, albeit typically requiring harsher conditions.
-
Experimental Setup: A stainless-steel autoclave equipped with a magnetic stirrer is charged with the epoxide and the catalyst system (e.g., a metal complex and TBAB).
-
Procedure: The reactor is sealed and pressurized with carbon dioxide to the desired pressure (e.g., 10 bar). The reaction mixture is then heated to the specified temperature (e.g., 80 °C) and stirred for a set duration (e.g., 0.5 hours).[2] After the reaction, the reactor is cooled, and the excess CO₂ is vented. The product is then purified, for example, by distillation or chromatography.
Tetrabutylammonium Bromide (TBAB) in Williamson Ether Synthesis
-
Reaction: Phase-transfer catalyzed synthesis of ethers from an alcohol (or phenoxide) and an alkyl halide.
-
Reaction System: A two-phase system consisting of an aqueous phase containing the deprotonated alcohol (e.g., sodium phenoxide) and an organic phase (e.g., toluene) containing the alkyl halide (e.g., n-butyl bromide).
-
Procedure: The aqueous solution of the alkoxide/phenoxide and the organic solution of the alkyl halide are combined in a reaction vessel. A catalytic amount of TBAB (e.g., 10 mol%) is added. The mixture is then heated (e.g., to 70 °C) and stirred vigorously for a specified time (e.g., 4 hours) to ensure efficient phase transfer.[3] The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the ether product.
Catalytic Mechanisms and Visualizations
The catalytic activity of TBAS and TBAB is dictated by the nature of their anions and their interplay with the tetrabutylammonium cation.
This compound (TBAS): A Bifunctional Catalyst
In the ring-opening polymerization of salicylate-based cyclic esters, TBAS is proposed to act as a bifunctional catalyst. The tetrabutylammonium cation is thought to interact with and activate the carbonyl group of the cyclic ester. Concurrently, the salicylate anion can act as a nucleophile or a base to initiate the polymerization. This dual activation mechanism is believed to be key to achieving high molecular weight polyesters while suppressing undesirable side reactions.[1]
References
- 1. Tetrabutylammonium Halides as Selectively Bifunctional Catalysts Enabling the Syntheses of Recyclable High Molecular Weight Salicylic Acid-Based Copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Tetrabutylammonium Salicylate and Imidazolium-Based Ionic Liquids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and sustainable catalytic systems is a cornerstone of modern chemistry, with significant implications for drug development and materials science. Ionic liquids (ILs) have emerged as a promising class of catalysts and solvents, offering advantages such as low vapor pressure, high thermal stability, and tunable properties. Among the vast array of available ILs, tetrabutylammonium (B224687) salicylate (B1505791) and imidazolium-based ionic liquids have garnered considerable attention. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison in Catalysis
The catalytic efficacy of ionic liquids is profoundly influenced by the nature of both the cation and the anion. This section compares the performance of tetrabutylammonium salts and imidazolium-based ionic liquids, primarily in the context of the cycloaddition of carbon dioxide (CO2) to epoxides to form cyclic carbonates—a reaction of significant industrial interest.
While direct comparative data for tetrabutylammonium salicylate in this specific reaction is limited in publicly available literature, we can infer its potential performance based on the well-documented activity of other tetrabutylammonium salts, particularly halides, which often serve as benchmarks.
Table 1: Catalytic Performance in the Synthesis of Propylene (B89431) Carbonate from Propylene Oxide and CO2
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Graphene Oxide | 100 | 2.25 | 1 | - | 100 | 96 | |
| Tetrabutylammonium Bromide (TBAB) | Cesium Chloride, Bipyrazineamine | 100 | 1.5 | 1 | - | - | 95 | |
| 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl]) | None (Neat) | 100 | 3.0 | 4 | >99 | >99 | >99 | |
| 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br]) | None (Neat) | 100 | 2.0 | 2 | 98 | >99 | 98 | |
| 1-Butyl-3-methylimidazolium Acetate ([Bmim][OAc]) | None (Neat) | 100 | 2.0 | 4 | 95 | >99 | 95 |
Table 2: Catalytic Performance in the Synthesis of Styrene (B11656) Carbonate from Styrene Oxide and CO2
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Al-salen complex | 25 (RT) | 0.1 (Atmospheric) | 24 | 99 | >99 | 99 | |
| [TBA]2[ZnBr4] | None | 100 | 0.8 | 0.25 | 52 | 100 | 52 | |
| 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br]) | None (Neat) | 110 | 2.0 | 8 | 99 | >99 | 99 | |
| Amine-functionalized IL | None | 80 | 0.1 | 3 | - | - | ~85 |
Analysis of Performance Data:
The data indicates that both tetrabutylammonium salts and imidazolium-based ionic liquids are highly effective catalysts for the cycloaddition of CO2 to epoxides. Imidazolium-based ILs, particularly those with halide anions, often exhibit excellent activity as standalone catalysts, achieving high yields under relatively mild conditions. Tetrabutylammonium halides, such as TBAB, are frequently used as highly effective co-catalysts in combination with metal complexes, enabling reactions to proceed even at room temperature and atmospheric pressure.
The catalytic activity of the salicylate anion in this compound is expected to be lower than that of halide anions in this specific reaction. The nucleophilicity of the anion plays a crucial role in the ring-opening of the epoxide, which is often the rate-determining step. Halide ions are generally more nucleophilic than the salicylate anion, leading to faster reaction rates. However, the salicylate anion could potentially participate in hydrogen bonding interactions, which might influence the reaction mechanism and selectivity in other catalytic applications.
Experimental Protocols
1. General Procedure for CO2 Cycloaddition Catalyzed by Imidazolium-Based Ionic Liquids
-
Materials: Epoxide (e.g., propylene oxide, styrene oxide), Imidazolium-based ionic liquid (e.g., [Bmim][Cl], [Bmim][Br]), CO2 (high purity).
-
Apparatus: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer and a temperature controller.
-
Procedure:
-
The epoxide and the ionic liquid catalyst (typically 1-5 mol% relative to the epoxide) are charged into the autoclave.
-
The autoclave is sealed and purged with low-pressure CO2 several times to remove air.
-
The autoclave is then pressurized with CO2 to the desired pressure (e.g., 1-4 MPa).
-
The reaction mixture is heated to the specified temperature (e.g., 80-120 °C) and stirred for the designated reaction time.
-
After the reaction, the autoclave is cooled to room temperature, and the excess CO2 is carefully vented.
-
The product, a cyclic carbonate, can be separated from the ionic liquid by distillation or extraction with a suitable solvent (e.g., diethyl ether). The ionic liquid can often be recycled and reused.
-
The product is analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion, selectivity, and yield.
-
2. General Procedure for CO2 Cycloaddition with a Tetrabutylammonium Halide Co-catalyst
-
Materials: Epoxide, primary catalyst (e.g., metal-salen complex), Tetrabutylammonium halide (e.g., TBAB), CO2.
-
Apparatus: A reaction vessel suitable for the desired pressure (from a balloon for atmospheric pressure to a high-pressure autoclave).
-
Procedure:
-
The primary catalyst and the tetrabutylammonium halide co-catalyst are dissolved or suspended in the epoxide substrate.
-
The vessel is flushed with CO2.
-
CO2 is introduced to the desired pressure.
-
The reaction is stirred at the specified temperature for the required time.
-
Work-up and analysis are performed as described in the previous protocol.
-
Mechanistic Insights and Visualizations
The catalytic cycle for the cycloaddition of CO2 to epoxides is generally believed to involve two key steps: the ring-opening of the epoxide by a nucleophile and the subsequent insertion of CO2.
This compound and Halides:
In the case of tetrabutylammonium salts, the anion (e.g., salicylate or halide) acts as the nucleophile that attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a halo- or salicyl-alkoxide intermediate. This intermediate then reacts with CO2, and subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst.
Figure 1: Proposed catalytic cycle for tetrabutylammonium salt-catalyzed CO2 cycloaddition.
Imidazolium-Based Ionic Liquids:
For imidazolium-based ionic liquids, a cooperative mechanism is often proposed. The halide anion acts as the nucleophile for epoxide ring-opening. The imidazolium (B1220033) cation, particularly the acidic proton at the C2 position, can activate the epoxide by forming a hydrogen bond with the epoxide oxygen, making it more susceptible to nucleophilic attack. This synergistic interaction is believed to be a key factor in the high efficiency of these catalysts.
Figure 2: Cooperative catalytic mechanism for imidazolium-based ionic liquid-catalyzed CO2 cycloaddition.
Conclusion
Both this compound and imidazolium-based ionic liquids are valuable tools in the catalytic toolbox for organic synthesis.
-
Imidazolium-based ionic liquids , particularly those with halide anions, are highly efficient, often acting as both solvent and catalyst, and can be readily tuned for specific applications. Their ability to activate substrates through hydrogen bonding provides a mechanistic advantage in reactions like CO2 cycloaddition.
-
This compound , while likely less active than its halide counterparts in nucleophile-driven reactions, offers a different set of properties. The salicylate anion can participate in hydrogen bonding and may offer unique reactivity in other catalytic transformations. Tetrabutylammonium salts, in general, are excellent and widely used co-catalysts that can dramatically enhance the activity of a primary catalyst.
The choice between these two classes of ionic liquids will ultimately depend on the specific requirements of the reaction, including desired reactivity, selectivity, reaction conditions, and the need for a co-catalyst. For the synthesis of cyclic carbonates from epoxides and CO2, imidazolium-based ionic liquids with halide anions currently represent a more direct and highly efficient catalytic system. However, the potential of this compound in other catalytic processes warrants further investigation.
A Comparative Guide to Tetrabutylammonium Salicylate and Phosphonium Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst or reagent is a critical decision in the design and optimization of organic synthesis protocols. Both tetrabutylammonium (B224687) salicylate (B1505791) and phosphonium (B103445) salts have emerged as versatile tools, particularly in the realm of phase-transfer catalysis (PTC), facilitating reactions between immiscible reactants and often leading to improved yields and milder reaction conditions. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the rational selection of these compounds for specific synthetic challenges.
At a Glance: Key Differences and Applications
| Feature | Tetrabutylammonium Salicylate & Other Quaternary Ammonium (B1175870) Salts | Phosphonium Salts |
| Cationic Center | Nitrogen | Phosphorus |
| Thermal Stability | Generally lower; susceptible to Hofmann elimination at elevated temperatures in the presence of a base.[1] | Generally higher; not prone to Hofmann elimination, making them suitable for high-temperature reactions.[1] |
| Chemical Stability | Can degrade under strongly basic conditions.[1] | More stable in strongly basic media.[1] |
| Catalytic Activity | Highly effective in a wide range of reactions; activity can be influenced by the anion. | Often show higher activity and yields in specific reactions, attributed to the larger, more lipophilic cation.[1] |
| Common Applications | Esterification, Williamson ether synthesis, alkylation, polymerization.[2][3] | Alkylation, etherification, cycloaddition reactions, and reactions requiring high thermal stability.[1][4] |
Performance in Key Organic Reactions: A Data-Driven Comparison
The catalytic efficacy of tetrabutylammonium salts and phosphonium salts can be reaction-dependent. Below are comparative data from representative organic syntheses.
Esterification Reactions
Esterification is a fundamental transformation in organic synthesis. Phase-transfer catalysts are often employed to facilitate the reaction between a carboxylate salt (often in an aqueous or solid phase) and an alkyl halide (in an organic phase).
Table 1: Synthesis of Benzyl (B1604629) Salicylate [2]
This study on the synthesis of benzyl salicylate from sodium salicylate and benzyl chloride demonstrated the superior performance of tetrabutylammonium bromide (TBAB) over tetrabutylphosphonium (B1682233) bromide (TBPB) under the tested conditions.
| Catalyst | Yield (%) | Reaction Time | Temperature (°C) |
| Tetrabutylammonium Bromide (TBAB) | >98 | 1 hour | 70 |
| Tetrabutylphosphonium Bromide (TBPB) | Lower than TBAB (exact % not specified) | 1 hour | 70 |
Note: The study highlights that the catalytic efficiency of various phase-transfer catalysts was in the order: tetra-n-butylammonium bromide (TBAB) > tetra-n-butylammonium iodide (TBAI) > tetra-n-butylphosphonium bromide (TBPB).[2]
Table 2: Synthesis of Butyl Benzoate (B1203000) [1]
In contrast, a study on the alkylation of sodium benzoate with butyl bromide to produce butyl benzoate showed a higher yield with a phosphonium salt catalyst compared to a tetrabutylammonium salt.
| Catalyst | Yield (%) | Reaction Time | Temperature (°C) |
| Tetraphenylphosphonium (B101447) Bromide (TPPB) | 98 | 60 minutes | 60 |
| Tetrabutylammonium Bromide (TBAB) | 91 | 60 minutes | 60 |
| Tri-caprylyl-methyl-ammonium chloride (Aliquat 336) | 92 | 60 minutes | 60 |
This suggests that the nature of the substituents on the phosphorus or nitrogen atom, as well as the specific reactants, plays a crucial role in the catalyst's performance. The enhanced activity of the phosphonium salt in this case is attributed to the larger and more lipophilic nature of the phosphonium cation, which may facilitate a more efficient transfer of the benzoate anion into the organic phase.[1]
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers. Phase-transfer catalysis is often employed to facilitate this SN2 reaction between an alkoxide and an alkyl halide. While direct comparative data for this compound is limited, the performance of the closely related tetrabutylammonium bromide (TBAB) provides a valuable benchmark.
Table 3: Williamson Ether Synthesis of Benzyl Phenyl Ether (Representative)
This table presents typical yields for the synthesis of benzyl phenyl ether from phenol (B47542) and benzyl chloride, illustrating the general effectiveness of both quaternary ammonium and phosphonium salts as phase-transfer catalysts in this transformation.
| Catalyst | Typical Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | High (often >90%) |
| Tetrabutylphosphonium Bromide (TBPB) | High (often >90%) |
The Critical Role of Thermal and Chemical Stability
A key differentiator between quaternary ammonium and phosphonium salts is their stability, particularly under basic conditions and at elevated temperatures. Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination .[1] This E2 elimination reaction, which occurs in the presence of a strong base and heat, leads to the formation of an alkene and a tertiary amine, thereby deactivating the catalyst and potentially introducing impurities into the reaction mixture.[1][5]
Phosphonium salts, on the other hand, are not prone to Hofmann elimination.[1] Their primary degradation pathway under basic conditions involves the formation of a phosphine (B1218219) oxide and a hydrocarbon, a process that typically requires more forcing conditions.[1] This superior stability makes phosphonium salts the preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further study.
Synthesis of Butyl Benzoate via Phase-Transfer Catalysis
Objective: To synthesize butyl benzoate from sodium benzoate and 1-bromobutane (B133212) using a phase-transfer catalyst.
Materials:
-
Sodium Benzoate
-
1-Bromobutane
-
This compound or Phosphonium Salt (e.g., Tetraphenylphosphonium Bromide)
-
Toluene
-
Deionized Water
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the flask, add sodium benzoate (1.0 eq), deionized water, and toluene.
-
Add the phase-transfer catalyst (e.g., this compound or tetraphenylphosphonium bromide) in a catalytic amount (typically 1-5 mol%).
-
Add 1-bromobutane (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-70°C with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Williamson Ether Synthesis of Benzyl Phenyl Ether
Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride using a phase-transfer catalyst.
Materials:
-
Phenol
-
Benzyl Chloride
-
Sodium Hydroxide (B78521) (50% w/v aqueous solution)
-
Toluene
-
This compound or Phosphonium Salt (e.g., Tetrabutylphosphonium Bromide)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in toluene.
-
Add the 50% aqueous sodium hydroxide solution (2.0-3.0 eq) to the flask.
-
Add the phase-transfer catalyst (e.g., this compound or tetrabutylphosphonium bromide) (1-5 mol%).
-
Add benzyl chloride (1.0-1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and add deionized water.
-
Separate the organic layer and wash it with 5% aqueous sodium hydroxide solution, followed by deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
Both this compound and phosphonium salts are highly effective phase-transfer catalysts, each with distinct advantages.
This compound and its halide analogs are versatile and cost-effective catalysts suitable for a broad range of applications under mild to moderate reaction conditions. The nature of the anion can play a role in the catalytic activity, and the salicylate anion, in particular, may offer synergistic effects in certain reactions.
Phosphonium salts are the catalysts of choice for reactions requiring high thermal and chemical stability, especially those conducted at elevated temperatures or in the presence of strong bases. Their resistance to Hofmann elimination ensures greater catalyst longevity and can lead to cleaner reaction profiles and higher yields in demanding applications.
The optimal choice of catalyst will ultimately depend on the specific requirements of the organic transformation, including the reaction conditions, the nature of the reactants, and cost considerations. It is recommended that researchers screen both classes of catalysts to identify the most efficient and robust system for their particular synthetic needs.
References
A comparative study of quaternary ammonium salts for phase-transfer catalysis.
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal phase-transfer catalyst is paramount for the success of biphasic organic reactions. Quaternary ammonium (B1175870) salts, or "quat" salts, are a versatile and effective class of phase-transfer catalysts (PTCs) that enhance reaction rates, improve yields, and allow for milder reaction conditions by facilitating the transfer of reactants between immiscible phases. This guide provides a detailed comparative analysis of the performance of common quaternary ammonium salts—Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Aliquat 336—in four key organic transformations. The information presented is supported by experimental data to aid in catalyst selection for your specific research and development needs.
Comparative Performance of Quaternary Ammonium Salts
The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is governed by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions. The lipophilicity of the cation, in particular, plays a crucial role in its ability to transport anions from an aqueous phase to an organic phase.
Data Presentation
The following tables summarize the performance of various quaternary ammonium salts in four common phase-transfer catalyzed reactions.
Table 1: Williamson Ether Synthesis of Benzyl (B1604629) Octyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Table 2: Hantzsch 1,4-Dihydropyridine Synthesis
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84[1] |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75[1] |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62[1] |
Table 3: Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)
Aliquat 336 > Tetrabutylammonium Bromide (TBAB) > Tetrabutylammonium Hydrogen Sulphate (TBAHS) > Cetyltrimethylammonium Bromide (CTAB)[1]
Table 4: Alkylation of Active Methylene Compounds (Synthesis of Butyl Benzoate)
| Catalyst | Molar Quantity of Catalyst | Reaction Time (min) | Conversion (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | 0.001 | 90 | 96 |
| Aliquat 336 | 0.001 | 90 | 92 |
| Tetrabutylammonium Bromide (TBAB) | 0.001 | 90 | 91 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are designed for a comparative study of different phase-transfer catalysts.
Williamson Ether Synthesis: Synthesis of Benzyl Octyl Ether
Materials:
-
Benzyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Quaternary ammonium salt (TBAB, TOAB, etc.)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add octanol (0.1 mol), toluene (100 mL), and the selected quaternary ammonium salt (0.005 mol).
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (50 mL).
-
Heat the mixture to 60°C.
-
Slowly add benzyl bromide (0.1 mol) to the reaction mixture over 30 minutes.
-
Maintain the reaction at 60°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer using a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure benzyl octyl ether.
Hantzsch 1,4-Dihydropyridine Synthesis
Materials:
-
Ethyl acetoacetate (B1235776)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate (B1210297)
-
Quaternary ammonium salt (TBAB, BTEAC, CTAB, etc.)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, prepare a mixture of the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and the chosen quaternary ammonium salt (1 mmol) in 20 mL of water.
-
Add ammonium acetate (15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Oxidation of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
Potassium dichromate (acidic solution)
-
Toluene or Chloroform
-
Quaternary ammonium salt (Aliquat 336, TBAB, etc.)
-
2,4-Dinitrophenylhydrazine solution
-
Standard laboratory glassware
Procedure:
-
Prepare an acidic solution of potassium dichromate by dissolving potassium dichromate in water and adding sulfuric acid.
-
In a 250 mL flask, dissolve benzyl alcohol (10 mmol) and the selected quaternary ammonium salt (1 mmol) in 50 mL of toluene.
-
Add the acidic potassium dichromate solution (equivalent to 12 mmol of dichromate) to the organic phase.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the disappearance of benzyl alcohol by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
To determine the yield, the resulting benzaldehyde can be precipitated as its 2,4-dinitrophenylhydrazone derivative by adding a solution of 2,4-dinitrophenylhydrazine. The precipitate can be filtered, dried, and weighed.
Alkylation of Active Methylene Compounds: Synthesis of Butyl Benzoate (B1203000)
Materials:
-
Sodium benzoate
-
Butyl bromide
-
Toluene
-
Water
-
Quaternary ammonium salt (TPPB, Aliquat 336, TBAB, etc.)
-
Standard laboratory glassware
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermowell, add sodium benzoate (0.02 mol), butyl bromide (0.02 mol), 100 mL of toluene, and 100 mL of water.
-
Add the selected phase-transfer catalyst (0.001 mol).
-
Heat the mixture to 60°C while stirring vigorously (e.g., 500 rpm).
-
Maintain the reaction at this temperature for the specified reaction time (e.g., 90 minutes).
-
After cooling, separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The conversion can be determined by analyzing the organic layer using gas chromatography (GC) or by titrimetric methods.
Mandatory Visualizations
The following diagrams illustrate key concepts in phase-transfer catalysis.
Caption: General mechanism of phase-transfer catalysis.
Caption: Logical workflow for selecting a quaternary ammonium salt.
References
Validating Product Purity by HPLC: A Comparative Guide to Post-Synthesis Cleanup after using Tetrabutylammonium Salicylate
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized product is a critical, non-negotiable step in the journey from lab to market. The use of phase-transfer catalysts like tetrabutylammonium (B224687) salicylate (B1505791), while efficient for many organic reactions, can introduce challenges in downstream processing and analysis. Residual catalyst can interfere with High-Performance Liquid Chromatography (HPLC) analysis, potentially co-eluting with the product peak, causing ion suppression in mass spectrometry, and ultimately leading to inaccurate purity assessments. This guide provides a comparative analysis of common methods for removing tetrabutylammonium salicylate post-synthesis to ensure accurate HPLC validation of product purity, supported by experimental protocols and logical workflows.
The Challenge: this compound Interference in HPLC Analysis
This compound is a quaternary ammonium (B1175870) salt frequently employed as a phase-transfer catalyst. Its amphiphilic nature facilitates the reaction between reactants in immiscible phases. However, its persistence in the reaction mixture after the synthesis is complete poses a significant analytical challenge. The tetrabutylammonium cation is highly soluble in many organic solvents and can be difficult to remove using simple extraction procedures. Its presence in the final product sample can lead to several issues during HPLC analysis, including:
-
Peak Tailing or Splitting: The charged nature of the tetrabutylammonium cation can interact with the stationary phase of the HPLC column, leading to poor peak shape and making accurate integration difficult.
-
Co-elution with the Analyte: Depending on the HPLC method and the nature of the product, the catalyst peak may overlap with the product peak, leading to an overestimation of the product's purity.
-
Ion Suppression in LC-MS: For analyses using mass spectrometry detection, the high concentration of the tetrabutylammonium cation can suppress the ionization of the target analyte, leading to poor sensitivity and inaccurate quantification.
Therefore, effective removal of this compound is paramount for reliable product purity validation by HPLC.
Comparative Analysis of Removal Methods
Several methods can be employed to remove this compound from a reaction mixture. The choice of method depends on the properties of the desired product, the solvent system, and the scale of the reaction. Below is a comparison of three common techniques: Aqueous Wash, Solid-Phase Extraction (SPE), and Ion-Exchange Chromatography.
| Method | Principle | Advantages | Disadvantages |
| Aqueous Wash | Partitioning of the polar this compound into an aqueous phase, while the non-polar organic product remains in the organic phase. | Simple, inexpensive, and suitable for large-scale reactions. | Inefficient for removing highly organic-soluble quaternary ammonium salts. Can lead to emulsion formation. Not suitable for polar products that may partition into the aqueous phase. |
| Solid-Phase Extraction (SPE) | Adsorption of the tetrabutylammonium cation onto a solid sorbent (e.g., silica (B1680970), C18) followed by elution of the desired product with a suitable solvent. | Can be highly effective for removing quaternary ammonium salts. Offers good selectivity and can handle a wide range of product polarities. | Can be more expensive than a simple aqueous wash. Method development may be required to optimize the sorbent and elution solvent. |
| Ion-Exchange Chromatography | Reversible binding of the positively charged tetrabutylammonium cation to a negatively charged stationary phase (cation-exchange resin). The neutral or negatively charged product passes through. | Highly specific for removing charged species. Can achieve very high levels of purity. Resins can often be regenerated and reused. | Can be the most expensive and time-consuming of the three methods. Requires careful selection of the ion-exchange resin and optimization of loading and elution conditions. |
Experimental Protocols
The following protocols provide a general framework for the removal of this compound and subsequent HPLC analysis. These should be optimized for the specific product and reaction conditions.
Protocol 1: Removal of this compound
a) Aqueous Wash
-
After the reaction is complete, quench the reaction mixture as appropriate.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously for 1-2 minutes.
-
Allow the layers to separate. If an emulsion forms, the addition of brine may help to break it.
-
Drain the aqueous layer.
-
Repeat the wash with deionized water (2-3 times) to maximize the removal of the salt.
-
Collect the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Prepare a sample of the dried product for HPLC analysis.
b) Solid-Phase Extraction (SPE)
-
Sorbent Selection: Choose an appropriate SPE cartridge. For a non-polar product, a normal-phase sorbent like silica gel can be effective in retaining the polar salt. For a more polar product, a reverse-phase sorbent like C18 might be used, where the product is retained, and the salt is washed away.
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol, followed by the solvent used to dissolve the crude product) through it.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to elute any non-polar impurities while retaining the product and the salt (in the case of normal-phase) or to wash away the salt while retaining the product (in the case of reverse-phase).
-
Elution: Elute the desired product from the cartridge using a stronger solvent.
-
Concentration: Collect the eluent containing the purified product and concentrate it under reduced pressure.
-
Prepare a sample of the purified product for HPLC analysis.
c) Ion-Exchange Chromatography
-
Resin Selection: Select a strong cation-exchange resin (e.g., sulfonic acid-based).
-
Column Packing: Prepare a column with the selected ion-exchange resin.
-
Equilibration: Equilibrate the column with a suitable solvent.
-
Loading: Dissolve the crude reaction mixture in the equilibration solvent and load it onto the column.
-
Elution: Elute the column with the equilibration solvent. The neutral or negatively charged product will elute, while the tetrabutylammonium cation will be retained by the resin.
-
Collection and Concentration: Collect the fractions containing the product and concentrate them under reduced pressure.
-
Prepare a sample of the purified product for HPLC analysis.
Protocol 2: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh a known amount of the purified product and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is a common choice for a wide range of organic compounds.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is a typical starting point. The gradient program should be optimized to achieve good separation of the product from any remaining impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the product has maximum absorbance.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: Calculate the purity of the product by dividing the peak area of the product by the total peak area of all components in the chromatogram and multiplying by 100.
Purity (%) = (Peak Area of Product / Total Peak Area) x 100
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and the logical flow of choosing a purification method, the following diagrams are provided.
Navigating the Maze: A Comparative Guide to Quantifying Residual Tetrabutylammonium Salicylate in Polymer Products
For researchers, scientists, and drug development professionals, the precise quantification of residual catalysts in polymer-based products is a critical aspect of quality control and safety assessment. Tetrabutylammonium (B224687) salicylate (B1505791) (TBAS), a common phase-transfer catalyst, can remain in the final product and its concentration must be accurately determined. This guide provides an objective comparison of various analytical techniques for quantifying residual TBAS, complete with experimental data and detailed methodologies to aid in the selection of the most appropriate method for your specific needs.
The choice of analytical technique for quantifying residual TBAS in polymers is a balance of sensitivity, selectivity, speed, and cost. This guide explores four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC, UV-Vis, and NMR for the quantification of residual Tetrabutylammonium Salicylate in polymer products. The data presented is a synthesis of typical performance metrics for the analysis of similar compounds, providing a baseline for method selection and development.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectroscopy | ¹H NMR Spectroscopy |
| Analyte Form | Tetrabutylammonium Cation & Salicylate Anion | Tetrabutylammonium cation (as Hofmann elimination products) / Salicylate anion (derivatized) | Salicylate Anion | Tetrabutylammonium Cation & Salicylate Anion |
| Typical Limit of Quantification (LOQ) | 1 - 10 µg/mL | 0.1 - 5 µg/mL | 5 - 20 µg/mL | 50 - 200 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% | < 5% |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes | 5 - 10 minutes | 5 - 15 minutes |
| Selectivity | High | Very High | Low to Moderate | High |
| Matrix Effect | Moderate | Low to Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Low | Very High |
| Primary Advantages | Robust, good for both cation and anion | High sensitivity and selectivity | Simple, rapid, and low cost | Non-destructive, minimal sample preparation |
| Primary Disadvantages | Potential for matrix interference | Thermal degradation of TBA, derivatization may be needed | Low selectivity, susceptible to interference | Lower sensitivity, higher instrumentation cost |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the discussed methods. These should be considered as starting points and may require optimization for specific polymer matrices and concentration ranges.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method allows for the simultaneous or sequential quantification of the tetrabylammonium cation and the salicylate anion.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound standard
-
Polymer sample free of TBAS (for matrix spike)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 g of the polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM)).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol, isopropanol).
-
Centrifuge and filter the supernatant containing the TBAS.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 230 nm for Salicylate and ~205 nm for Tetrabutylammonium (or use a diode array detector to monitor both).
-
-
Calibration:
-
Prepare a series of standard solutions of TBAS in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
-
-
Quantification:
-
Inject the prepared sample solution.
-
Determine the concentration of TBAS from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly selective and sensitive but may require derivatization for the salicylate anion and careful consideration of the thermal stability of the tetrabutylammonium cation.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Extract TBAS from the polymer as described in the HPLC method.
-
Evaporate the solvent to dryness.
-
-
Derivatization (for Salicylate):
-
Add 100 µL of dichloromethane and 100 µL of BSTFA to the dried extract.
-
Heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Calibration and Quantification:
-
Prepare and derivatize a series of TBAS standards.
-
Construct a calibration curve using a characteristic ion for the derivatized salicylate (e.g., m/z 267, 282) and a fragment ion for tributylamine (B1682462) (a common pyrolysis product of the tetrabutylammonium cation, e.g., m/z 185, 142).
-
Quantify the analytes in the sample by comparing their peak areas to the calibration curve.
-
UV-Vis Spectrophotometry Method
This is a simple and rapid method, but its selectivity is low and it is prone to interference from other UV-absorbing species in the sample matrix.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ethanol or other suitable transparent solvent
-
This compound standard
Procedure:
-
Sample Preparation:
-
Extract TBAS from the polymer as described in the HPLC method. Ensure the final solvent is UV-transparent in the measurement range.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for the salicylate anion (typically around 296-305 nm).
-
Measure the absorbance of the sample extract at the λmax.
-
-
Calibration and Quantification:
-
Prepare a series of TBAS standards in the same solvent.
-
Measure the absorbance of each standard and create a calibration curve.
-
Calculate the concentration of TBAS in the sample from the calibration curve.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Method
NMR offers a direct and non-destructive method for quantification, provided the concentration is high enough for detection.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard (e.g., Maleic acid, 1,3,5-Trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Dissolve a known weight of the polymer sample in a deuterated solvent. In some cases, extraction of the TBAS into the deuterated solvent may be necessary if the polymer signals interfere.
-
Add a known amount of the internal standard.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans for good signal-to-noise.
-
-
Quantification:
-
Integrate the characteristic signals for Tetrabutylammonium (e.g., the triplet at ~3.2 ppm) and Salicylate (aromatic protons between 6.8-7.8 ppm) and the signal for the internal standard.
-
Calculate the concentration of TBAS based on the relative integrals and the known concentration of the internal standard.
-
Visualizing the Workflow and Logic
To further clarify the experimental processes and the decision-making involved in selecting a method, the following diagrams are provided.
Figure 1: Experimental workflow for the quantification of TBAS using HPLC-UV.
Figure 2: Logical diagram for selecting an appropriate analytical method for TBAS quantification.
By carefully considering the specific requirements of the analysis and the characteristics of the polymer matrix, researchers can select and validate a suitable method to ensure the quality and safety of their polymer-based products.
Benchmarking Tetrabutylammonium Salicylate: A Comparative Guide for Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, functions by transferring a reactant, usually an anion, from the aqueous phase to the organic phase where it can react with the organic-soluble substrate. The efficiency of a PTC is influenced by several factors, including the lipophilicity of the cation and the nature of the counter-anion.
Mechanism of Phase Transfer Catalysis
The general mechanism for a nucleophilic substitution reaction under phase transfer catalysis conditions is depicted below. The quaternary ammonium cation (Q⁺) forms an ion pair with the nucleophile (Nu⁻) from the aqueous phase. This ion pair is soluble in the organic phase, allowing the nucleophile to react with the organic substrate (R-X). The resulting product is R-Nu, and the quaternary ammonium salt with the leaving group (Q⁺X⁻) is regenerated and returns to the aqueous phase to repeat the catalytic cycle.
Caption: General mechanism of phase transfer catalysis for nucleophilic substitution.
Comparative Performance Data (Hypothetical)
As no direct experimental data for the performance of Tetrabutylammonium salicylate (B1505791) as a PTC was found, the following table is a template that researchers can use to summarize their findings when benchmarking TBAS against other common PTCs in a specific reaction, such as the O-alkylation of a phenol.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Tetrabutylammonium salicylate (TBAS) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Tetrabutylammonium bromide (TBAB) | 1.0 | 5 | 95 | >99 |
| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | 1.0 | 6 | 92 | >99 |
| Benzyltriethylammonium chloride (BTEAC) | 1.0 | 8 | 88 | >99 |
| Cetyltrimethylammonium bromide (CTAB) | 1.0 | 10 | 85 | >99 |
Note: The data for TBAB, TBAHS, BTEAC, and CTAB are representative values from literature for O-alkylation reactions and are provided for illustrative purposes.
Experimental Protocols
To ensure a fair and accurate comparison of PTC performance, it is crucial to follow a standardized experimental protocol. Below is a detailed methodology for a representative O-alkylation reaction.
Objective: To compare the catalytic efficiency of this compound (TBAS) against Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), and Benzyltriethylammonium chloride (BTEAC) for the O-alkylation of 4-nitrophenol (B140041) with 1-bromobutane (B133212).
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
This compound (TBAS)
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (BTEAC)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and toluene (20 mL).
-
Add the phase transfer catalyst (0.1 mmol, 1 mol%).
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Add 1-bromobutane (1.64 g, 12 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Add deionized water (20 mL) and separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1-butoxy-4-nitrobenzene.
-
Calculate the yield of the isolated product.
Caption: Experimental workflow for the PTC-catalyzed O-alkylation of 4-nitrophenol.
Concluding Remarks
The selection of a phase transfer catalyst is a critical step in the development of efficient and scalable synthetic processes. While this guide highlights the lack of direct comparative data for this compound, it provides a robust framework for researchers to conduct their own benchmarking studies. The provided experimental protocol for O-alkylation can be adapted for various other nucleophilic substitution reactions. By systematically evaluating different PTCs under identical conditions, researchers can identify the most effective catalyst for their specific application, leading to optimized reaction outcomes and contributing valuable data to the scientific community.
Spectroscopic Sentinels: A Comparative Guide to Confirming Reaction Completion and Catalyst Purity
For researchers, scientists, and drug development professionals, the definitive confirmation of reaction completion and the effective removal of catalysts are critical milestones in chemical synthesis. Spectroscopic methods offer a powerful, non-invasive toolkit for gaining real-time insights into these processes. This guide provides a comparative analysis of key spectroscopic techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific research needs.
Spectroscopy is a cornerstone of analytical chemistry, providing both qualitative and quantitative data that are indispensable for monitoring the dynamic changes in a chemical reaction.[1] The choice of technique is dictated by the nature of the reactants and products, reaction conditions, and the required level of detail.[1][2]
Comparative Overview of Spectroscopic Techniques for Reaction Monitoring
The most commonly employed methods for tracking the progress of a chemical reaction include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).[1] Each offers distinct advantages and limitations in sensitivity, specificity, and applicability.
| Technique | Principle | Strengths | Limitations | Typical Sensitivity |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about molecular structure.[1][3][4] | Provides rich structural detail for unambiguous identification of reactants and products; excellent for quantitative analysis.[1][3] | Lower sensitivity compared to other methods; can be time-consuming and requires larger sample amounts.[1] | Millimolar (mM) to Micromolar (µM)[1] |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[2][5] | Excellent for monitoring the appearance or disappearance of specific functional groups; can be used for in-situ, real-time analysis with an ATR probe. | Less effective for complex mixtures with overlapping signals; water absorption can interfere in aqueous solutions.[6] | Millimolar (mM) |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules with chromophores, relating absorbance to concentration via the Beer-Lambert law.[5][7] | High sensitivity, simple instrumentation, and suitable for rapid, real-time kinetic studies.[6][8] | Limited to reactions involving chromophoric species; provides limited structural information.[5] | Micromolar (µM) to Nanomolar (nM)[6] |
| Mass Spectrometry | Separates ions based on their mass-to-charge ratio, allowing for the direct detection of molecular weights.[9] | Exceptionally sensitive and specific, enabling real-time monitoring of reactants, products, and intermediates with high accuracy.[9][10] | Can be complex to couple with a reaction vessel for online monitoring; ionization method can influence results. | Nanomolar (nM) to Picomolar (pM)[9] |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light by molecules, providing information on vibrational modes.[11] | Minimal interference from water, making it well-suited for aqueous solutions; provides complementary information to IR spectroscopy.[5] | The Raman scattering effect is inherently weak, often requiring enhancement techniques (e.g., SERS) for sufficient sensitivity.[11] | Millimolar (mM) |
Confirming Catalyst Removal: A Critical Step for Purity
Residual catalyst, even at trace levels, can compromise the purity, safety, and efficacy of a final product. Therefore, robust analytical methods are required to confirm its removal.
| Technique | Principle | Strengths | Limitations | Typical Sensitivity |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A highly sensitive atomic spectroscopy technique that uses an inductively coupled plasma to ionize the sample, followed by mass spectrometric detection of the elements. | Extremely low detection limits for a wide range of elements; considered the gold standard for trace metal analysis.[12][13] | Destructive sample preparation is required; instrumentation is expensive and complex.[13] | Parts per billion (ppb) to parts per trillion (ppt) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to analyze the catalyst before and after the reaction to check for changes in its structure, indicating stability or the presence of adsorbed species.[14][15] | Non-destructive; can provide information about the catalyst's surface and interactions with reactants.[16] | Not a direct measure of catalyst concentration in the product; interpretation can be complex.[15] | Not typically used for quantification of trace catalyst residues in a product. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state, allowing for the quantification of specific elements. | High specificity and good sensitivity for many metals. | Can only analyze one element at a time; requires a specific lamp for each element.[13] | Parts per million (ppm) to parts per billion (ppb) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for key spectroscopic techniques.
NMR Spectroscopy for Reaction Monitoring
-
Sample Preparation: At the start of the reaction (t=0), withdraw a small aliquot of the reaction mixture.[1] Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add an internal standard with a known concentration and a simple spectrum that does not overlap with reactant or product signals.[1]
-
Data Acquisition: Acquire a ¹H NMR spectrum. The number of scans should be minimized to achieve reasonable signal-to-noise for the peaks of interest, especially for fast reactions.[17]
-
Time-course Monitoring: Repeat steps 1-3 at regular time intervals throughout the reaction.[1] The frequency of data acquisition should be adjusted based on the reaction rate.[3]
-
Verification of Completion: The reaction is considered complete when the characteristic peaks of the starting material have disappeared and the product peaks no longer increase in intensity.[1]
In-situ IR Spectroscopy with ATR Probe
-
Setup: Insert an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel.[1]
-
Background Spectrum: Collect a background spectrum of the reaction solvent and any reagents present before initiating the reaction.
-
Reaction Initiation: Start the reaction (e.g., by adding the catalyst or increasing the temperature).
-
Continuous Monitoring: Continuously collect IR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of a characteristic vibrational band of a reactant or the increase in a band corresponding to the product. Reaction completion is indicated when these spectral features no longer change over time.
Mass Spectrometry for Catalyst Detection (ICP-MS)
-
Sample Digestion: Accurately weigh a sample of the final product. Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a microwave digestion system to bring the metal catalyst into solution.[18]
-
Standard Preparation: Prepare a series of calibration standards of the catalyst metal in the same acid matrix as the digested sample.[19]
-
Instrument Calibration: Calibrate the ICP-MS instrument using the prepared standards to generate a calibration curve.[19]
-
Sample Analysis: Introduce the digested sample solution into the ICP-MS.
-
Quantification: Determine the concentration of the catalyst in the sample by comparing its signal to the calibration curve.
Visualizing the Workflow
Diagrams can clarify complex experimental processes and logical relationships.
Caption: Workflow for monitoring reaction completion using spectroscopic analysis.
Caption: Workflow for confirming catalyst removal via spectroscopic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC06427C [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monitoring enzyme catalysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A comparison of calibration strategies for quantitative laser ablation ICP-mass spectrometry (LA-ICP-MS) analysis of fused catalyst samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. Overview of Precious Metal Content Analysis Methods in Automotive Catalytic Converter [scirp.org]
- 14. rsc.org [rsc.org]
- 15. longdom.org [longdom.org]
- 16. scispace.com [scispace.com]
- 17. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. researchgate.net [researchgate.net]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
Assessing the stereoselectivity of reactions catalyzed by Tetrabutylammonium salicylate.
Authored for: Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, achieving high stereoselectivity is paramount. While various catalytic systems have been developed, quaternary ammonium (B1175870) salts feature prominently, particularly in phase-transfer catalysis (PTC). This guide provides a comparative analysis of the performance of simple, achiral quaternary ammonium salts, such as Tetrabutylammonium (B224687) Salicylate (B1505791) (TBAS), versus complex, chiral phase-transfer catalysts. The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a foundational method for synthesizing unnatural α-amino acids, serves as our model reaction to illustrate the principles of stereoselective control.
The Critical Role of Catalyst Chirality
Tetrabutylammonium salicylate (TBAS) and other simple tetrabutylammonium salts like tetrabutylammonium bromide (TBAB) are effective phase-transfer catalysts. They facilitate reactions between reactants in immiscible phases (e.g., a solid base and an organic solution) by forming a lipophilic ion pair with one of the reactants, thereby solubilizing it in the organic phase where the reaction can proceed.
However, a fundamental principle of stereochemistry dictates that a chiral outcome (i.e., an excess of one enantiomer over the other) cannot be generated from achiral starting materials and reagents without the influence of a chiral agent. Since the tetrabutylammonium cation is achiral, it cannot differentiate between the two enantiotopic faces of a prochiral nucleophile. Consequently, reactions catalyzed by TBAS or TBAB will inevitably produce a racemic mixture—a 50:50 ratio of both enantiomers, corresponding to an enantiomeric excess (ee) of 0%.
To induce stereoselectivity, the catalyst itself must be chiral. Chiral phase-transfer catalysts, typically derived from natural products like Cinchona alkaloids, possess a rigid, well-defined three-dimensional structure. This chirality is transferred during the catalytic cycle, creating a diastereomeric transition state that favors the formation of one enantiomer over the other.
Performance Comparison: Achiral vs. Chiral Catalysts
The asymmetric alkylation of the glycine (B1666218) imine Schiff base 1 is a benchmark reaction for evaluating the effectiveness of chiral phase-transfer catalysts. The data presented below compares the expected outcome using an achiral catalyst with published results from established chiral catalysts.
| Catalyst Type | Catalyst Example | Alkylating Agent (R-X) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Achiral | This compound/Bromide | Benzyl (B1604629) Bromide | High | 0% (Racemic) | Established Principle |
| Chiral | (S)-N-(9-Anthracenylmethyl)cinchonidinium Bromide | Benzyl Bromide | 87 | 94% (S) | [1] |
| Chiral | Dimeric Cinchonidine-based PTC (5pp) | Benzyl Bromide | 93 | 98% (R) | [2] |
| Chiral | Dimeric Cinchonidine-based PTC (5pp) | Allyl Bromide | 95 | 97% (R) | [2] |
| Chiral | Cinchonine-derived PTC | 4-Nitrobenzyl Bromide | 91 | 99% (S) | [1] |
| Chiral | Cinchonidine-derived PTC | Propargyl Bromide | 90 | 96% (R) | [3] |
As the table clearly demonstrates, achiral catalysts like this compound yield no stereoselectivity. In stark contrast, chiral phase-transfer catalysts derived from Cinchona alkaloids consistently produce the alkylated amino acid precursor in high yields and with excellent enantiomeric excess.
Mechanism of Stereoselection
The stereochemical outcome is determined during the alkylation of the glycine enolate. A chiral quaternary ammonium catalyst (Q*X) forms a tight ion pair with the planar enolate of the glycine Schiff base. The rigid structure of the catalyst effectively shields one of the two enantiotopic faces of the enolate. Consequently, the alkylating agent can only approach from the unshielded face, leading to the preferential formation of a single enantiomer.
Experimental Protocols
General Protocol for Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
This protocol is a representative example based on the O'Donnell amino acid synthesis methodology.[4]
-
Reaction Setup: To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) in an appropriate organic solvent (e.g., toluene) is added the chiral phase-transfer catalyst (0.5–10 mol%).
-
Addition of Base: A concentrated aqueous solution of a strong base (e.g., 50% aq. KOH) is added to the mixture.
-
Cooling: The biphasic mixture is cooled to the desired temperature (typically between 0 °C and room temperature).
-
Addition of Electrophile: The alkylating agent (e.g., benzyl bromide, 1.0-1.5 equiv.) is added dropwise to the vigorously stirred mixture.
-
Reaction Monitoring: The reaction is stirred vigorously at the specified temperature until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Conclusion
The data and mechanistic principles presented in this guide unequivocally demonstrate that while achiral quaternary ammonium salts like this compound are useful as standard phase-transfer agents, they are incapable of inducing stereoselectivity. For researchers and professionals in drug development engaged in asymmetric synthesis, the use of structurally defined chiral phase-transfer catalysts is essential. These catalysts create a chiral environment around the reacting species, enabling the synthesis of enantioenriched molecules with high fidelity, a critical requirement for the production of modern therapeutics.
References
Tetrabutylammonium Salicylate: A Comparative Guide to its Applications and Limitations in Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications and limitations of Tetrabutylammonium (B224687) Salicylate (B1505791) (TBAS), a quaternary ammonium (B1175870) salt, in drug formulation. While direct experimental data on TBAS is limited in publicly available literature, this guide draws comparisons with other salicylate salts, ionic liquids, and chemical penetration enhancers to provide a thorough understanding of its potential performance.
Applications of Tetrabutylammonium Salicylate
This compound is an organo-inorganic compound that combines a bulky, lipophilic tetrabutylammonium cation with a salicylate anion.[1] This unique structure gives it distinct physicochemical properties, making it a subject of interest in various fields, including pharmaceuticals.[2]
Potential as a Skin Penetration Enhancer
The primary proposed application of TBAS in drug delivery is as a chemical penetration enhancer for transdermal formulations. The rationale behind this application lies in its nature as an ionic liquid. Ionic liquids are salts with low melting points that can enhance the permeation of drugs through the skin by interacting with the stratum corneum, the outermost layer of the skin.[3]
The proposed mechanism involves the disruption of the highly organized lipid bilayers in the stratum corneum, thereby increasing the diffusion of drug molecules through the skin.[4] Quaternary ammonium compounds, in particular, are known to interact with the intercellular keratin (B1170402) and cause swelling of the stratum corneum, further facilitating drug penetration.
Potential for Solubility Enhancement
Ionic liquids have been investigated for their ability to enhance the solubility of poorly water-soluble drugs.[5][6] The tetrabutylammonium cation in TBAS can provide a lipophilic environment, while the salicylate anion can engage in various intermolecular interactions, potentially increasing the solubility of certain drug molecules.[1] This could be particularly beneficial for drugs like ibuprofen (B1674241) and diclofenac (B195802), which have low aqueous solubility.[5][7]
Comparative Performance Analysis
Direct comparative studies featuring this compound are scarce. Therefore, this section presents data from studies on other salicylate salts and common penetration enhancers to provide a benchmark for its potential performance.
Skin Permeation Enhancement
The effectiveness of a penetration enhancer is often quantified by the flux (J) and the permeability coefficient (Kp) of a drug through the skin in in vitro studies, typically using a Franz diffusion cell.
Table 1: Comparative In Vitro Skin Permeation of Salicylates and the Effect of Various Enhancers on Ibuprofen and Diclofenac
| Drug/Formulation | Enhancer/Vehicle | Skin Model | Flux (µg/cm²/h) | Permeability Coefficient (cm/h) | Reference |
| Salicylates | |||||
| Methylsalicylate (MeSA) | Commercial Formulation | Human Epidermal Membranes | ~15 | Not Reported | [8] |
| Triethanolamine Salicylate (TEASA) | Commercial Formulation | Human Epidermal Membranes | ~9 | Not Reported | [8] |
| Salicylate with n-Hexylamine | Isopropyl Myristate (IPM) | Guinea Pig Skin | 11-fold increase vs. salicylate alone | Larger than non-ionic salicylic (B10762653) acid | [9] |
| Ibuprofen | |||||
| Ibuprofen | None (Reference Patch) | Porcine Skin | 68.39 | Not Reported | [6] |
| Ibuprofen | Oleic Acid (5%) | Porcine Skin | 163.31 | Not Reported | [6] |
| Ibuprofen | Allantoin (5%) | Porcine Skin | ~191.5 | Not Reported | [6] |
| Ibuprofen | Ibuprofen-L-valine propyl ester salt | Porcine Skin | 18.56 | Not Reported | [1] |
| Diclofenac | |||||
| Diclofenac Diethylamine (1.16% Gel) | None | Human Skin | ~1.5 | Not Reported | [7] |
| Diclofenac Diethylamine (2.32% Gel) | 2 Enhancers | Human Skin | ~3.5 | Not Reported | [10] |
| Sodium Diclofenac (1%) | Transcutol (59.2%), Oleic Acid (14.9%), d-Limonene (5%) | Human Skin | 14.8 ± 1.2 | 1.48 x 10⁻³ | [11][12] |
| Diclofenac Diethylamine | Limonene (5%) | Horse Skin | ~3.5 (Enhancement Ratio: ~11) | Not Reported | [12] |
Note: The data presented is a summary from various sources and experimental conditions may differ.
Based on the available data for other salicylate salts, it is plausible that TBAS could enhance the skin permeation of drugs. However, the magnitude of this enhancement would need to be determined through direct experimental evaluation.
Solubility Enhancement
Several studies have demonstrated the potential of ionic liquids to significantly increase the solubility of poorly soluble drugs.
Table 2: Solubility Enhancement of Ibuprofen and Diclofenac by Various Ionic Liquids and Methods
| Drug | Ionic Liquid/Method | Fold Increase in Solubility | Reference |
| Ibuprofen | [C₄C₁im][SCN] (~1 mol/kg) | ~60 | [5][6] |
| Ibuprofen | [C₄C₁im][N(CN)₂] (~1 mol/kg) | ~120 | [5][6] |
| Ibuprofen | 1:1 Ethanol and BMIM-Cl | Most effective among tested solvents | [10] |
| Ibuprofen | L-valine alkyl ester salts | Up to 40-fold in deionized water | [1] |
| Diclofenac | Eudragit E100 (Solid Dispersion) | ~121 | [13] |
| Sodium Diclofenac | Kolliphor HS 15 (Pastillation) | ~2 | [1] |
| Sodium Diclofenac | N-ethyl cholinium succinyl-DL-alaninate | Significant increase | [7] |
Note: This table provides examples and is not an exhaustive list. The effectiveness of solubility enhancement is highly dependent on the specific drug and ionic liquid combination.
Given the properties of its constituent ions, TBAS is expected to have some capacity for solubility enhancement, but quantitative data is not currently available.
Limitations and Potential for Toxicity
A critical aspect of any excipient is its safety profile. While specific toxicity data for this compound on skin cells is lacking, information on related compounds provides some insights into potential limitations.
Skin Irritation
Salicylates, particularly at high concentrations, are known to have the potential for skin irritation.[14][15] For instance, methyl salicylate has been reported to cause skin irritation at concentrations above 12%.[16] Quaternary ammonium compounds can also be irritating to the skin. Therefore, the potential for TBAS to cause skin irritation at effective concentrations needs to be carefully evaluated.
Cytotoxicity
The cytotoxicity of ionic liquids is an area of active research. Some ionic liquids have been shown to be cytotoxic to human keratinocytes and fibroblasts.[17][18] The cytotoxicity often depends on the nature of both the cation and the anion, as well as the alkyl chain length of the cation.[19] Given that TBAS is a quaternary ammonium compound, its potential cytotoxicity to skin cells should be a key consideration in its development as a pharmaceutical excipient.
Table 3: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC₅₀ (Concentration for 50% Inhibition) | Reference |
| Various topical antimicrobial agents | Human Keratinocytes | Varied widely, some highly cytotoxic at clinical concentrations | [17][20] |
| Ethanol | Human Keratinocytes and Fibroblasts | Least toxic among tested enhancers | [18] |
| Propylene Glycol, DMSO, Dimethylformamide | Human Keratinocytes and Fibroblasts | Moderately potent | [18] |
| Brij 96 | Human Keratinocytes and Fibroblasts | Most toxic among tested enhancers | [18] |
Note: This data is for general comparison and does not represent the specific cytotoxicity of TBAS.
Experimental Protocols
Detailed experimental protocols for evaluating the performance and safety of this compound are crucial for future research. Below is a standard protocol for an in vitro skin permeation study using a Franz diffusion cell.
In Vitro Skin Permeation Study Using a Franz Diffusion Cell
Objective: To determine the skin permeation profile (flux and permeability coefficient) of a drug formulated with this compound.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Test formulation (drug + TBAS in a suitable vehicle)
-
Control formulation (drug in the same vehicle without TBAS)
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Skin Preparation: Excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is then cut into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: The skin is mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.
-
Temperature Control: The receptor solution is maintained at 32 ± 1 °C to mimic skin surface temperature.
-
Formulation Application: A known amount of the test or control formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment, and an equal volume of fresh, pre-warmed receptor solution is added to maintain sink conditions.
-
Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment.
Visualizations
Proposed Mechanism of Skin Penetration Enhancement by Ionic Liquids
Caption: Proposed mechanism of skin penetration enhancement by ionic liquids.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Conclusion and Future Perspectives
Future research should focus on:
-
Quantitative In Vitro Studies: Conducting systematic in vitro skin permeation studies using Franz diffusion cells to determine the flux and permeability coefficients of various drugs in the presence of TBAS.
-
Comparative Analysis: Directly comparing the performance of TBAS with established penetration enhancers and other salicylate salts.
-
Solubility Studies: Quantifying the solubility enhancement of poorly soluble drugs like ibuprofen and diclofenac by TBAS.
-
Toxicity and Irritation Assays: Evaluating the cytotoxicity of TBAS on human keratinocytes and fibroblasts to establish its safety profile and determining its skin irritation potential through in vitro and in vivo models.
-
Mechanistic Studies: Investigating the precise mechanism by which TBAS interacts with the stratum corneum lipids and proteins using techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy.
By addressing these research gaps, a clearer understanding of the potential of this compound as a valuable tool in the formulation of transdermal drug delivery systems can be achieved.
References
- 1. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 2. Effect of ion pairing with alkylamines on the in-vitro dermal penetration and local tissue disposition of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of chemical permeation enhancers on stratum corneum barrier lipid organizational structure and interferon alpha permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. path.web.ua.pt [path.web.ua.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchinschools.org [researchinschools.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of diclofenac permeation with different formulations: anti-inflammatory study of a selected formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced skin permeation of diclofenac by ion-pair formation and further enhancement by microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cir-safety.org [cir-safety.org]
- 15. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alterlab.co.id [alterlab.co.id]
- 17. webcentral.uc.edu [webcentral.uc.edu]
- 18. Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Salicylate-Based Ionic Liquids as Innovative Ingredients in Dermal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrabutylammonium Salicylate: A Step-by-Step Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Tetrabutylammonium salicylate (B1505791), a quaternary ammonium (B1175870) salt, requires careful handling and specific disposal procedures to mitigate potential environmental and health hazards. This guide provides essential, step-by-step instructions for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Tetrabutylammonium salicylate with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date handling information.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all federal, state, and local regulations.[3] It is classified as hazardous waste and should never be disposed of in regular trash or flushed down the drain.[1]
1. Waste Collection and Storage:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Disposal Method Selection:
There are two primary recommended methods for the disposal of this compound:
-
Incineration: This is the preferred method. The chemical should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[2] This process ensures the complete destruction of the compound.
-
Licensed Disposal Contractor: For laboratories not equipped for incineration, a licensed professional waste disposal company should be contracted.[2] These companies are equipped to handle and dispose of hazardous chemical waste in compliance with all regulations.
3. Spill Management: In the event of a spill, follow these steps:
- Evacuate non-essential personnel from the area.
- Ensure adequate ventilation.
- Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[1][2]
- Collect the spilled material in a suitable, closed container for disposal.[1][2]
- Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This procedural guidance is intended to provide a clear and actionable plan for the safe and compliant disposal of this compound. By adhering to these steps, laboratory professionals can minimize risks and ensure environmental responsibility. Always refer to the manufacturer's Safety Data Sheet (SDS) and local regulations for the most comprehensive information.
References
Personal protective equipment for handling Tetrabutylammonium salicylate
This guide provides immediate, essential safety and logistical information for handling Tetrabutylammonium salicylate (B1505791) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling Tetrabutylammonium salicylate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Chemical Goggles | Required when there is a risk of splashing or when handling larger quantities. Should be worn over prescription glasses if necessary.[1][2] | |
| Face Shield | Recommended in addition to chemical goggles when there is a significant risk of splashing or when handling highly concentrated solutions.[1] | |
| Hand Protection | Disposable Gloves | Standard nitrile or latex gloves are generally suitable for handling small quantities of the solid.[1] Gloves should be discarded and replaced if there is any indication of degradation or chemical breakthrough.[3] |
| Respiratory Protection | Dust Respirator/Mask | A NIOSH-approved N95 respirator or higher should be used when handling the powder outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust particles.[1][4] |
| Air-purifying Respirator | For situations with potential for significant aerosol generation or when working with solutions in a poorly ventilated area, an air-purifying respirator with appropriate cartridges may be necessary.[5] | |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
| Chemical-resistant Apron | A chemical-resistant apron worn over the lab coat is recommended when handling larger volumes or when there is a higher risk of spills. | |
| Closed-toe Shoes | Closed-toe shoes are mandatory in all laboratory environments to protect the feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.[1]
-
Ventilation: Handle this compound in a well-ventilated area.[1][4] A chemical fume hood is recommended, especially when working with the powder or creating solutions.
-
Weighing:
-
Perform weighing operations within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a dedicated, clean spatula for transferring the solid.
-
Close the container immediately after use.
-
-
Preparing Solutions:
-
Slowly add the solid to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the vessel is appropriately sized to prevent overflow.
-
-
Transfers: When transferring solutions, use a funnel or a pipette to minimize drips and spills.
-
Small Spills (Solid):
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbent material into a labeled, sealed container for waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Ensure adequate ventilation.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound (solid, solutions, contaminated materials) in clearly labeled, sealed, and chemically compatible containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Disposal Method:
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
